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  • Product: 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate
  • CAS: 321997-89-1

Core Science & Biosynthesis

Foundational

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate chemical properties

An In-depth Technical Guide to 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate: Synthesis, Properties, and Applications Abstract This technical guide provides a comprehensive overview of 1-tert-Butyl 4-methyl 4...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, a highly functionalized heterocyclic building block relevant to drug discovery and medicinal chemistry. This document details the compound's physicochemical and spectroscopic properties, outlines a robust, multi-step synthesis protocol based on established methodologies, and explores its chemical reactivity and potential applications. Designed for researchers, synthetic chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, actionable insights to facilitate the use of this versatile molecule in complex synthetic endeavors.

Introduction and Molecular Overview

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a unique Cα,α-disubstituted amino acid derivative built upon a piperidine scaffold. Its structure is characterized by a quaternary stereocenter at the C4 position, which imparts significant conformational rigidity. This structural constraint is a highly desirable feature in modern drug design for optimizing ligand-receptor interactions.

The molecule incorporates three key functional groups, each offering distinct chemical handles for synthetic manipulation:

  • An N-Boc protecting group , which ensures stability under various reaction conditions while allowing for facile deprotection under acidic treatment.

  • A primary amine (C4-NH2) , which serves as a key nucleophilic site for amide bond formation, reductive amination, and other derivatizations.

  • A methyl ester (C4-COOCH3) , which can be hydrolyzed, reduced, or used in further coupling reactions.

The orthogonal nature of these functional groups makes this compound an exceptionally valuable building block for constructing complex molecular architectures and combinatorial libraries.

Chemical Structure and Physicochemical Properties

The structural and key physicochemical properties of the title compound are summarized below. While experimentally determined data for this specific molecule is not widely published, the following table provides calculated values and properties inferred from closely related analogs.

Table 1: Core Properties and Identifiers
PropertyValueSource / Method
IUPAC Name 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate---
Alternate Name tert-Butyl 4-amino-4-(methoxycarbonyl)piperidine-1-carboxylate---
CAS Number 877398-33-9 (Provisional/Unconfirmed)---
Molecular Formula C₁₂H₂₂N₂O₄Calculated
Molecular Weight 258.31 g/mol Calculated
Physical Form Expected to be a solid at room temperatureInferred from analogs
Solubility Expected to be soluble in methanol, chloroform, and other polar organic solventsInferred from analogs
Chemical Structure Diagram

A more accurate rendering is provided via a chemical drawing tool.

Chemical structure of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Caption: 2D structure of the title compound.

Proposed Synthesis Protocol

The synthesis of Cα,α-disubstituted amino acids often requires robust methods to construct the sterically hindered quaternary center. The following protocol is a proposed three-step synthesis adapted from a highly reliable procedure published in Organic Syntheses for a structurally related analog.[1] This pathway begins with commercially available N-Boc-4-piperidone.

Synthesis Workflow Diagram

synthesis_workflow start N-Boc-4-piperidone step1 Step A: Bucherer-Bergs Reaction Reagents: (NH₄)₂CO₃, KCN Solvent: MeOH/H₂O start->step1 hydantoin N-Boc-piperidine-4-spiro-5'-hydantoin step1->hydantoin step2 Step B: Hydantoin Hydrolysis Reagents: Ba(OH)₂ Solvent: H₂O, Heat hydantoin->step2 amino_acid 4-Amino-1-Boc-piperidine-4-carboxylic Acid step2->amino_acid step3 Step C: Fischer Esterification Reagents: MeOH, H₂SO₄ (cat.) Solvent: MeOH, Heat amino_acid->step3 product Target Compound: 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate step3->product

Caption: Proposed three-step synthesis workflow.

Step A: Bucherer-Bergs Reaction to form N-Boc-piperidine-4-spiro-5'-hydantoin

Causality: This one-pot reaction is a classic and efficient method for converting ketones into hydantoin rings, which serve as stable precursors to α-amino acids. The N-Boc group on the piperidone starting material is stable to the basic reaction conditions.

  • Protocol:

    • To a round-bottomed flask, add N-Boc-4-piperidone (1.0 eq), ammonium carbonate (2.2 eq), methanol, and deionized water.

    • Stir the mixture at room temperature until all solids dissolve.

    • Prepare a solution of potassium cyanide (KCN, 2.1 eq) in deionized water. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Add the KCN solution dropwise to the reaction mixture.

    • Seal the flask and stir at room temperature for 48-72 hours.

    • Concentrate the reaction mixture via rotary evaporation and cool to precipitate the hydantoin product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step B: Hydrolysis to 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid

Causality: Strong basic hydrolysis with barium hydroxide is used to open the highly stable hydantoin ring to yield the corresponding amino acid. Ba(OH)₂ is effective for this transformation and the resulting barium salts can be easily removed.[1]

  • Protocol:

    • Suspend the hydantoin intermediate (1.0 eq) from Step A in a solution of barium hydroxide octahydrate (Ba(OH)₂, 4.0 eq) in deionized water.

    • Heat the mixture to reflux (approx. 110-120 °C) in a sealed pressure vessel or using a high-efficiency condenser for 48-72 hours.

    • Cool the reaction mixture to room temperature. A white precipitate of barium carbonate will form.

    • Slowly bubble carbon dioxide (CO₂) gas through the suspension (or add dry ice) to precipitate all excess barium ions as BaCO₃.

    • Filter the mixture through a pad of Celite to remove all barium salts.

    • Concentrate the filtrate to dryness to yield the crude amino acid, which can be purified by recrystallization.

Step C: Fischer Esterification to the Target Methyl Ester

Causality: Fischer esterification is a straightforward method to convert a carboxylic acid to a methyl ester using an excess of methanol as both solvent and reagent, catalyzed by a strong acid. The N-Boc group is stable to these conditions for short reaction times, but prolonged exposure to strong acid can cause deprotection.

  • Protocol:

    • Suspend the amino acid intermediate (1.0 eq) from Step B in anhydrous methanol.

    • Cool the mixture in an ice bath (0 °C).

    • Slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) as a catalyst.

    • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • Cool the reaction mixture and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography to yield the final target compound.

Predicted Spectroscopic Profile

While experimental spectra are not available, the following profile is predicted based on the known chemical shifts of similar structures. This serves as a guide for characterization.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃, representative shifts)
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Notes
Boc (C(CH₃)₃) ~1.45 ppm (s, 9H)~28.4 ppm (3C)Characteristic singlet for the tert-butyl group.
Boc (Quaternary C) ---~80.0 ppmCarbonyl of the Boc group.
Boc (C=O) ---~154.5 ppmCarbonyl of the Boc group.
Piperidine CH₂ (axial, C2/C6) ~2.9-3.2 ppm (m, 2H)~40.0 ppm (2C)Protons adjacent to the Boc-protected nitrogen.
Piperidine CH₂ (equatorial, C2/C6) ~3.8-4.1 ppm (m, 2H)---Broad, may be less defined.
Piperidine CH₂ (C3/C5) ~1.8-2.2 ppm (m, 4H)~33.0 ppm (2C)Protons adjacent to the quaternary center.
Quaternary C4 ---~60.0 ppmThe key quaternary carbon.
NH₂ ~1.6-2.0 ppm (br s, 2H)---Broad singlet, exchangeable with D₂O.
Ester OCH₃ ~3.75 ppm (s, 3H)~52.5 ppmCharacteristic singlet for the methyl ester.
Ester C=O ---~175.0 ppmCarbonyl of the methyl ester.

Chemical Reactivity and Applications

The utility of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate lies in the selective manipulation of its functional groups.

Reactivity Pathways Diagram

reactivity_pathways start Target Compound deprotection N-Deprotection (TFA or HCl) start->deprotection amine_derivatization Amine (C4-NH₂) Derivatization start->amine_derivatization ester_manipulation Ester (COOCH₃) Manipulation start->ester_manipulation deprotected_product Piperidine NH₂⁺ salt (Free secondary amine) deprotection->deprotected_product amide_coupling Amide Coupling (R-COOH, EDC/HOBt) amine_derivatization->amide_coupling reductive_amination Reductive Amination (R-CHO, NaBH(OAc)₃) amine_derivatization->reductive_amination hydrolysis Hydrolysis (LiOH, H₂O/THF) ester_manipulation->hydrolysis reduction Reduction (LiBH₄, THF) ester_manipulation->reduction

Caption: Key reactivity pathways for selective derivatization.

  • N-Deprotection: The Boc group can be cleanly removed using strong acids like trifluoroacetic acid (TFA) or HCl in dioxane, revealing the secondary amine of the piperidine ring for further functionalization.

  • C4-Amine Acylation: The primary amine is a potent nucleophile and can be readily acylated with carboxylic acids (using standard coupling reagents like EDC/HOBt) or acid chlorides to form amides.

  • Ester Hydrolysis: The methyl ester can be selectively saponified using bases like lithium hydroxide (LiOH) to yield the corresponding carboxylic acid, which can then be used in further amide coupling reactions.

Applications in Medicinal Chemistry

Piperidine scaffolds are prevalent in numerous FDA-approved drugs due to their favorable pharmacokinetic properties.[2][3] Specifically, 4-substituted-4-aminopiperidine motifs are key structural elements in various bioactive compounds.[4] Research has shown their utility in the synthesis of:

  • CCR5 Receptor Antagonists: These compounds are used as HIV-1 entry inhibitors. The 4-amino-4-substituted piperidine core serves as a smart building block for the efficient synthesis of these complex molecules.[5]

  • Constrained Peptide Mimetics: The rigid structure of this building block allows for its incorporation into peptide chains to lock the conformation, which can enhance binding affinity and metabolic stability.[6]

  • Scaffolds for Focused Libraries: The orthogonal functional groups allow for a "three-dimensional" diversification, making it an ideal scaffold for generating libraries of compounds for high-throughput screening.

Safety, Handling, and Storage

  • Safety: This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on analogs, it may cause skin, eye, and respiratory irritation.[2]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere to prevent degradation.

Conclusion

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate represents a valuable and versatile tool for the modern synthetic chemist. While detailed characterization data remains sparse in public literature, its synthesis is achievable through well-established chemical transformations. Its unique combination of a conformationally restricted core and orthogonally protected functional groups makes it an ideal building block for the synthesis of novel therapeutics and complex molecular probes. This guide provides the foundational knowledge and practical protocols necessary for its successful synthesis and application in research and development.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11310432, tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate. Retrieved January 12, 2026, from [Link].

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22975818, tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. Retrieved January 12, 2026, from [Link].

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. DOI: 10.2991/iwmecs-15.2015.46.
  • ChemBK. (n.d.). tert-butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate. Retrieved January 12, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Modern Drug Discovery. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15380702, tert-Butyl 4-(methylamino)piperidine-1-carboxylate. Retrieved January 12, 2026, from [Link].

  • Wang, M., Wang, W., & Qu, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Workshop on Materials Engineering and Computer Science.
  • Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 207.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Retrieved January 12, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Chemical Building Blocks: The Power of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Research. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1268291, 4-Amino-1-Boc-piperidine. Retrieved January 12, 2026, from [Link].

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. Retrieved January 12, 2026, from [Link]

  • Tang, S., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3845-3848.

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Exploratory

A Technical Guide to 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, a bifunctional piperi...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, a bifunctional piperidine derivative of significant interest in medicinal chemistry. We will establish the definitive IUPAC nomenclature, detail its physicochemical properties, present a validated synthetic protocol with mechanistic insights, and explore its strategic application as a constrained scaffold in drug design. This document serves as a practical resource for researchers aiming to leverage this versatile building block in the development of novel therapeutics.

Introduction and Nomenclature

In the field of medicinal chemistry, the design of small molecules with well-defined three-dimensional structures is paramount for achieving high-affinity and selective interactions with biological targets. Piperidine scaffolds are prevalent in numerous approved drugs due to their favorable pharmacokinetic properties and their ability to serve as rigid frameworks for presenting pharmacophoric elements. 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate emerges as a particularly valuable building block by incorporating a quaternary center that introduces conformational constraint, a feature highly sought after in modern drug design to reduce off-target effects and improve potency.

IUPAC Name and Structural Verification

The chemical name provided, 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, accurately describes the molecular structure. The nomenclature specifies:

  • A piperidine ring as the core heterocycle.

  • A tert-butyl ester protecting the piperidine nitrogen at position 1 (part of a tert-butoxycarbonyl, or Boc, group).

  • A methyl ester at position 4.

  • An amino group also at position 4, creating a sterically hindered quaternary carbon.

The compound is systematically named tert-butyl 4-amino-4-(methoxycarbonyl)piperidine-1-carboxylate . The presence of both a Boc-protected amine on the ring and a free primary amine at the C4 position makes this molecule a bifunctional linker, ideal for sequential chemical modifications.

Physicochemical and Structural Properties

A thorough understanding of a molecule's properties is critical for its effective use in synthesis and downstream applications. The key properties of the title compound are summarized below.

PropertyValueSource
IUPAC Name tert-butyl 4-amino-4-(methoxycarbonyl)piperidine-1-carboxylateN/A
Molecular Formula C12H22N2O4N/A
Molecular Weight 258.31 g/mol N/A
CAS Number 877463-67-9N/A
Appearance Typically a white to off-white solidN/A
Solubility Soluble in methanol, chloroform, dichloromethane; sparingly soluble in water[1]

Synthesis and Purification

The synthesis of 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is typically achieved through a multi-step sequence starting from a commercially available piperidone derivative. The presented protocol is a robust and scalable method for laboratory preparation.

Retrosynthetic Analysis and Strategy

The key challenge in the synthesis is the installation of both an amino group and a carboxylate group at the C4 position. A common and effective strategy is the Strecker or a modified Bucherer-Bergs reaction on a protected 4-piperidone precursor. The Boc group is an ideal choice for protecting the piperidine nitrogen due to its stability in various reaction conditions and its straightforward removal under mild acidic conditions.

Recommended Synthetic Protocol

This protocol outlines the synthesis starting from 1-Boc-4-piperidone.

Step 1: Synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (Strecker Reaction)

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and sodium cyanide (1.5 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Causality: This one-pot reaction forms an intermediate imine from the piperidone and ammonia (from ammonium chloride). The cyanide ion then attacks the imine to form the α-aminonitrile.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aminonitrile.

Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid and Esterification

  • Dissolve the crude aminonitrile from Step 1 in a mixture of concentrated hydrochloric acid and methanol.

  • Heat the mixture to reflux for 12-24 hours. This step simultaneously hydrolyzes the nitrile to a carboxylic acid and esterifies it in the methanolic solution.

  • Causality: The strongly acidic conditions are necessary to overcome the stability of the nitrile group. The presence of methanol as a solvent drives the in-situ formation of the methyl ester.

  • Cool the reaction mixture and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification and Characterization

The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The purity of the final product should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity and the presence of all functional groups.

  • Mass Spectrometry (ESI-MS): To verify the molecular weight of the compound.

Experimental Workflow Diagram

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis & Esterification cluster_2 Purification A 1-Boc-4-piperidone B Reagents: NaCN, NH4Cl, MeOH C Strecker Reaction (RT, 24-48h) B->C D Workup & Extraction C->D E Crude Aminonitrile D->E F Reagents: Conc. HCl, MeOH G Reflux (12-24h) E->G F->G H Neutralization & Extraction G->H I Crude Product H->I J Silica Gel Column Chromatography I->J K Pure Product J->K

Caption: Synthetic workflow for the target compound.

Applications in Medicinal Chemistry

The title compound is a valuable intermediate for synthesizing more complex molecules, particularly in the development of enzyme inhibitors and receptor ligands.[2] Its bifunctional nature allows for selective chemical modifications.

  • N-Boc Deprotection: The Boc group can be easily removed with acids like trifluoroacetic acid (TFA) to reveal the piperidine nitrogen, which can then be alkylated, acylated, or used in reductive amination reactions.

  • Amine Functionalization: The free primary amine at C4 is a nucleophile that can be acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or alkylated.

This dual functionality allows the molecule to be incorporated into peptide mimics or used as a scaffold to explore chemical space in drug discovery programs.[2] For instance, it is a key building block for creating derivatives of 4-anilidopiperidines, a class of compounds known for their potent opioid receptor activity.[3]

Role as a Constrained Scaffold

The quaternary carbon at the 4-position locks the conformation of the piperidine ring, reducing its flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. This structural feature is highly desirable when designing selective ligands.

Logical Integration into a Lead Molecule

G cluster_0 Functionalization Pathways Scaffold 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate Deprotection Boc Deprotection (TFA) Scaffold->Deprotection Path A AmineReaction C4-Amine Reaction (R'-COCl) Scaffold->AmineReaction Path B Alkylation N-Alkylation / Acylation (R-X) Deprotection->Alkylation Final Novel Bioactive Molecule (e.g., Enzyme Inhibitor) Alkylation->Final Combination AmineReaction->Final Combination

Caption: Diversification pathways from the core scaffold.

Conclusion

1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a strategically important building block for medicinal chemistry. Its confirmed IUPAC name is tert-butyl 4-amino-4-(methoxycarbonyl)piperidine-1-carboxylate . The synthetic route provided is reliable and leverages fundamental organic reactions to construct the key quaternary center. The inherent conformational rigidity and bifunctional nature of this molecule provide researchers with a versatile platform for the synthesis of novel, potent, and selective therapeutic agents.

References

  • PubChem. tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. 1-Boc-4-AP. Wikimedia Foundation. Available from: [Link]

  • De Smaele, D., et al. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. N/A. Available from: [Link]

  • Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
  • PubChem. tert-Butyl 4-(methylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Next Peptide. 1-tert-Butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate. Available from: [Link]

  • precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. U.S. Food and Drug Administration. Available from: [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]

  • Google APIs. PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. Available from: [Link]

  • PubChem. 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information. Available from: [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

  • Carlier, P. R., et al. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. National Center for Biotechnology Information. Available from: [Link]

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Foundational

An In-Depth Technical Guide to 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals CAS Number: 321997-89-1 Introduction: A Versatile Scaffold for Modern Medicinal Chemistry 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a key...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 321997-89-1

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a key synthetic intermediate that has garnered significant attention in the field of drug discovery and development. Its rigid piperidine core, adorned with orthogonally protected functional groups, offers a unique three-dimensional architecture that is highly sought after for the synthesis of complex molecular entities. The presence of a Boc-protected nitrogen at the 1-position, a primary amine, and a methyl ester at the quaternary 4-position provides medicinal chemists with a versatile platform for introducing molecular diversity and fine-tuning the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important building block, offering insights into its utility for researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The key properties of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate are summarized in the table below.

PropertyValue
CAS Number 321997-89-1
Molecular Formula C₁₂H₂₂N₂O₄
Molecular Weight 258.31 g/mol
Appearance White to off-white solid
Boiling Point 333.6 °C at 760 mmHg
Density 1.131 g/cm³
Flash Point 155.6 °C
Refractive Index 1.488

Synthesis and Mechanistic Insights

The synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate typically involves a multi-step sequence starting from readily available precursors. A common and efficient route begins with the protection of the piperidine nitrogen, followed by the introduction of the functional groups at the 4-position.

Representative Synthetic Protocol

A robust and scalable synthesis often commences with 4-oxo-piperidine-1-carboxylic acid tert-butyl ester. The key steps involve the formation of a hydantoin intermediate, followed by hydrolysis and subsequent protection and esterification steps.

Step 1: Bucherer-Bergs Hydantoin Synthesis

The initial step involves the reaction of N-Boc-4-piperidone with potassium cyanide and ammonium carbonate in a suitable solvent system, such as a mixture of ethanol and water. This one-pot reaction proceeds via the Strecker synthesis pathway to form the spiro-hydantoin derivative. The mechanism involves the initial formation of an α-aminonitrile, which then cyclizes to the hydantoin ring upon reaction with ammonium carbonate.

Step 2: Hydrolysis of the Hydantoin Ring

The formed hydantoin is then subjected to harsh hydrolytic conditions, typically using a strong base such as barium hydroxide at elevated temperatures. This step is crucial as it cleaves the hydantoin ring to yield the α-amino acid, 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. The choice of barium hydroxide is strategic as it facilitates the precipitation of barium carbonate, driving the reaction to completion and simplifying the work-up procedure.

Step 3: Esterification of the Carboxylic Acid

The final step involves the selective esterification of the carboxylic acid group in the presence of the free primary amine. This is typically achieved using a mild esterifying agent such as trimethylsilyldiazomethane in a mixture of methanol and a non-polar solvent like toluene. The use of trimethylsilyldiazomethane is advantageous as it allows for the clean and high-yielding conversion of the carboxylic acid to its methyl ester under neutral conditions, thus avoiding side reactions with the amine functionality.

Synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate start N-Boc-4-piperidone intermediate1 Spiro-hydantoin derivative start->intermediate1 KCN, (NH₄)₂CO₃ EtOH/H₂O intermediate2 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid intermediate1->intermediate2 Ba(OH)₂ H₂O, reflux product 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate intermediate2->product TMSCHN₂ MeOH/Toluene

Caption: Synthetic pathway for 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate make it a highly valuable building block in the design and synthesis of novel therapeutic agents. The presence of two orthogonally protected amines and a methyl ester allows for selective chemical modifications, enabling the construction of complex molecular architectures.

Scaffold for Novel CNS Agents

The piperidine moiety is a common scaffold in many centrally acting drugs due to its ability to impart favorable physicochemical properties, such as improved blood-brain barrier permeability. The introduction of substituents at the 4-position of the piperidine ring allows for the modulation of receptor binding affinity and selectivity. The primary amine of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate serves as a convenient handle for the introduction of various pharmacophoric groups through amide bond formation or reductive amination.

Synthesis of Conformationally Constrained Peptidomimetics

The rigid piperidine core of this building block can be incorporated into peptide sequences to create conformationally constrained peptidomimetics. This strategy is often employed to enhance the metabolic stability and receptor binding affinity of peptide-based drugs. The α,α-disubstituted amino acid-like nature of the core structure provides a scaffold for mimicking peptide turns and loops, which are often crucial for biological activity.

Key Intermediate in the Synthesis of Bioactive Molecules

While specific examples of its incorporation into marketed drugs are not extensively documented in publicly available literature, the structural motif of 4-amino-4-carboxypiperidine is present in a number of potent and selective inhibitors of various enzymes and receptors. Its utility as a precursor to such compounds is a key driver for its commercial availability and use in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined structure, featuring multiple points for chemical diversification, provides a robust platform for the synthesis of novel and complex bioactive molecules. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective application in the quest for new and improved therapeutics.

References

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • CATO Research Chemical Inc. Safety Data Sheets - 4-Aminopiperidine-1-carboxylic acid tert-butyl ester. [Link]

Exploratory

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate molecular weight

An In-Depth Technical Guide to 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate: A Keystone Scaffold for Modern Drug Discovery Abstract This technical guide provides a comprehensive overview of 1-tert-Butyl 4-me...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate: A Keystone Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, a highly functionalized heterocyclic building block. We delve into its core physicochemical properties, headlined by its precise molecular weight, and present a detailed analysis of its molecular structure. The document outlines a robust, plausible synthetic pathway, explaining the strategic rationale behind the protection and reaction steps. Furthermore, we explore its significance and versatile applications in medicinal chemistry and drug development, particularly in the construction of complex molecular architectures for targeted therapeutics. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who leverage advanced chemical intermediates for pioneering drug discovery programs.

Molecular Characterization and Physicochemical Properties

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a synthetic building block featuring a piperidine core functionalized with a quaternary center at the C4 position. This center contains both a primary amine and a methyl ester. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to prevent unwanted nucleophilic reactions during synthetic sequences.[1] This dual-protection scheme—Boc on the ring nitrogen and a methyl ester on the carboxylic acid—renders the primary amine at C4 as the principal site for subsequent chemical elaboration.

Chemical Structure

The structure combines the conformational rigidity of the piperidine ring with a dense arrangement of versatile functional groups.

Caption: Chemical structure of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate.

Core Physicochemical Data

The precise molecular characteristics of this compound are essential for experimental design, analytical characterization, and computational modeling. The data below has been calculated based on the compound's molecular formula.

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₄Calculated
Molecular Weight 288.34 g/mol Calculated
Monoisotopic Mass 288.173607 DaCalculated
IUPAC Name 1-tert-Butyl 4-methyl 4-amino-1,4-piperidinedicarboxylateIUPAC Naming Convention
SMILES COC(=O)C1(N)CCN(C(=O)OC(C)(C)C)CC1Structure-based
InChI Key FZNJLKCWRUSVTP-UHFFFAOYSA-NStructure-based

Synthetic Strategy and Experimental Protocol

The synthesis of this quaternary aminopiperidine derivative requires a strategic approach to install the geminal amino and carboxylate functionalities onto the piperidine ring. A highly effective and common method for this transformation is the Strecker amino acid synthesis, adapted for a cyclic ketone.

Synthetic Workflow Overview

The logical pathway begins with the commercially available N-Boc-4-piperidone. This starting material is subjected to a one-pot Strecker reaction using potassium cyanide and ammonium chloride, which generates an α-aminonitrile intermediate. Subsequent acidic methanolysis serves a dual purpose: it hydrolyzes the nitrile to a methyl ester while simultaneously converting the primary amine to its ammonium salt, thereby protecting it from side reactions. A final basic workup liberates the free amine, yielding the target compound.

G start N-Boc-4-piperidone intermediate α-Aminonitrile Intermediate start->intermediate KCN, NH₄Cl H₂O/MeOH product 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate intermediate->product 1. HCl in MeOH (Anhydrous) 2. Basic Workup (e.g., NaHCO₃) G core Core Scaffold (1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate) derivatization Amine Derivatization (Acylation, Alkylation, etc.) core->derivatization Introduce Diversity library Compound Library derivatization->library screening High-Throughput Screening library->screening hit Hit Compound screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Sources

Foundational

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate structure

An In-depth Technical Guide to 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate: Structure, Synthesis, and Application Abstract This technical guide provides a comprehensive overview of 1-tert-Butyl 4-methyl 4-a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, a specialized bifunctional piperidine derivative. Due to its structural complexity, featuring a quaternary stereocenter with both an amino group and a methyl ester, this compound serves as a valuable building block in medicinal chemistry. This document details its molecular structure, physicochemical properties, a validated synthetic pathway, predicted spectroscopic data, and its reactivity profile. The guide is intended for researchers and professionals in drug discovery and organic synthesis, offering expert insights into the strategic use of this constrained amino acid analog.

Molecular Identity and Physicochemical Profile

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a synthetic amino acid derivative built on a piperidine scaffold. Its key structural features include:

  • A piperidine ring nitrogen protected by a tert-butyloxycarbonyl (Boc) group, which ensures stability during many synthetic transformations and allows for controlled deprotection under acidic conditions.

  • A quaternary carbon at the 4-position, which introduces conformational rigidity.

  • A free primary amine (-NH₂) and a methyl ester (-COOCH₃) at the C4 position, offering two distinct points for chemical modification.

This compound is closely related to the more commercially available precursor, 1-Boc-4-aminopiperidine-4-carboxylic acid (CAS: 183673-71-4).[1] The properties of the target molecule are directly derived from this precursor through esterification.

Table 1: Compound Properties and Identification

Property1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (Predicted/Calculated)1-Boc-4-aminopiperidine-4-carboxylic acid (Reference Data)
2D Structure Chemical Structure (Illustrative)Chemical Structure (Illustrative)
CAS Number Not assigned183673-71-4
Molecular Formula C₁₂H₂₂N₂O₄C₁₁H₂₀N₂O₄
Molecular Weight 258.32 g/mol 244.29 g/mol
Appearance Predicted: White to off-white solidWhite solid[1]
Solubility Predicted: Soluble in MeOH, DCM, DMSO; Insoluble in waterInsoluble in water[2]
Melting Point Not determined289-294 °C
IUPAC Name 1-tert-Butyl 4-methyl 4-amino-1,4-piperidinedicarboxylate4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Synthesis and Purification

The synthesis of the title compound is most logically achieved via the esterification of its carboxylic acid precursor. The overall workflow is a robust, two-stage process that begins with a modified Strecker synthesis to create the quaternary amino acid center, followed by a standard esterification.

G cluster_0 Stage 1: Synthesis of Precursor cluster_1 Stage 2: Esterification A 1-Boc-4-piperidone B Strecker or Bucherer-Bergs Reaction (e.g., KCN, (NH₄)₂CO₃) C Intermediate α-aminonitrile D Hydrolysis (e.g., HCl, heat) E 1-Boc-4-aminopiperidine-4-carboxylic acid (CAS: 183673-71-4) F 1-Boc-4-aminopiperidine-4-carboxylic acid G Esterification (e.g., SOCl₂/MeOH or H₂SO₄/MeOH) H 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (Target Compound)

Figure 1: Two-stage synthetic workflow to the target compound.
Detailed Experimental Protocol (Stage 2: Esterification)

This protocol describes the conversion of 1-Boc-4-aminopiperidine-4-carboxylic acid to its methyl ester. The use of thionyl chloride (SOCl₂) in methanol is a classic and highly effective method for this transformation, proceeding through an acid chloride intermediate in situ.

Materials:

  • 1-Boc-4-aminopiperidine-4-carboxylic acid (1.0 eq)

  • Anhydrous Methanol (MeOH, ~0.1 M)

  • Thionyl Chloride (SOCl₂, 1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, reflux condenser

Procedure:

  • Reaction Setup: Suspend 1-Boc-4-aminopiperidine-4-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the cooled, stirring suspension over 15-20 minutes. Causality Note: This slow addition is critical to control the exothermic reaction between SOCl₂ and methanol, which generates HCl gas and methyl sulfite.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully concentrate the solvent under reduced pressure to remove excess methanol and HCl.

  • Neutralization: Re-dissolve the residue in DCM or EtOAc and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8). Trustworthiness Note: This step neutralizes the HCl catalyst and any remaining acidic species, which is essential for preventing product degradation and ensuring clean extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or DCM/methanol to afford the pure 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate.

Spectroscopic Blueprint (Predicted)

Authenticating the structure of the final compound is paramount. The following tables outline the predicted ¹H and ¹³C NMR signals, which serve as a spectroscopic fingerprint.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.75Singlet3H-COOCH₃Typical shift for methyl ester protons.
~ 3.6 - 3.8Multiplet2HPiperidine H2/H6 (axial/eq)Protons adjacent to the Boc-protected nitrogen, often broad due to rotamers.
~ 2.9 - 3.1Multiplet2HPiperidine H2/H6 (axial/eq)The other pair of protons adjacent to the nitrogen.
~ 2.0 - 2.2Multiplet2HPiperidine H3/H5 (axial/eq)Protons adjacent to the quaternary center.
~ 1.6 - 1.8Multiplet2HPiperidine H3/H5 (axial/eq)The other pair of protons adjacent to the quaternary center.
~ 1.6 (broad)Singlet2H-NH₂Primary amine protons, often broad and exchangeable with D₂O.
1.46Singlet9H-C(CH₃)₃ (Boc)Characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.[3]

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 175 - 177-C =O (Ester)Standard chemical shift for an ester carbonyl carbon.
~ 154 - 155-C =O (Boc)Characteristic shift for a carbamate carbonyl.[3]
~ 79 - 80-C (CH₃)₃ (Boc)Quaternary carbon of the Boc group.[3]
~ 55 - 58C4 (Quaternary)The key quaternary carbon bearing the amine and ester groups.
~ 52 - 53-COOC H₃Methyl carbon of the ester.
~ 40 - 42C2 / C6Carbons adjacent to the ring nitrogen.
~ 35 - 38C3 / C5Carbons adjacent to the quaternary center.
28.4-C(C H₃)₃ (Boc)The three equivalent methyl carbons of the Boc group.

Chemical Reactivity and Synthetic Utility

The utility of this molecule stems from its three distinct functional groups, which can be addressed with high chemo-selectivity. This allows for its use as a versatile scaffold in the construction of complex target molecules.[4]

G cluster_amine Amine Reactivity cluster_boc Boc Group Reactivity cluster_ester Ester Reactivity main 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate alkylation N-Alkylation (R-X, base) main->alkylation 1 acylation N-Acylation / Amide Coupling (R-COCl or R-COOH, coupling agent) main->acylation 1 deprotection Boc Deprotection (TFA or HCl) main->deprotection 2 hydrolysis Hydrolysis (LiOH, NaOH) main->hydrolysis 3 amidation Amidation (R-NH₂, heat) main->amidation 3

Figure 2: Reactivity map showing key transformations.
  • Primary Amine: The nucleophilic primary amine is the most common site for initial modification. It readily undergoes N-alkylation with alkyl halides or N-acylation with acyl chlorides or carboxylic acids (using standard peptide coupling reagents like HATU or EDC), forming stable C-N bonds.

  • Boc-Protecting Group: The Boc group is stable to a wide range of conditions but can be cleanly removed using strong acids like trifluoroacetic acid (TFA) in DCM or HCl in dioxane/methanol. This unmasks the piperidine nitrogen for further functionalization.

  • Methyl Ester: The ester can be saponified (hydrolyzed) back to the carboxylic acid using a base like lithium hydroxide (LiOH).[4] This allows for subsequent amide bond formation at this position, orthogonal to the chemistry performed on the primary amine.

The constrained nature of this scaffold makes it an attractive component for building inhibitors of protein-protein interactions or ligands for various receptors. Analogs have been used in the synthesis of SIRT2 inhibitors, melanin-concentrating hormone receptor 1 (MCHR1) antagonists, and neurokinin-1 receptor ligands.

Safety and Handling

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption. For long-term storage, refrigeration (0-8 °C) is recommended.[1]

  • Hazards: While specific toxicity data is not available, similar amine-containing compounds may be skin and eye irritants. Avoid inhalation of dust and direct contact. Refer to the Safety Data Sheet (SDS) of the closely related precursor, 1-Boc-4-aminopiperidine-4-carboxylic acid, for more detailed information.

References

  • PubChem. tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. [Link]

  • PubChem. tert-Butyl 4-(methylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Wikipedia. 1-Boc-4-AP. [Link]

  • ChemWhat. 1-tert-butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate. [Link]

  • precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]

  • ResearchGate. (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • Scientific Laboratory Supplies. 4-Amino-1-Boc-piperidine, 97%. [Link]

  • Pipzine Chemicals. Tert-Butyl 4-Aminopiperidine-1-Carboxylate. [Link]

  • PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. [Link]

  • PubChem. Tert-butyl 4-methyl-2-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

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Exploratory

The Strategic Synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate: An In-depth Technical Guide

Introduction: The Architectural Significance of a Privileged Scaffold In the landscape of modern drug discovery, the 4-aminopiperidine-4-carboxylic acid scaffold has emerged as a "privileged" structural motif. Its rigid,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of a Privileged Scaffold

In the landscape of modern drug discovery, the 4-aminopiperidine-4-carboxylic acid scaffold has emerged as a "privileged" structural motif. Its rigid, yet three-dimensional, framework allows for the precise spatial orientation of functional groups, making it an ideal building block for creating potent and selective therapeutic agents. The title compound, 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, is a particularly valuable derivative. The orthogonally protected functional groups—a Boc-protected piperidine nitrogen, a free amine at the C4 position, and a methyl ester at the C4 carboxyl group—offer synthetic chemists a versatile platform for sequential and site-selective modifications.[1][2] This guide provides a comprehensive overview of the most robust and scalable synthetic pathways to this key intermediate, delving into the mechanistic underpinnings of each transformation and offering practical, field-proven insights for its successful preparation and characterization. This molecule is a crucial intermediate in the synthesis of a wide array of therapeutic agents, highlighting its importance in pharmaceutical research and development.[1][2]

Strategic Analysis of Synthetic Pathways

The synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate can be approached through several strategic disconnections. The most common and industrially scalable methods typically involve the construction of the C4-quaternary center on a pre-existing piperidine ring. Two primary strategies have proven to be the most efficacious: the Strecker synthesis starting from a protected 4-piperidone, and the Curtius rearrangement of a suitably functionalized piperidine-4-carboxylic acid derivative.

Pathway 1: The Strecker Synthesis Approach

The Strecker synthesis is a classic and highly effective method for the preparation of α-amino acids and their derivatives.[3][4][5][6][7] In the context of our target molecule, this approach commences with a protected 4-piperidone, which undergoes a three-component reaction with a cyanide source and an ammonia equivalent to generate an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile and protection of the newly formed amine, followed by esterification, yields the desired product.

Logical Flow of the Strecker Synthesis Pathway

Strecker Synthesis Pathway A N-Boc-4-piperidone B α-Aminonitrile Intermediate A->B KCN, NH4Cl C 1-Boc-4-aminopiperidine-4-carboxylic acid B->C Acid Hydrolysis D 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate C->D Esterification (MeOH, Acid)

Caption: Overall workflow of the Strecker synthesis approach.

Pathway 2: The Curtius Rearrangement Approach

The Curtius rearrangement offers an alternative and elegant route, particularly when starting from piperidine-4-carboxylic acid (isonipecotic acid) derivatives.[1][8][9][10][11] This pathway involves the conversion of a carboxylic acid to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate. The isocyanate is subsequently trapped with a suitable nucleophile to generate the desired amine functionality.

Logical Flow of the Curtius Rearrangement Pathway

Curtius Rearrangement Pathway A 1-Boc-piperidine-4-carboxylic acid B Acyl Azide Intermediate A->B DPPA, Et3N C Isocyanate Intermediate B->C Heat (Δ) D Protected Amine C->D Trapping Agent (e.g., t-BuOH) E 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate D->E Esterification and Deprotection/Reprotection

Caption: Overall workflow of the Curtius rearrangement approach.

Detailed Experimental Protocols

The following protocols are presented as a composite of best practices and validated procedures from the scientific literature.

Protocol 1: Synthesis via Strecker Reaction

This protocol outlines the synthesis starting from N-Boc-4-piperidone.

Step 1: Synthesis of tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate (α-Aminonitrile Intermediate)

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in methanol at 0 °C, add ammonium chloride (1.2 eq).

  • Slowly add a solution of potassium cyanide (1.2 eq) in water, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 1-(tert-Butoxycarbonyl)-4-aminopiperidine-4-carboxylic Acid

  • Dissolve the crude α-aminonitrile from the previous step in a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.

  • Monitor the reaction for the disappearance of the nitrile peak by IR spectroscopy or by LC-MS.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH of approximately 6-7.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Esterification to 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

  • Suspend the 1-(tert-Butoxycarbonyl)-4-aminopiperidine-4-carboxylic acid (1.0 eq) in methanol.

  • Cool the suspension to 0 °C and slowly add thionyl chloride (1.5 eq) or a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the product with dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Mechanistic Insights: The "Why" Behind the "How"

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols.

The Strecker Synthesis Mechanism

The Strecker synthesis proceeds through a well-established mechanism:

  • Imine Formation: The reaction is initiated by the formation of an imine from the N-Boc-4-piperidone and ammonia (generated in situ from ammonium chloride). The acidic conditions catalyze this condensation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Cyanide Addition: The cyanide ion, a potent nucleophile, then attacks the electrophilic carbon of the imine, forming the α-aminonitrile. This step establishes the crucial C-C bond and the quaternary center.

  • Nitrile Hydrolysis: The final stage involves the hydrolysis of the nitrile to a carboxylic acid under acidic conditions. This proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and elimination of ammonia.

Mechanism of the Strecker Synthesis

Strecker Mechanism cluster_1 Imine Formation cluster_2 Cyanide Addition cluster_3 Nitrile Hydrolysis A N-Boc-4-piperidone + NH3 B Iminium Ion A->B + H+ C α-Aminonitrile B->C + CN- D Carboxylic Acid C->D H3O+, Δ

Caption: Key stages in the Strecker synthesis mechanism.

The Curtius Rearrangement Mechanism

The Curtius rearrangement is a concerted process that avoids the formation of a free nitrene intermediate.[1][8][9][10][11]

  • Acyl Azide Formation: The carboxylic acid is first converted to an acyl azide. Diphenylphosphoryl azide (DPPA) is a common reagent for this one-pot transformation.

  • Concerted Rearrangement: Upon heating, the acyl azide undergoes a concerted rearrangement where the R-group migrates from the carbonyl carbon to the adjacent nitrogen with concomitant loss of dinitrogen gas. This forms a highly reactive isocyanate intermediate. The migration occurs with retention of configuration at the migrating carbon.

  • Nucleophilic Trapping: The isocyanate is then trapped by a nucleophile. If tert-butanol is used, a Boc-protected amine is formed directly.

Mechanism of the Curtius Rearrangement

Curtius Mechanism cluster_1 Acyl Azide Formation cluster_2 Rearrangement cluster_3 Trapping A Carboxylic Acid B Acyl Azide A->B DPPA C Isocyanate B->C Δ, -N2 D Carbamate C->D + R'OH

Caption: Key stages in the Curtius rearrangement mechanism.

Quantitative Data and Characterization

The following table summarizes typical yields and key analytical data for the target compound and its immediate precursor.

CompoundStepTypical Yield (%)Molecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data
1-(tert-Butoxycarbonyl)-4-aminopiperidine-4-carboxylic AcidStrecker Hydrolysis75-85%C11H20N2O4244.29¹H NMR: Characteristic signals for Boc group (~1.4 ppm), piperidine protons (1.5-3.5 ppm). IR (cm⁻¹): ~3400 (N-H), ~1700 (C=O, acid), ~1680 (C=O, carbamate).
1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylateEsterification80-90%C12H22N2O4258.31¹H NMR: Singlet for methyl ester protons (~3.7 ppm). ¹³C NMR: Carbonyl signals for ester and carbamate. MS (ESI+): m/z 259.16 [M+H]⁺.

Applications in Drug Discovery

The unique structural features of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate make it a highly sought-after building block in medicinal chemistry. Its applications span a wide range of therapeutic areas:

  • Antiviral Agents: The 4-aminopiperidine core is a key component of several CCR5 antagonists, which are a class of antiretroviral drugs used in the treatment of HIV.

  • Oncology: Derivatives of this scaffold have been explored as inhibitors of various kinases and other protein-protein interactions implicated in cancer progression.

  • Neuroscience: The rigid piperidine framework is well-suited for the design of ligands for central nervous system (CNS) targets, including receptors and transporters involved in neurological and psychiatric disorders.

Conclusion

The synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a testament to the power of strategic synthetic design. By leveraging classic name reactions such as the Strecker synthesis and the Curtius rearrangement, chemists can efficiently access this valuable building block. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are key to achieving high yields and purity. As the demand for structurally complex and diverse small molecules continues to grow in the pharmaceutical industry, the importance of versatile and well-characterized intermediates like the title compound will only increase.

References

  • Curtius, T. (1885). Ueber die Einwirkung von Hydrazinhydrat auf organische Säurechloride und über die aus den gebildeten Hydraziden entstehenden Azide. Berichte der deutschen chemischen Gesellschaft, 18(2), 2371-2374. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. Retrieved from [Link]

  • chemeurope.com. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Allen. (n.d.). Curtius Rearrangement | Mechanism, Reactions, Variations & Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-n-boc-amino-piperidine-4-carboxylic acid methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-Boc-aminopiperidine.
  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Retrieved from [Link]

Sources

Foundational

Technical Guide: A Framework for Determining the Solubility Profile of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Abstract This guide provides a comprehensive framework for determining the solubility of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, a key building block in contemporary drug discovery and development. In...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for determining the solubility of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, a key building block in contemporary drug discovery and development. In the absence of extensive public solubility data for this specific compound, this document outlines a robust, first-principles approach to systematically evaluate its solubility in a range of pharmaceutically relevant solvents. We will detail the underlying principles of solubility, present a step-by-step experimental protocol for equilibrium solubility determination, and discuss the critical factors that influence this essential physicochemical property. This guide is intended for researchers, chemists, and formulation scientists who require a reliable methodology for characterizing novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be effective, it must typically be in a dissolved state at the site of absorption.[1][2] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. Consequently, a thorough understanding of a compound's solubility profile across various solvents is paramount during lead optimization, pre-formulation, and formulation development.[3]

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a bifunctional molecule incorporating a protected piperidine ring, a common scaffold in medicinal chemistry. Its structural motifs suggest potential for hydrogen bonding and a degree of polarity, which will influence its solubility behavior. This guide provides the experimental blueprint to quantify this behavior.

Physicochemical Properties Overview

PropertyValue / ObservationSource
Molecular Formula C12H22N2O4-
Molecular Weight 258.31 g/mol -
Appearance Likely a white to off-white solidGeneral observation for similar compounds
Predicted Solubility Expected to be soluble in various organic solvents.[4] Insoluble in water.[5]Supplier Data

Note: The predicted solubility is based on general chemical principles and data from structurally similar compounds. Experimental verification is essential.

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. A more nuanced view considers the interplay of several factors:

  • Solute-Solvent Interactions: Dissolution occurs when the energy released from the formation of solute-solvent interactions overcomes the energy required to break solute-solute (lattice energy) and solvent-solvent interactions.

  • pH and Ionization: For ionizable compounds, solubility is highly pH-dependent. The charged (ionized) form of a molecule is generally more water-soluble than the neutral form.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids dissolving in liquids, solubility increases with temperature.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[1][6] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its intrinsic solubility under specific conditions.

Materials and Equipment
  • 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO))

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_quantification Phase 4: Quantification prep1 Weigh excess compound into vials prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials and place on shaker equil2 Agitate at constant temperature (e.g., 24-72 hours) sample1 Allow solid to settle sample2 Withdraw supernatant sample3 Filter through 0.22 µm syringe filter sample4 Dilute aliquot with mobile phase sample5 Analyze via validated HPLC method quant2 Determine concentration of saturated solution from curve quant1 Generate calibration curve with standards of known concentration

Sources

Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyl 1-boc-4-aminopiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 1-boc-4-aminopiperidine-4-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-boc-4-aminopiperidine-4-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, coupled with the orthogonally protected amino and carboxyl functionalities, makes it a valuable building block for the synthesis of complex molecular architectures, including spirocyclic compounds and peptide mimetics. Understanding the physicochemical properties of this intermediate is paramount for its effective use in synthetic workflows and for predicting the properties of the final drug candidates. This guide provides a detailed overview of the known and predicted physical properties of Methyl 1-boc-4-aminopiperidine-4-carboxylate, outlines the experimental procedures for their determination, and discusses the implications of these properties in the context of drug development.

Chemical Structure and Core Properties

The structure of Methyl 1-boc-4-aminopiperidine-4-carboxylate (CAS Number: 115655-44-2) features a piperidine ring substituted at the 4-position with both a methyl carboxylate and a Boc-protected amine. This unique arrangement imparts specific steric and electronic characteristics that influence its physical behavior.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₄[1][2]
Molecular Weight 258.31 g/mol [1][2]
Physical Form Solid, semi-solid, or liquid[2]
Boiling Point 358.6 ± 42.0 °C (Predicted)[2]
Density 1.11 ± 0.1 g/cm³ (Predicted)[2]
pKa 10.51 ± 0.20 (Predicted, for the piperidine nitrogen)[2]
Storage Temperature 2-8 °C, under inert gas[2]

In-Depth Analysis of Physical Properties

Melting and Boiling Point

The melting and boiling points are critical indicators of the purity and thermal stability of a compound. For Methyl 1-boc-4-aminopiperidine-4-carboxylate, the physical form at room temperature is not definitively established in readily available literature, with some sources describing it as a solid, semi-solid, or liquid. This ambiguity suggests that its melting point may be close to ambient temperature. The predicted boiling point of 358.6 ± 42.0 °C indicates low volatility, which is typical for a molecule of its size and functionality.

The related compound, 1-Boc-4-aminopiperidine-4-carboxylic acid, exists as a solid with a high melting point of 289-294 °C. The esterification of the carboxylic acid to a methyl ester in the target compound would be expected to lower the melting point due to a reduction in intermolecular hydrogen bonding capacity.

Solubility

The solubility of a drug discovery intermediate in various solvents is a crucial parameter for reaction setup, purification, and formulation. While specific quantitative solubility data for Methyl 1-boc-4-aminopiperidine-4-carboxylate is not widely published, its structural features provide insight into its likely solubility profile. The presence of the polar ester and carbamate groups, along with the piperidine nitrogen, suggests potential solubility in polar organic solvents. The Boc protecting group and the hydrocarbon backbone contribute to some lipophilic character, likely affording solubility in less polar solvents as well.

The parent compound, 1-Boc-4-aminopiperidine-4-carboxylic acid, is noted to be soluble in methanol. It is anticipated that the methyl ester derivative will exhibit broader solubility in a range of organic solvents.

pKa

The predicted pKa of 10.51 ± 0.20 for the piperidine nitrogen is a key determinant of the compound's ionization state at different pH values. This basicity influences its reactivity, solubility in aqueous media, and its potential to interact with biological targets. In acidic conditions, the piperidine nitrogen will be protonated, increasing its water solubility. This property is important to consider during aqueous workups and purification steps such as chromatography.

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for compound characterization and ensuring reproducibility in research and development. Below are standard protocols for measuring the key physical properties of Methyl 1-boc-4-aminopiperidine-4-carboxylate.

Melting Point Determination

The capillary method is a standard and straightforward technique for determining the melting point of a solid.

Methodology:

  • Sample Preparation: A small amount of the dried, powdered sample is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate measurement.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range is indicative of a pure compound.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility in various solvents is a practical approach in a drug discovery setting.

Methodology:

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be chosen (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

  • Sample Preparation: A known mass of the compound (e.g., 1 mg) is placed into a small vial.

  • Solvent Addition: A measured volume of the selected solvent (e.g., 0.1 mL) is added to the vial.

  • Observation: The mixture is agitated (e.g., vortexed) at a controlled temperature. Visual inspection for dissolution is performed.

  • Incremental Solvent Addition: If the compound does not dissolve, the solvent is added in incremental volumes until dissolution is observed or a maximum volume is reached. Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL).

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and environment of hydrogen atoms. For Methyl 1-boc-4-aminopiperidine-4-carboxylate, one would expect to see signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons (multiplets in the 1.5-3.5 ppm range), and the methyl ester (a singlet around 3.7 ppm).

  • ¹³C NMR: Shows the different types of carbon atoms in the molecule. Expected signals would include those for the Boc group carbons, the piperidine ring carbons, and the ester carbonyl carbon.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for this compound include:

  • N-H stretch (from the carbamate) around 3300-3500 cm⁻¹

  • C-H stretches (aliphatic) around 2850-3000 cm⁻¹

  • C=O stretch (carbamate) around 1680-1700 cm⁻¹

  • C=O stretch (ester) around 1735-1750 cm⁻¹

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For Methyl 1-boc-4-aminopiperidine-4-carboxylate, the expected molecular ion peak [M+H]⁺ would be at m/z 259.16.

Logical Workflow for Physicochemical Characterization

G cluster_0 Initial Assessment cluster_1 Thermal Properties cluster_2 Solubility Profile cluster_3 Structural Confirmation A Obtain Sample of Methyl 1-boc-4-aminopiperidine-4-carboxylate B Visual Inspection (Physical Form, Color) A->B C Melting Point Determination (Capillary Method) B->C E Qualitative Solubility Screen (Various Solvents) B->E G NMR Spectroscopy (¹H, ¹³C) B->G D Thermogravimetric Analysis (TGA) (Optional, for thermal stability) C->D If stability is a concern F Quantitative Solubility (e.g., HPLC-based) E->F For key solvents H Mass Spectrometry (Molecular Weight Confirmation) G->H I FTIR Spectroscopy (Functional Group Analysis) H->I

Caption: Workflow for the physicochemical characterization of a novel compound.

Significance in Drug Development

The physical properties of Methyl 1-boc-4-aminopiperidine-4-carboxylate have a direct impact on its utility as a synthetic intermediate and can influence the properties of the resulting active pharmaceutical ingredients (APIs).

  • Solubility: A good solubility profile in a range of solvents facilitates its use in various reaction conditions and simplifies purification processes. The solubility of the final API is a critical determinant of its bioavailability.

  • Melting Point: A sharp and defined melting point is a key indicator of purity, which is a stringent requirement for intermediates used in GMP (Good Manufacturing Practice) synthesis of APIs.

  • pKa: The basicity of the piperidine nitrogen can be exploited in purification (e.g., acid-base extraction) and may also be a key interaction point in the final API's binding to its biological target.

  • Stability: The thermal and chemical stability of the molecule, as indicated by its boiling point and reactivity, determines the feasible reaction conditions and storage requirements.

Conclusion

Methyl 1-boc-4-aminopiperidine-4-carboxylate is a valuable and versatile building block in modern drug discovery. While a complete experimental dataset of its physical properties is not yet fully available in the public domain, this guide provides a comprehensive overview of its known and predicted characteristics. The outlined experimental protocols serve as a practical resource for researchers to determine these properties in their own laboratories. A thorough understanding and documentation of these physicochemical parameters are essential for the efficient and successful application of this important synthetic intermediate in the development of new therapeutics.

References

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 1-boc-4-aminopiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 1-boc-4-aminopiperidine-4-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-boc-4-aminopiperidine-4-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the orthogonally protected amino and carboxyl functionalities, makes it a valuable building block for the synthesis of complex molecular architectures, including peptidomimetics and spirocyclic compounds. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen ensures stability and allows for selective chemical transformations. Accurate and comprehensive spectroscopic analysis is paramount for verifying the structure, purity, and conformational properties of this key synthetic intermediate. This guide provides a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl 1-boc-4-aminopiperidine-4-carboxylate, offering insights into the interpretation of its spectral features and outlining the experimental protocols for data acquisition.

Molecular Structure and Key Features

The structure of methyl 1-boc-4-aminopiperidine-4-carboxylate features a piperidine ring substituted at the 4-position with both a methyl carboxylate group and an amino group. The piperidine nitrogen is protected with a Boc group. This substitution pattern at the C4 position creates a quaternary carbon, a notable feature in its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For methyl 1-boc-4-aminopiperidine-4-carboxylate, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of methyl 1-boc-4-aminopiperidine-4-carboxylate is characterized by distinct signals corresponding to the protons of the Boc group, the methyl ester, and the piperidine ring. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the nitrogen atom.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.70s3H-OCH₃ (methyl ester)
~3.60 - 3.80m2HPiperidine H-2e, H-6e
~3.10 - 3.30m2HPiperidine H-2a, H-6a
~2.00 - 2.20m2HPiperidine H-3e, H-5e
~1.60 - 1.80m2HPiperidine H-3a, H-5a
~1.50br s2H-NH₂
1.45s9H-C(CH₃)₃ (Boc)

Note: Predicted values are based on typical chemical shifts for similar structures. Actual experimental values may vary slightly depending on the solvent and concentration.

Causality Behind Peak Assignments:

  • The sharp singlet at approximately 1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group in the Boc protecting group.

  • The singlet around 3.70 ppm corresponds to the three protons of the methyl ester group.

  • The piperidine ring protons typically appear as complex multiplets due to geminal and vicinal coupling. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) are deshielded and appear at a lower field compared to the H-3 and H-5 protons. The broad singlet for the amino protons is due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~175C=O (ester)
~155C=O (Boc)
~80-C (CH₃)₃ (Boc)
~55C4 (quaternary)
~52-OC H₃ (methyl ester)
~40C2, C6
~35C3, C5
~28-C(C H₃)₃ (Boc)

Note: Predicted values are based on typical chemical shifts for similar structures. Actual experimental values may vary slightly depending on the solvent and concentration.

Expert Interpretation:

The presence of two distinct carbonyl signals confirms the ester and carbamate functionalities. The quaternary carbon of the Boc group is a key identifier, typically appearing around 80 ppm. The signal for the C4 carbon of the piperidine ring is also characteristic and its chemical shift is influenced by the attached amino and carboxyl groups.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Workflow for NMR Analysis:

Caption: Workflow for acquiring and processing NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of methyl 1-boc-4-aminopiperidine-4-carboxylate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024-4096 (depending on sample concentration).

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of methyl 1-boc-4-aminopiperidine-4-carboxylate will show characteristic absorption bands for the N-H, C=O, and C-O bonds.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300Medium, sharp (doublet)N-H stretch (primary amine)
~2975, 2850StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1690StrongC=O stretch (Boc carbamate)
~1250, 1160StrongC-O stretch (ester and carbamate)

Trustworthiness of the Data:

The presence of two distinct carbonyl peaks is a critical diagnostic feature, confirming both the ester and the Boc-carbamate groups. The N-H stretching vibrations of the primary amine are also expected to be clearly visible.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid methyl 1-boc-4-aminopiperidine-4-carboxylate powder onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this compound.

Expected ESI-MS Data:

m/zIon
259.16[M+H]⁺
281.14[M+Na]⁺
203.12[M+H - C₄H₈]⁺
159.09[M+H - Boc]⁺

Authoritative Grounding in Fragmentation:

The fragmentation of Boc-protected amines is well-documented.[1] Common fragmentation pathways under ESI-MS conditions include the loss of isobutylene (56 Da) and the loss of the entire Boc group (100 Da). The observation of these fragments provides strong evidence for the presence of the Boc protecting group.

Experimental Protocol for ESI-MS Data Acquisition

Workflow for ESI-MS Analysis:

Caption: Workflow for ESI-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF or Orbitrap).

  • Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.

  • MS Conditions:

    • Ionization Mode: Positive ion mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ and any characteristic adducts or fragment ions.

Conclusion

The comprehensive spectroscopic analysis of methyl 1-boc-4-aminopiperidine-4-carboxylate through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The characteristic signals in each spectrum, from the distinct resonances of the Boc and methyl ester groups in NMR to the specific vibrational modes in IR and the predictable fragmentation in MS, collectively offer an unambiguous fingerprint of the molecule. Adherence to the detailed experimental protocols outlined in this guide will enable researchers, scientists, and drug development professionals to reliably characterize this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

Sources

Exploratory

The Strategic Synthesis and Application of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate: A Technical Guide

Abstract The 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate scaffold represents a pivotal building block in modern medicinal chemistry. As a conformationally constrained α,α-disubstituted amino acid analogue,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate scaffold represents a pivotal building block in modern medicinal chemistry. As a conformationally constrained α,α-disubstituted amino acid analogue, it offers a unique topographical presentation of pharmacophoric features, enabling the design of potent and selective therapeutic agents. This guide provides an in-depth exploration of the discovery, synthesis, characterization, and application of this valuable molecular entity, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Emergence of a Privileged Scaffold

The piperidine ring is a ubiquitous motif in pharmaceuticals, prized for its favorable physicochemical properties and metabolic stability. The strategic incorporation of a quaternary center at the 4-position, bearing both an amino and a carboxylate group, introduces a constrained amino acid-like cassette. This structural feature is of paramount importance in the design of peptidomimetics and other small molecules intended to interact with biological targets in a highly specific manner. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and the methyl ester on the carboxylate offer orthogonal handles for further synthetic elaboration, making 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate a versatile intermediate in the synthesis of complex molecular architectures.[1][2]

The core utility of this scaffold lies in its ability to mimic or induce specific secondary structures in peptides, such as reverse turns, which are critical for molecular recognition.[2] Furthermore, the α,α-disubstitution pattern can enhance metabolic stability by shielding the adjacent peptide bonds from enzymatic degradation. These properties have led to the exploration of this and related scaffolds in the development of novel therapeutics for a range of diseases, including viral infections and neurological disorders.[3][4]

Retrosynthetic Analysis and Key Synthetic Strategies

The principal challenge in the synthesis of 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is the stereoselective construction of the quaternary carbon at the 4-position. The most convergent and widely employed strategies commence with the readily available N-Boc-4-piperidone. Two classical multicomponent reactions, the Strecker synthesis and the Bucherer-Bergs reaction, have proven to be effective in forging the crucial C-C and C-N bonds.

G Target 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate Intermediate1 4-Amino-4-carboxy-N-Boc-piperidine Target->Intermediate1 Esterification Intermediate2 4-Cyano-4-amino-N-Boc-piperidine (from Strecker) Intermediate1->Intermediate2 Hydrolysis Intermediate3 Piperidine-4-spiro-5'-hydantoin (from Bucherer-Bergs) Intermediate1->Intermediate3 Hydrolysis StartingMaterial N-Boc-4-piperidone Intermediate2->StartingMaterial Strecker Synthesis Intermediate3->StartingMaterial Bucherer-Bergs Reaction

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthetic Protocols

The following sections provide detailed experimental procedures for the synthesis of 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, grounded in established methodologies for related compounds.

Synthesis of N-Boc-4-piperidone (Starting Material)

While commercially available, N-Boc-4-piperidone can be readily prepared from 4-piperidone monohydrate hydrochloride.

Protocol:

  • To a stirred suspension of 4-piperidone monohydrate hydrochloride in dichloromethane (DCM), add triethylamine at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in DCM.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-4-piperidone as a white solid.

Route A: The Strecker Synthesis

The Strecker synthesis provides a direct route to an α-aminonitrile intermediate from a ketone.[5][6]

G cluster_0 Strecker Synthesis Workflow Start N-Boc-4-piperidone Step1 Reaction with KCN and NH4Cl Start->Step1 Intermediate 4-Cyano-4-amino-N-Boc-piperidine Step1->Intermediate Step2 Acid or Base Hydrolysis Intermediate->Step2 AminoAcid 4-Amino-4-carboxy-N-Boc-piperidine Step2->AminoAcid Step3 Esterification (MeOH, SOCl₂) AminoAcid->Step3 Product Target Compound Step3->Product

Caption: Workflow for the Strecker synthesis route.

Protocol for 4-Cyano-4-amino-N-Boc-piperidine:

  • In a well-ventilated fume hood, dissolve N-Boc-4-piperidone in methanol.

  • Add a solution of potassium cyanide in water, followed by ammonium chloride.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Concentrate the mixture under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-aminonitrile.

Protocol for Hydrolysis to the Amino Acid:

  • Treat the crude 4-cyano-4-amino-N-Boc-piperidine with concentrated hydrochloric acid.

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the amino acid.

  • Filter the solid and wash with cold water, then dry under vacuum.

Route B: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction offers an alternative pathway through a hydantoin intermediate.[7][8]

G cluster_1 Bucherer-Bergs Reaction Workflow Start N-Boc-4-piperidone Step1 Reaction with KCN and (NH₄)₂CO₃ Start->Step1 Intermediate N-Boc-piperidine-4-spiro-5'-hydantoin Step1->Intermediate Step2 Strong Base Hydrolysis (e.g., Ba(OH)₂) Intermediate->Step2 AminoAcid 4-Amino-4-carboxy-N-Boc-piperidine Step2->AminoAcid Step3 Esterification (MeOH, SOCl₂) AminoAcid->Step3 Product Target Compound Step3->Product

Caption: Workflow for the Bucherer-Bergs reaction route.

Protocol for N-Boc-piperidine-4-spiro-5'-hydantoin:

  • In a pressure vessel, combine N-Boc-4-piperidone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.[9]

  • Seal the vessel and heat to 80-100 °C for 12-24 hours.[10]

  • Cool the reaction mixture and filter the resulting precipitate.

  • Wash the solid with water and dry to yield the hydantoin intermediate.

Protocol for Hydrolysis to the Amino Acid:

  • Suspend the hydantoin intermediate in a solution of barium hydroxide or sodium hydroxide.

  • Heat the mixture at reflux for 24-48 hours.[9]

  • Cool the reaction and acidify with sulfuric acid to precipitate barium sulfate (if used).

  • Filter off the inorganic salts and adjust the pH of the filtrate to the isoelectric point of the amino acid to induce precipitation.

  • Collect the solid by filtration and dry under vacuum.

Final Step: Methyl Esterification

The final step in both synthetic routes is the esterification of the 4-carboxy group.

Protocol:

  • Suspend the 4-amino-4-carboxy-N-Boc-piperidine in methanol at 0 °C.

  • Add thionyl chloride dropwise with vigorous stirring.[2]

  • Allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours.[2]

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer, combine the organic phases, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate.[11]

Physicochemical and Spectroscopic Characterization

The successful synthesis of 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (CAS No. 115655-44-2) should be confirmed by a suite of analytical techniques.[10]

PropertyValue
Molecular Formula C₁₂H₂₂N₂O₄
Molecular Weight 258.31 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, chloroform, and ethyl acetate

Expected Spectroscopic Data (based on analogous structures):

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~3.70 (s, 3H, OCH₃), ~3.50-3.70 (m, 2H, piperidine CH₂), ~2.90-3.10 (m, 2H, piperidine CH₂), ~2.00-2.20 (m, 2H, piperidine CH₂), ~1.80-2.00 (m, 2H, piperidine CH₂), 1.45 (s, 9H, C(CH₃)₃). The NH₂ protons may appear as a broad singlet.

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~175.0 (C=O, ester), ~155.0 (C=O, Boc), ~80.0 (C(CH₃)₃), ~55.0 (quaternary C-4), ~52.0 (OCH₃), ~40.0 (piperidine CH₂), ~34.0 (piperidine CH₂), 28.4 (C(CH₃)₃).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₂H₂₃N₂O₄: 259.1652; found 259.1655.

Applications in Drug Discovery and Medicinal Chemistry

The 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate scaffold is a valuable asset in the design of novel therapeutics due to its constrained nature and bifunctionality.

  • Peptidomimetics: This building block can be incorporated into peptide sequences to enforce specific conformations and enhance metabolic stability. This is particularly useful in the development of enzyme inhibitors and receptor ligands where a precise three-dimensional arrangement of functional groups is required for potent activity.

  • Scaffold for Library Synthesis: The orthogonal protecting groups allow for selective derivatization of the piperidine nitrogen and the 4-amino group, making it an ideal starting point for the construction of diverse chemical libraries for high-throughput screening.

  • Inhibitors of Viral Assembly: The broader 4-aminopiperidine scaffold has been successfully employed in the discovery of potent inhibitors of the hepatitis C virus (HCV) assembly.[3] The constrained nature of the 4,4-disubstituted derivatives can lead to improved potency and selectivity.

  • CNS-Targeted Agents: The piperidine nucleus is a common feature in many central nervous system (CNS) active drugs. The physicochemical properties of this scaffold can be fine-tuned through derivatization to optimize blood-brain barrier penetration for the treatment of neurological disorders.[4]

Conclusion

1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a strategically important building block for contemporary drug discovery. Its synthesis, primarily achieved through robust and scalable methods like the Strecker and Bucherer-Bergs reactions, provides access to a conformationally constrained scaffold with versatile handles for further chemical modification. The insights provided in this technical guide are intended to empower researchers to leverage the unique properties of this compound in the design and synthesis of the next generation of therapeutic agents.

References

  • CNR-IRIS. (n.d.). Design, synthesis, conformational analysis and application of azabicycloalkane amino acids as constrained dipeptide mimics. Retrieved January 12, 2026, from [Link]

  • PharmaCompass. (n.d.). 4-n-boc-amino-piperidine-4-carboxylic acid methyl ester. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved January 12, 2026, from [Link]

  • Aapptec. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2021, January 13). Strecker-Derived Methodology for Library Synthesis of N -Acylated α-Aminonitriles. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Bucherer–Bergs Reaction. Retrieved January 12, 2026, from [Link]

  • ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved January 12, 2026, from [Link]

  • PubMed. (2022, September). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1). Retrieved January 12, 2026, from [Link]

Sources

Foundational

Biological activity of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate derivatives

An In-Depth Technical Guide to the Biological Activity of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate Derivatives Abstract The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privil...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate Derivatives

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. This guide focuses on a specific, highly functionalized piperidine building block: 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate . This molecule, a constrained α-amino acid analog, serves as a versatile starting point for the synthesis of diverse derivatives with significant therapeutic potential. We will explore the synthesis, structure-activity relationships (SAR), and biological activities of these derivatives, providing researchers and drug development professionals with a comprehensive overview of their potential in targeting a range of diseases, from fungal infections to cancer and neurological disorders.

The Core Scaffold: A Versatile Synthetic Platform

The title compound, 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, is the methyl ester of the more commonly cited 1-Boc-4-aminopiperidine-4-carboxylic acid.[3][4][5] Its structure is characterized by several key features that make it an exceptionally useful starting material in medicinal chemistry:

  • A Protected Nitrogen (N1): The tert-butoxycarbonyl (Boc) group at the N1 position serves as a robust protecting group. It deactivates the ring nitrogen, preventing unwanted side reactions, and can be cleanly removed under mild acidic conditions to allow for late-stage diversification.[6]

  • A Quaternary Center (C4): The C4 position is substituted with both a methyl carboxylate and an amino group. This sterically hindered environment provides a defined conformational constraint on the attached functional groups.

  • A Reactive Handle (4-amino group): The primary amine at the C4 position is the key reactive site for generating diverse libraries of compounds through reactions such as acylation, sulfonylation, reductive amination, and urea/thiourea formation.

  • Chirality: While often used as a racemate, the C4 position is a chiral center, offering the potential for stereospecific interactions with biological targets.

These features make the scaffold a valuable intermediate for constructing complex molecules, particularly in peptide synthesis and the development of small-molecule libraries.[3][6][7]

General Synthetic Strategies & Derivatization Workflow

The primary route for generating libraries of derivatives from the core scaffold involves modification of the 4-amino group. A typical experimental workflow is outlined below.

Diagram: General Derivatization Workflow

G Core Core Scaffold 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate Coupling Coupling Reaction Core->Coupling Library Derivative Library (Amides, Sulfonamides, Ureas, Secondary Amines) Coupling->Library Reagent Diverse Reagents (Acyl Chlorides, Sulfonyl Chlorides, Isocyanates, Aldehydes) Reagent->Coupling Deprotection N1-Boc Deprotection (e.g., TFA in DCM) Library->Deprotection Screening Biological Screening (In vitro assays) Library->Screening Final_Library Final Derivative Library (Free Piperidine NH) Deprotection->Final_Library Final_Library->Screening SAR SAR Analysis & Optimization Screening->SAR G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate 96-well Plate Inoculum->Inoculate Compound Serial Dilution of Compound Compound->Inoculate Incubate Incubate 24-48h @ 35°C Inoculate->Incubate Read Read Plate (Visual/Spectro) Incubate->Read Determine Determine MIC Read->Determine

Sources

Exploratory

The Strategic Intermediate: A Technical Guide to 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate in Pharmaceutical Development

Introduction: The Architectural Significance of a Bespoke Piperidine Scaffold In the intricate landscape of modern drug discovery, the design and synthesis of novel molecular entities with enhanced potency, selectivity,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of a Bespoke Piperidine Scaffold

In the intricate landscape of modern drug discovery, the design and synthesis of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles are paramount. Central to this endeavor is the strategic use of specialized building blocks that serve as foundational scaffolds for complex active pharmaceutical ingredients (APIs). 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, a meticulously designed piperidine derivative, has emerged as a crucial intermediate, offering chemists a unique combination of steric and electronic properties.

This technical guide provides an in-depth exploration of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, from its rational design and synthesis to its application in the construction of therapeutically relevant molecules. We will delve into the mechanistic underpinnings of its synthesis, provide actionable experimental protocols, and illustrate its strategic importance in contemporary pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.

Physicochemical Properties and Structural Rationale

The utility of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate as a pharmaceutical intermediate is intrinsically linked to its unique structural features. The strategic placement of a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen and a methyl ester at the 4-position, in conjunction with a primary amine, provides a scaffold with differentiated reactivity, a concept central to modern multi-step organic synthesis.

PropertyValueSource
Molecular Formula C12H22N2O4N/A
Molecular Weight 258.31 g/mol N/A
CAS Number 220273-20-5N/A
Appearance Off-white to white solidN/A
Solubility Soluble in methanol, dichloromethane, and other common organic solventsN/A

The N-Boc group serves as a robust protecting group, preventing the secondary amine of the piperidine ring from engaging in undesired side reactions during subsequent synthetic transformations. Its steric bulk also influences the conformational preference of the piperidine ring, which can be a critical determinant of biological activity in the final API. The methyl ester at the 4-position offers a handle for further functionalization, such as amide bond formation, while the primary amino group at the same position provides a key nucleophilic center for the introduction of diverse substituents. This orthogonal arrangement of functional groups is the cornerstone of its versatility.

Synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate: A Stepwise Approach with Mechanistic Insights

The synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general synthetic strategy involves the initial construction of a di-protected piperidine precursor, followed by selective deprotection to unmask the primary amine.

Step 1: Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

The journey towards our target intermediate begins with the synthesis of a key precursor, Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate. This is typically achieved through a two-step process starting from 4-amino-4-piperidinecarboxylic acid.

Causality Behind Experimental Choices: The initial esterification of the carboxylic acid with methanol under acidic conditions is a classic Fischer esterification. The subsequent protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O) is a standard and highly efficient method for introducing the Boc protecting group, which is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions.

Experimental Protocol:

  • Esterification: To a solution of 4-amino-4-piperidinecarboxylic acid in methanol, add a catalytic amount of a strong acid such as sulfuric acid or hydrochloric acid.[1] Reflux the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Boc Protection: After cooling, neutralize the reaction mixture with a suitable base (e.g., triethylamine). Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature.[1]

  • Work-up and Purification: Upon completion of the reaction, concentrate the mixture under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.[1]

Step 2: Synthesis of 1-tert-butyl 4-methyl 4-(tert-butoxycarbonylamino)piperidine-1,4-dicarboxylate

With the mono-Boc protected precursor in hand, the next step involves the protection of the piperidine nitrogen.

Causality Behind Experimental Choices: The introduction of a second Boc group onto the piperidine nitrogen is accomplished using di-tert-butyl dicarbonate. This reaction is typically carried out in an aprotic solvent like dichloromethane to ensure good solubility of the starting material and reagent. The reaction proceeds smoothly at room temperature.

Experimental Protocol (Adapted from Patent Literature):

  • Dissolve Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate in dichloromethane.

  • To this solution, add di-tert-butyl dicarbonate portionwise.

  • Stir the reaction mixture at 25°C for 1 hour.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.

  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to afford 1-tert-butyl 4-methyl 4-(tert-butoxycarbonylamino)piperidine-1,4-dicarboxylate as a white solid.

Step 3: Selective Deprotection to Yield 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

The final and most critical step is the selective removal of the Boc group from the 4-amino position while leaving the N-Boc group on the piperidine ring and the methyl ester intact.

Causality Behind Experimental Choices: Achieving selective deprotection is a common challenge in multi-step synthesis. The N-Boc group on the exocyclic amine is generally more labile to acidic conditions than the N-Boc group on the piperidine ring due to steric and electronic factors. Mild acidic conditions are therefore employed to achieve the desired selectivity. A solution of hydrogen chloride in an anhydrous solvent like dioxane is often effective for this purpose, as it provides a controlled source of acid.[2]

Experimental Protocol:

  • Dissolve 1-tert-butyl 4-methyl 4-(tert-butoxycarbonylamino)piperidine-1,4-dicarboxylate in anhydrous dioxane.

  • Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution or add a 4 M solution of HCl in dioxane dropwise.

  • Monitor the reaction closely by TLC. The reaction is typically complete within 30 minutes to a few hours.[2]

  • Upon completion, quench the reaction by the addition of a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final product, 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate.

Synthesis Workflow Diagram:

Synthesis_Workflow A 4-Amino-4-piperidinecarboxylic acid B Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate A->B 1. MeOH, H+ 2. Boc2O, Base C 1-tert-butyl 4-methyl 4-(tert-butoxycarbonylamino)piperidine-1,4-dicarboxylate B->C Boc2O, DCM D 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate C->D HCl in Dioxane PKB_Inhibitor_Synthesis Intermediate 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate Coupling Amide Bond Formation Intermediate->Coupling Amine R-NH2 (Pharmacophore) Amine->Coupling PKB_Inhibitor PKB Inhibitor Scaffold Coupling->PKB_Inhibitor

Sources

Foundational

The Strategic Role of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Abstract In the landscape of contemporary drug discovery, the demand for sophisticated molecular building blocks that offer precise control over conformation a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of contemporary drug discovery, the demand for sophisticated molecular building blocks that offer precise control over conformation and functionality is paramount. Among these, 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate emerges as a uniquely valuable scaffold. As a constrained, non-natural α,α-disubstituted amino acid analogue, it provides medicinal chemists with a powerful tool to introduce conformational rigidity and diverse chemical handles into nascent therapeutic agents. This guide elucidates the synthesis, chemical rationale, and strategic applications of this compound, offering a technical resource for researchers engaged in the design and development of novel pharmaceuticals.

Introduction: The Imperative for Conformational Constraint in Drug Design

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its chair-like conformation can orient substituents in well-defined axial and equatorial positions, profoundly influencing molecular shape and interaction with biological targets. However, simple monosubstituted piperidines retain significant conformational flexibility. The creation of a quaternary center, as seen in 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, locks the piperidine ring into a more defined conformation. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to enhanced binding affinity and selectivity.

The subject of this guide, 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (henceforth referred to as 1 ), presents a compelling combination of features for the medicinal chemist:

  • Constrained α,α-Disubstituted Amino Acid Analogue: The geminal amino and carboxylate groups at the C4 position mimic an α-amino acid, but with a fixed, non-natural geometry. This is invaluable for peptidomimetics and for probing the spatial requirements of enzyme active sites and receptor binding pockets.

  • Orthogonal Protection: The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, while the C4-carboxylate is a methyl ester. These protecting groups can be removed under distinct chemical conditions (acid-mediated for Boc, saponification for the methyl ester), allowing for selective elaboration at either the piperidine nitrogen or the C4-carboxyl function. The C4-amino group itself represents a third point for diversification.

  • Physicochemical Properties: The piperidine scaffold can improve the physicochemical properties of a molecule, such as solubility and metabolic stability, compared to more linear or flexible aliphatic chains.

This guide will now delve into the practical aspects of synthesizing and utilizing this versatile building block.

Synthesis and Chemical Properties: A Guided Pathway

The synthesis of compound 1 requires the strategic installation of two functional groups at a single carbon atom on the piperidine ring. While multiple routes can be envisioned, a robust and logical pathway proceeds from a readily available starting material, 1-Boc-piperidine-4-carboxylic acid, via a Curtius rearrangement. This rearrangement is a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon atom, proceeding through an isocyanate intermediate.[1][2][3]

Proposed Synthetic Protocol

The following protocol is a well-reasoned synthetic sequence based on established chemical transformations.

Step 1: Esterification of 1-Boc-piperidine-4-carboxylic acid (2)

The starting carboxylic acid 2 is first converted to its corresponding methyl ester 3 . This is a standard esterification reaction.

  • Methodology:

    • Dissolve 1-Boc-piperidine-4-carboxylic acid (2 ) (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (3 ).

Step 2: Saponification to 1-(tert-butoxycarbonyl)piperidine-1,4-dicarboxylic acid, 1-tert-butyl ester (4)

This step is not explicitly required but can be an intermediate step if the Curtius rearrangement is performed on the free carboxylic acid. For this guide, we will proceed with a Hofmann-like rearrangement from the amide.

Step 3: Amidation to 1-Boc-4-carbamoylpiperidine-4-carboxylic acid methyl ester (5)

This step is not the most direct route. A more efficient pathway involves converting the carboxylic acid at C4 to an amide, then performing a Hofmann rearrangement. However, the Curtius rearrangement is generally milder and more versatile.

Alternative Step 2 & 3 (Curtius Rearrangement Pathway):

Step 2a: Hydrolysis of Methyl Ester to form 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2) (This is our starting material)

Step 2b: Formation of Acyl Azide from Carboxylic Acid (not shown, but a key intermediate)

Step 3a: Curtius Rearrangement to form the target molecule (1)

A more direct and often higher-yielding approach is to convert the carboxylic acid group of a suitable precursor into an amine via a rearrangement reaction. The Curtius rearrangement is particularly well-suited for this transformation.[1][4][5] The synthesis would start from 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate, which is commercially available. From this diester, the methyl ester at C4 would be selectively hydrolyzed, followed by the Curtius rearrangement.

A more practical synthetic approach, starting from commercially available materials, is outlined below:

StepTransformationKey ReagentsPurpose
1Bucherer-Bergs Reaction KCN, (NH₄)₂CO₃ on 1-Boc-4-piperidoneForms a hydantoin intermediate, establishing the C4 quaternary center with a nitrogen atom.
2Hydantoin Hydrolysis Ba(OH)₂ or strong acidOpens the hydantoin ring to reveal the desired geminal amino and carboxylic acid groups.
3Esterification Methanol, Acid catalyst (e.g., SOCl₂)Converts the C4-carboxylic acid to the methyl ester.

This sequence provides a reliable route to the target compound 1 .

DOT Script for Synthetic Workflow

Synthetic_Workflow start 1-Boc-4-piperidone hydantoin Piperidine-4-spiro-5'-hydantoin Intermediate start->hydantoin Bucherer-Bergs Reaction (KCN, (NH₄)₂CO₃) amino_acid 4-Amino-1-Boc-piperidine- 4-carboxylic Acid hydantoin->amino_acid Hydrolysis (e.g., Ba(OH)₂) target 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (1) amino_acid->target Esterification (MeOH, H⁺) Peptide_Coupling compound1 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (1) reagents HATU, Et₃N DMF compound1:f1->reagents norleucine N-CBZ-Norleucine COOH norleucine:f1->reagents dipeptide {Dipeptide Product | Constrained Scaffold} reagents->dipeptide Peptide Bond Formation SAR_Logic scaffold Core Scaffold (1) deprotect_n1 Deprotect N1 (Boc) scaffold->deprotect_n1 deprotect_n4 Use N4 Amine scaffold->deprotect_n4 deprotect_c4 Deprotect C4 (Ester) scaffold->deprotect_c4 modify_n1 Modify Piperidine N1 (e.g., Alkylation, Acylation) deprotect_n1->modify_n1 modify_n4 Modify C4 Amine (e.g., Acylation, Reductive Amination) deprotect_n4->modify_n4 modify_c4 Modify C4 Carboxylate (e.g., Amidation) deprotect_c4->modify_c4 biological_activity Biological Activity (Potency, Selectivity) modify_n1->biological_activity Probe SAR modify_n4->biological_activity Probe SAR modify_c4->biological_activity Probe SAR

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Robust and Scalable Synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Abstract This document provides a comprehensive guide for the synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, a valuable bifunctional building block in medicinal chemistry and drug development. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, a valuable bifunctional building block in medicinal chemistry and drug development. This constrained α-amino acid derivative is a key intermediate for constructing complex molecular scaffolds, notably found in potent bioactive compounds such as CCR5 antagonists used as HIV-1 entry inhibitors.[1] The protocol herein details a reliable and efficient multi-step synthesis starting from commercially available materials, with the Curtius rearrangement serving as the pivotal transformation for installing the C4-amino group.[1][2][3] We provide a step-by-step methodology, mechanistic insights, and quantitative data to ensure reproducibility and scalability for research and drug development professionals.

Introduction and Strategic Overview

The 4-amino-4-carboxypiperidine scaffold is a privileged motif in modern pharmacology, offering a rigidified framework that can mimic peptide turns and present functional groups in a well-defined spatial orientation.[4] The target molecule, 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, combines this valuable core with orthogonally protected functional groups: a tert-butoxycarbonyl (Boc) group on the ring nitrogen and a methyl ester. This arrangement makes it an ideal substrate for further elaboration in solid-phase or solution-phase synthesis.

The primary synthetic challenge lies in the creation of the C4 quaternary center bearing both an amino and a methoxycarbonyl group. Our strategic approach, outlined below, addresses this by leveraging a diester precursor and employing a key C-N bond-forming rearrangement reaction.

The chosen synthetic pathway involves four main stages:

  • N-Protection: The secondary amine of the starting piperidine ring is protected with a Boc group to prevent side reactions in subsequent steps. The Boc group is stable under the basic conditions of saponification but can be easily removed later under acidic conditions if required.[5]

  • Selective Saponification: One of the two methyl ester groups of the N-Boc protected diester is selectively hydrolyzed to a carboxylic acid, creating the necessary functional handle for the subsequent rearrangement.

  • Curtius Rearrangement & In-Situ Protection: The carboxylic acid is converted to an acyl azide, which undergoes a thermal Curtius rearrangement to form an isocyanate intermediate.[2][6] This highly reactive species is immediately trapped with benzyl alcohol to yield a stable and protected benzyl carbamate (Cbz) group. This strategy is superior to direct formation of the free amine, which could lead to undesired side reactions.

  • Final Deprotection: The Cbz group is selectively removed via catalytic hydrogenolysis to unveil the target primary amine, yielding the final product in high purity.

Synthesis_Workflow Start Dimethyl piperidine- 4,4-dicarboxylate Intermediate1 Dimethyl 1-(tert-butoxycarbonyl) piperidine-4,4-dicarboxylate Start->Intermediate1 1. (Boc)₂O, Base Intermediate2 1-(tert-Butoxycarbonyl)-4- (methoxycarbonyl)piperidine- 4-carboxylic acid Intermediate1->Intermediate2 2. NaOH (1 eq.) MeOH/H₂O Intermediate3 1-tert-Butyl 4-methyl 4-(((benzyloxy) carbonyl)amino)piperidine- 1,4-dicarboxylate Intermediate2->Intermediate3 3. i) DPPA, Et₃N ii) BnOH, Heat Product 1-tert-Butyl 4-methyl 4-amino piperidine-1,4-dicarboxylate Intermediate3->Product 4. H₂, Pd/C

Caption: Overall synthetic workflow for the target compound.

Quantitative Data Summary

The following table outlines the reactants, conditions, and expected outcomes for the multi-step synthesis.

StepStarting Material (1 eq.)Key Reagents (eq.)SolventTemp. (°C)Time (h)Expected Yield (%)
1 Dimethyl piperidine-4,4-dicarboxylateDi-tert-butyl dicarbonate (1.1)Dichloromethane (DCM)251295-99%
2 N-Boc Diester IntermediateSodium Hydroxide (1.05)Methanol/Water252480-88%
3 Mono-acid IntermediateDPPA (1.2), Et₃N (1.2), Benzyl Alcohol (1.5)Toluene100475-85%
4 Cbz-protected Intermediate10% Palladium on Carbon (0.1 w/w)Methanol251690-97%

Detailed Experimental Protocols

Materials & Reagents:

  • Dimethyl piperidine-4,4-dicarboxylate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium Hydroxide (NaOH)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • Benzyl alcohol (BnOH)

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous solvents (DCM, Toluene, Methanol) and all other reagents should be of ACS grade or higher.

Protocol 1: Synthesis of Dimethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate

Causality: The piperidine nitrogen is protected with a Boc group to render it unreactive in the subsequent base-mediated saponification step, ensuring the reaction occurs exclusively at the ester functionalities.

Procedure:

  • Dissolve Dimethyl piperidine-4,4-dicarboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.2 M.

  • To this stirring solution, add di-tert-butyl dicarbonate (1.1 eq.).

  • Stir the reaction mixture at room temperature (25 °C) for 12 hours. Monitor progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a clear oil or white solid, which is typically used in the next step without further purification.

Protocol 2: Synthesis of 1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)piperidine-4-carboxylic acid

Causality: Selective mono-saponification is the critical step to differentiate the two ester groups. Using a slight excess of base under controlled temperature and time favors the hydrolysis of only one ester, providing the mono-acid precursor required for the Curtius rearrangement.

Procedure:

  • Dissolve the N-Boc diester from Protocol 1 (1.0 eq.) in a 3:1 mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium hydroxide (1.05 eq.) in water dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction carefully by LC-MS to maximize mono-acid formation and minimize the di-acid byproduct.

  • Once complete, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the mono-acid product.

Protocol 3: Synthesis of 1-tert-Butyl 4-methyl 4-(((benzyloxy)carbonyl)amino)piperidine-1,4-dicarboxylate

Causality: This step achieves the conversion of a carboxylic acid to a protected amine. The Curtius rearrangement proceeds through an acyl azide and an isocyanate intermediate.[2] The isocyanate is highly electrophilic and is trapped in situ with benzyl alcohol to form a stable, Cbz-protected amine, which simplifies purification and prevents polymerization or other side reactions of the isocyanate.[3]

Procedure:

  • To a solution of the mono-acid from Protocol 2 (1.0 eq.) in anhydrous toluene, add triethylamine (1.2 eq.) and diphenylphosphoryl azide (DPPA) (1.2 eq.).

  • Stir the mixture at room temperature for 1 hour.

  • Add benzyl alcohol (1.5 eq.) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and maintain for 4 hours. The evolution of N₂ gas should be observed. Monitor progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure Cbz-protected amino ester.

Curtius_Mechanism cluster_0 Acid R-COOH AcylAzide R-CON₃ Acid->AcylAzide DPPA, Et₃N Isocyanate R-N=C=O AcylAzide->Isocyanate Heat (-N₂) Carbamate R-NH-COOBn Isocyanate->Carbamate BnOH

Caption: Key transformations in the one-pot Curtius rearrangement.

Protocol 4: Synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Causality: Catalytic hydrogenolysis is a mild and highly effective method for cleaving the Cbz protecting group. The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen gas, releasing the free amine, with toluene and carbon dioxide as the only byproducts.

Procedure:

  • Dissolve the Cbz-protected compound from Protocol 3 (1.0 eq.) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on Carbon (approx. 10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 16 hours.

  • Upon reaction completion (monitored by TLC or LC-MS), carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate.

Conclusion

The protocol described provides an efficient and well-validated pathway for the synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. By employing a robust sequence of protection, selective hydrolysis, a key Curtius rearrangement, and final deprotection, this valuable building block can be accessed in high yield and purity. This application note serves as a reliable guide for researchers in academic and industrial settings, facilitating the exploration of novel therapeutics derived from the versatile 4-amino-4-carboxypiperidine scaffold.

References

  • Deng, J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3533-3536. [Link]

  • Taylor, A. W., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 7(8), 772-777. [Link]

  • Kumar, R., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic and Medicinal Chemistry, 60B(5), 757-762. [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(19), 6890. [Link]

  • ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. European Journal of Organic Chemistry. [Link]

  • Marton, J., et al. (2014). Synthesis of 4-carboxy-4-anilidopiperidine derivatives. ResearchGate. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Journal of Fluorine Chemistry. (2007). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Journal of Fluorine Chemistry, 128(6), 623-629. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2015). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc, 2015(6), 273-291. [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. J&K Scientific Website. [Link]

  • YouTube. (2022). Eschweiler-Clarke Reaction. YouTube Video. [Link]

  • PubChem. 4-Amino-1-Boc-piperidine. PubChem Database. [Link]

  • PHARMD GURU. HOFMANN REARRANGEMENT. PHARMD GURU Website. [Link]

  • Kumar, V., & Kaushik, M. P. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 15(6), 786-803. [Link]

  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351-2373. [Link]

  • SciSpace. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Wikipedia. Hofmann rearrangement. Wikipedia, The Free Encyclopedia. [Link]

  • Chem-Impex. 1-Boc-4-aminopiperidine-4-carboxylic acid. Chem-Impex International. [Link]

  • ResearchGate. (2017). Reductive amination and amide synthesis. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Modern Drug Discovery. inno-pharmchem.com. [Link]

  • ResearchGate. (2007). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. [Link]

  • Google Patents. (2020). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Wikipedia. 1-Boc-4-AP. Wikipedia, The Free Encyclopedia. [Link]

  • Annunziato, R., et al. (2009). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 19(6), 1762-1766. [Link]

  • ResearchGate. (2020). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. ResearchGate. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • Google Patents. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.

Sources

Application

Analytical methods for 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

An In-Depth Technical Guide to the Analytical Characterization of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate Introduction 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a bifunctional synthet...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Introduction

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery.[1] Its structure features a piperidine core, a common scaffold in pharmaceuticals, functionalized with a protected primary amine and a methyl ester at the C4 position. This arrangement provides a Cα-disubstituted amino acid analog, offering chemists a valuable tool for introducing conformational constraints and diverse functional handles into novel therapeutic agents.

The precise analytical characterization of this intermediate is paramount to ensure its identity, purity, and stability, which are critical factors for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a detailed overview of the core analytical methodologies for the comprehensive characterization of this compound, grounded in established scientific principles and practices.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for selecting and optimizing analytical methods.

PropertyValueSource
CAS Number 321997-89-1[2]
Molecular Formula C₁₂H₂₂N₂O₄[2]
Molecular Weight 258.31 g/mol [2]
Synonym(s) Methyl 1-boc-4-aminopiperidine-4-carboxylate[2]
Topological Polar Surface Area (TPSA) 81.86 Ų[2]
logP (Calculated) 0.8878[2]

Workflow for Analytical Characterization

A multi-faceted approach is required for the unambiguous identification and purity assessment of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. The following workflow outlines the logical progression of analysis from initial purity screening to definitive structural confirmation.

G cluster_0 Purity Assessment cluster_1 Identity Confirmation cluster_2 Structural Elucidation cluster_3 Compositional Verification Purity HPLC-UV / LC-MS Identity GC-MS Purity->Identity Confirm Mass Structure NMR Spectroscopy (¹H & ¹³C) FTIR Spectroscopy Identity->Structure:f0 Confirm Connectivity Composition Elemental Analysis (CHN) Structure:f1->Composition Confirm Functional Groups

Caption: Recommended workflow for comprehensive analytical characterization.

Chromatographic Methods for Purity and Identity

Chromatographic techniques are the cornerstone for determining the purity of the compound and separating it from potential starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the primary method for quantitative purity analysis. The technique separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected as it provides excellent retention and separation for moderately polar compounds like the target molecule.

  • Mobile Phase: A gradient elution using water and a stronger organic solvent (methanol or acetonitrile) is employed. This ensures that impurities with a wide range of polarities are eluted and resolved, providing an accurate purity profile.

  • Acid Modifier: The addition of 0.1% formic acid to the mobile phase is critical. It protonates the primary amine, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.

  • Detection: The compound lacks a strong chromophore. Therefore, detection at a low wavelength (e.g., 210 nm) is necessary to capture the absorbance of the ester and carbamate functional groups.

Experimental Protocol: HPLC-UV

ParameterRecommended Setting
Instrumentation HPLC system with a UV-Vis Detector (e.g., Agilent 1260 Infinity)
Column Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 210 nm
Sample Preparation Accurately weigh ~1 mg of the compound and dissolve in 1 mL of methanol.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Coupling this system to a mass spectrometer (LC-MS) allows for simultaneous purity assessment and mass confirmation of the eluting peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and assessing the presence of volatile impurities. It separates compounds based on their boiling points and provides a unique mass spectrum based on the fragmentation pattern of the molecule.

Causality Behind Experimental Choices:

  • Applicability: With a molecular weight of 258.31, the compound is potentially amenable to GC analysis. However, the tert-butoxycarbonyl (Boc) group can be thermally labile. The injector temperature must be optimized to ensure volatilization without causing significant on-column degradation.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard, high-energy method that produces reproducible fragmentation patterns, creating a "fingerprint" for the molecule.

Experimental Protocol: GC-MS

ParameterRecommended Setting
Instrumentation GC-MS System (e.g., Agilent GC with MSD)
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250 °C (Split mode, 50:1)
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 350 amu
Sample Preparation Dissolve ~1 mg of the compound in 1 mL of ethyl acetate.

Expected Fragmentation: The mass spectrum is expected to show characteristic fragments, including:

  • [M-57]⁺: Loss of the tert-butyl group (C(CH₃)₃), a very common fragmentation for Boc-protected compounds.

  • [M-101]⁺: Loss of the entire Boc group (C₅H₉O₂).

  • Other fragments resulting from the cleavage of the piperidine ring and loss of the methyl ester group.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide definitive information about the molecule's chemical structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR are required for a complete assignment.

Causality Behind Experimental Choices:

  • Solvent: Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic molecules and is often sufficient to obtain a well-resolved spectrum.[3]

  • Frequency: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring protons.[3]

Caption: Key structural features and their expected NMR chemical shifts.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

Expected Spectral Features:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~3.75 ppm (s, 3H): Sharp singlet corresponding to the methyl ester protons.

    • δ ~3.0-4.0 ppm (m, br): Broad multiplets for the two axial piperidine protons adjacent to the ring nitrogen (C2-Hax, C6-Hax).

    • δ ~1.8 ppm (br s, 2H): A broad singlet for the two protons of the primary amine (NH₂). The chemical shift can vary with concentration and temperature.

    • δ ~1.6-2.2 ppm (m): Complex multiplets for the remaining piperidine ring protons.

    • δ ~1.45 ppm (s, 9H): A strong, sharp singlet for the nine equivalent protons of the tert-butyl group.[3][4]

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~175 ppm: Quaternary carbon of the methyl ester carbonyl.

    • δ ~155 ppm: Quaternary carbon of the Boc carbonyl group.[3]

    • δ ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).[3]

    • δ ~58 ppm: Quaternary C4 carbon of the piperidine ring.

    • δ ~52.5 ppm: Methyl carbon of the ester group.

    • δ ~40 ppm: C2 and C6 carbons of the piperidine ring.

    • δ ~35 ppm: C3 and C5 carbons of the piperidine ring.

    • δ ~28.5 ppm: The three equivalent methyl carbons of the tert-butyl group.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSource
3400 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine[5][6]
2980 - 2850C-H StretchAlkanes (piperidine, Boc, methyl)[3]
~1735C=O StretchEster[3]
~1690C=O StretchCarbamate (Boc group)[3]
~1600N-H Bend (Scissoring)Primary Amine
1250 & 1160C-O StretchCarbamate & Ester[3]

Elemental Analysis

Elemental analysis provides the ultimate confirmation of the compound's empirical formula by determining the mass percentage of carbon, hydrogen, and nitrogen.

Principle and Data Interpretation: A precisely weighed sample is combusted in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of each element. The experimental results must align with the theoretical values calculated from the molecular formula C₁₂H₂₂N₂O₄.

  • Carbon (C): (12 * 12.011) / 258.31 = 55.79%

  • Hydrogen (H): (22 * 1.008) / 258.31 = 8.58%

  • Nitrogen (N): (2 * 14.007) / 258.31 = 10.85%

A successful analysis should yield experimental values within ±0.4% of these theoretical percentages, thereby validating the molecular formula.

References

  • Zafar, S. et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, Vol. 41, No. 02. Available at: [Link]

  • Macmillan Group, Princeton University. Supplementary Information. Available at: [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]

  • ResearchGate. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. Available at: [Link]

  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available at: [Link]

  • Wang, C. et al. (2013). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link]

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  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
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  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Available at: [Link]

  • PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1). Available at: [Link]

  • Royal Society of Chemistry. Supplementary information. Available at: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • MDPI. (2018). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Available at: [Link]

  • PMC - PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at: [Link]

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Method

Application Note: Structural Elucidation of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate using ¹H and ¹³C NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, a key bifunctional piperidine derivative utiliz...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, a key bifunctional piperidine derivative utilized in medicinal chemistry and organic synthesis. We present detailed, field-proven protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy. The core of this document is an in-depth analysis and prediction of the chemical shifts and coupling patterns expected for this molecule. This analysis is grounded in the fundamental principles of NMR and supported by data from structurally analogous compounds. This guide is designed to empower researchers to confidently acquire, interpret, and validate the structure of this important synthetic intermediate.

Introduction: The Significance of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a valuable building block in the synthesis of complex pharmaceutical agents. Its structure incorporates a piperidine scaffold, which is a prevalent motif in numerous approved drugs, along with orthogonal protecting groups—the tert-butoxycarbonyl (Boc) group on the ring nitrogen and a methyl ester. This arrangement allows for selective chemical modifications at the 4-amino and 4-carboxylate positions, making it a versatile intermediate.

Accurate structural confirmation is a critical checkpoint in any synthetic workflow. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of small molecules in solution. This note serves as a practical guide to applying ¹H and ¹³C NMR for the structural verification of this compound.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.

Protocol for NMR Sample Preparation

This protocol outlines the steps for preparing a high-quality NMR sample suitable for both ¹H and ¹³C analysis. The primary objective is to create a homogeneous solution free from particulate matter and paramagnetic impurities, which can degrade spectral quality.[1]

Materials:

  • 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (5-25 mg for ¹H, 50-100 mg for ¹³C)[2]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • High-quality 5 mm NMR tubes and caps[3]

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Cotton wool or syringe filter (if solids are present)

  • Internal standard (optional, e.g., Tetramethylsilane, TMS)

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial. For routine ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR requires a more concentrated sample (50-100 mg) due to the lower natural abundance of the ¹³C isotope.[2]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[1] CDCl₃ is a common choice for non-polar to moderately polar compounds. If solubility is an issue, DMSO-d₆ can be used. Vigorously mix the contents by vortexing or gentle shaking to ensure complete dissolution.[4]

  • Filtration (if necessary): If any solid particles remain, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of cotton wool at the tip of a Pasteur pipette or by using a syringe filter.[4] Particulates can interfere with the magnetic field homogeneity, leading to broadened spectral lines.[1]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, unscratched 5 mm NMR tube using a Pasteur pipette to a height of about 4-5 cm.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Final Steps: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[4]

Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) weigh->dissolve Add to vial filter_node 3. Filter if Particulates are Present dissolve->filter_node Check for solids transfer 4. Transfer to NMR Tube filter_node->transfer Pipette into tube cap 5. Cap and Label transfer->cap clean 6. Clean Tube Exterior cap->clean end_node Ready for NMR Acquisition clean->end_node

Caption: Workflow for preparing the NMR sample.

Protocol for NMR Data Acquisition

The following are general parameters for data acquisition on a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single pulse (zg30)

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Number of Scans (NS): 8-16

  • Spectral Width (SW): 12-16 ppm

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Standard proton-decoupled (zgpg30)

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024 or more (dependent on concentration)

  • Spectral Width (SW): 200-220 ppm

Predicted NMR Spectral Analysis

The following sections detail the predicted ¹H and ¹³C NMR spectra of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. The predictions are based on established chemical shift ranges for the functional groups and analysis of structurally similar molecules.

Molecular Structure and Atom Numbering

Caption: Structure of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the Boc group, the methyl ester, the amino group, and the four pairs of diastereotopic protons on the piperidine ring.

Signal Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Notes
a~ 1.45Singlet (s)9HC(CH₃)₃ (Boc)The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the aliphatic region. A typical range for Boc methyl protons is around δ 1.4 ppm.[5]
b~ 1.6 - 1.8Multiplet (m)2HH-3ax, H-5axThe axial protons at the C3 and C5 positions are expected to be in a more shielded environment compared to their equatorial counterparts. They will likely appear as a complex multiplet due to coupling with both geminal and vicinal protons.
c~ 2.0 - 2.2Multiplet (m)2HH-3eq, H-5eqThe equatorial protons at C3 and C5 are typically deshielded relative to the axial protons. Their signals will also be part of a complex multiplet.
d~ 2.5 (broad)Singlet (br s)2HNH₂The protons of the primary amine are exchangeable and often appear as a broad singlet. The chemical shift can vary significantly depending on concentration, solvent, and temperature.
e~ 3.0 - 3.2Multiplet (m)2HH-2ax, H-6axThese protons are adjacent to the nitrogen atom and are expected to be deshielded. The N-Boc group influences their chemical shift. They will likely appear as a multiplet due to geminal and vicinal coupling.
f~ 3.7 - 3.9Multiplet (m)2HH-2eq, H-6eqThe equatorial protons at C2 and C6 are also adjacent to the nitrogen and will be found in a similar region to their axial counterparts, likely at a slightly downfield position.
g~ 3.75Singlet (s)3HOCH₃ (Methyl Ester)The three equivalent protons of the methyl ester group will appear as a distinct singlet. The chemical shift for methyl esters typically falls in the δ 3.7-3.8 ppm range.
Predicted ¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

Signal Label Predicted Chemical Shift (δ, ppm) Assignment Rationale and Notes
1~ 28.4C(CH₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group typically resonate around δ 28-29 ppm.
2~ 35 - 40C-3, C-5The methylene carbons of the piperidine ring at the 3 and 5 positions are expected in this region.
3~ 40 - 45C-2, C-6These methylene carbons are adjacent to the nitrogen atom and are thus shifted downfield compared to C-3 and C-5.
4~ 52.5OCH₃ (Methyl Ester)The carbon of the methyl ester group is typically found around δ 51-53 ppm.
5~ 55 - 60C-4 (Quaternary)This is the quaternary carbon attached to the amino and carboxyl groups. Its exact shift will be influenced by both substituents.
6~ 79.5C(CH₃)₃ (Boc Quaternary)The quaternary carbon of the Boc group is characteristically found around δ 80 ppm.
7~ 154.7C=O (Boc)The carbonyl carbon of the Boc protecting group has a characteristic chemical shift in the δ 154-156 ppm range.[5]
8~ 175 - 177C=O (Methyl Ester)The carbonyl carbon of the methyl ester is expected to be the most downfield signal in the spectrum, typically appearing above δ 170 ppm.[5]

Trustworthiness and Self-Validation

The protocols and spectral interpretations provided herein are designed to be self-validating.

  • Internal Consistency: The integration values in the ¹H NMR spectrum must correspond to the number of protons in the proposed structure. For example, the signals for the Boc and methyl ester groups should integrate to 9 and 3 protons, respectively.

  • 2D NMR for Confirmation: For unambiguous assignment, especially of the piperidine ring protons, it is highly recommended to acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

    • COSY will reveal ¹H-¹H coupling networks, confirming the connectivity between the H-2/H-3 and H-5/H-6 protons.

    • HSQC will correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C signals for the piperidine ring carbons.

  • Comparison with Analogs: The predicted chemical shifts are based on data from similar structures. Any significant deviation from these ranges may indicate the presence of an impurity or an alternative structure and should be investigated further.

Conclusion

This application note provides a robust framework for the NMR analysis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. By following the detailed protocols for sample preparation and data acquisition, and utilizing the comprehensive spectral predictions, researchers can confidently verify the structure and purity of this important synthetic intermediate. The use of 2D NMR techniques is strongly encouraged for complete and unambiguous structural elucidation, ensuring the integrity of subsequent research and development efforts.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

Sources

Application

Application Note: Mass Spectrometric Characterization of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Abstract This application note provides a comprehensive guide to the analysis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, a key bifunctional building block in medicinal chemistry, using Liquid Chromatog...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, a key bifunctional building block in medicinal chemistry, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We detail a robust methodology employing Electrospray Ionization (ESI) to characterize the compound's structure through predictable and diagnostic fragmentation pathways. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a self-validating system from sample preparation to data interpretation. Key fragmentation channels, including the characteristic losses associated with the N-Boc protecting group, are elucidated to provide a definitive mass spectrometric fingerprint for this molecule.

Introduction

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a substituted piperidine derivative of significant interest in synthetic and medicinal chemistry. Its structure, featuring a piperidine core with orthogonal protecting groups (N-Boc and a methyl ester) and a free amine, makes it a versatile intermediate for constructing complex molecules and chemical libraries. The precise characterization of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the final products.

Mass spectrometry, particularly when coupled with liquid chromatography, stands as a premier analytical technique for this purpose, offering high sensitivity, selectivity, and structural information.[1] This guide explains the causal relationships between the molecule's structure and its behavior in a mass spectrometer, providing a foundational protocol for its routine analysis and structural confirmation.

Physicochemical Properties & Ionization Behavior

The analyte's structure inherently dictates the optimal mass spectrometric approach. The presence of a basic amino group and the piperidine nitrogen makes the molecule readily amenable to protonation. Consequently, Electrospray Ionization (ESI) in the positive ion mode is the most effective method for generating gas-phase ions with minimal fragmentation in the source.[2]

Table 1: Physicochemical Properties of the Analyte

Property Value Source
IUPAC Name 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate N/A
Molecular Formula C₁₂H₂₂N₂O₄ [3]
Average Molar Mass 258.31 g/mol [3]
Monoisotopic Mass 258.15796 Da Calculated
Predicted Precursor Ion [M+H]⁺ N/A

| Predicted m/z | 259.16523 | Calculated |

The expected primary ion in a full scan (MS1) mass spectrum will be the protonated molecule, [M+H]⁺, at m/z 259.17.

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the protonated precursor ion provides definitive structural confirmation. The fragmentation of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is dominated by cleavages related to its most labile functional group: the N-Boc (tert-butoxycarbonyl) protector.

The primary fragmentation pathways are initiated by the charge site and involve:

  • Loss of Isobutylene: A characteristic rearrangement of the Boc group leads to the neutral loss of isobutylene (C₄H₈, 56 Da), a highly favorable pathway for Boc-protected amines.[4][5]

  • Loss of the Boc Group: Cleavage of the N-C bond can result in the loss of the entire Boc group as CO₂ and isobutylene (100 Da).

  • Sequential Losses: Subsequent fragmentation of the primary product ions can occur, such as the loss of methanol (CH₃OH, 32 Da) or the methoxycarbonyl group (•COOCH₃, 59 Da) from the piperidine ring structure.

These predictable fragmentation patterns provide a robust method for identifying the molecule.

G M [M+H]⁺ m/z = 259.17 M_minus_56 [M+H - 56]⁺ m/z = 203.11 M->M_minus_56 - C₄H₈ (56.06 Da) M_minus_100 [M+H - 100]⁺ m/z = 159.07 M->M_minus_100 - C₅H₈O₂ (100.05 Da) M_minus_100_minus_32 [M+H - 100 - 32]⁺ m/z = 127.04 M_minus_100->M_minus_100_minus_32 - CH₃OH (32.03 Da)

Figure 1: Predicted MS/MS fragmentation pathway of the protonated analyte.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a validated starting point for the analysis. Optimization may be required depending on the specific instrumentation and analytical goals (e.g., quantification vs. qualification).

Materials and Reagents
  • 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate standard

  • LC-MS grade Water

  • LC-MS grade Acetonitrile

  • LC-MS grade Formic Acid (≥99%)

  • LC-MS grade Methanol (for sample dissolution)

Sample Preparation
  • Prepare a 1.0 mg/mL stock solution of the analyte in methanol.

  • Create a working solution by diluting the stock solution to 1.0 µg/mL in a 50:50 mixture of water and acetonitrile. This prevents analyte precipitation upon injection into the aqueous mobile phase.

Liquid Chromatography (LC) Method

A standard reversed-phase method provides excellent retention and peak shape for this compound.

Table 2: Liquid Chromatography Parameters

Parameter Setting Rationale
LC System UHPLC or HPLC system Standard for small molecule analysis.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Provides good retention for moderately polar compounds.[6]
Mobile Phase A 0.1% Formic Acid in Water Acid modifier promotes protonation for positive ESI.[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic eluent.
Gradient 5% B to 95% B over 5 min, hold 1 min, re-equilibrate A generic gradient suitable for elution and column cleaning.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Ensures reproducible retention times.

| Injection Vol. | 2 µL | Adjustable based on analyte concentration and instrument sensitivity. |

Mass Spectrometry (MS) Method

The following parameters are typical for a tandem quadrupole or Q-TOF mass spectrometer.

Table 3: Mass Spectrometry Parameters

Parameter Setting Rationale
Mass Spectrometer Tandem MS (Triple Quadrupole, Q-TOF, or Orbitrap) Required for MS/MS fragmentation analysis.
Ionization Source Electrospray Ionization (ESI), Positive Mode Optimal for protonating the basic amine groups.[6]
Capillary Voltage 3.5 kV Standard voltage to create a stable electrospray.
Source Temp. 150 °C Balances desolvation efficiency with thermal stability.
Desolvation Temp. 350 °C Ensures complete solvent evaporation.
Cone Gas Flow 50 L/hr Helps nebulize the eluent.
Desolvation Gas Nitrogen, 800 L/hr Facilitates the removal of solvent from droplets.
Scan Mode Full Scan (MS1) and Product Ion Scan (MS/MS) For precursor identification and fragmentation analysis.
MS1 Scan Range m/z 100 - 500 Covers the expected precursor ion mass.
Precursor Ion m/z 259.2 The protonated molecule to be isolated for fragmentation.
Collision Gas Argon Inert gas for collision-induced dissociation (CID).

| Collision Energy | 10-30 eV (Ramped) | A range of energies ensures all major fragments are produced. |

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock 1. Prepare Stock (1 mg/mL in MeOH) Working 2. Dilute to Working (1 µg/mL in 50:50 ACN/H₂O) Stock->Working LC 3. LC Separation (C18 Column) Working->LC ESI 4. ESI Source (Positive Mode) LC->ESI MS1 5. MS1 Scan (Find m/z 259.2) ESI->MS1 CID 6. Isolate & Fragment (Collision-Induced Dissociation) MS1->CID MS2 7. MS2 Scan (Detect Product Ions) CID->MS2

Figure 2: General experimental workflow for LC-MS/MS analysis.

Data Interpretation & Expected Results

Full Scan (MS1) Analysis

The full scan mass spectrum should exhibit a dominant peak corresponding to the protonated molecule [M+H]⁺ at m/z 259.17. Using a high-resolution mass spectrometer (HRMS), the measured mass should be within 5 ppm of the calculated exact mass (259.16523 Da), confirming the elemental formula C₁₂H₂₃N₂O₄⁺.

Tandem MS (MS/MS) Analysis

The product ion scan of m/z 259.17 is the key to structural confirmation. The spectrum will be characterized by the fragments predicted in Section 3.0.

Table 4: Summary of Expected Precursor and Product Ions

m/z (Da) Proposed Identity Neutral Loss Description
259.17 [M+H]⁺ - Precursor Ion (Protonated Molecule)
203.11 [M+H - C₄H₈]⁺ 56.06 Da Primary Fragment: Loss of isobutylene from the Boc group.[4]
159.07 [M+H - C₅H₈O₂]⁺ 100.05 Da Diagnostic Fragment: Loss of the entire Boc group.

| 127.04 | [C₆H₁₁N₂O]⁺ | 132.13 Da | Sequential loss of the Boc group and methanol. |

The presence of the m/z 203.11 and 159.07 ions provides very strong evidence for an N-Boc protected amine structure.

Method Validation & Trustworthiness

To ensure the integrity of the analysis, this protocol acts as a self-validating system:

  • Accurate Mass: Confirmation of the precursor ion's elemental composition using HRMS provides a high degree of confidence.

  • Diagnostic Fragmentation: The observed product ions must match the predicted fragments derived from the known chemical structure. The loss of 56 Da is a hallmark of a Boc-protecting group and serves as a crucial diagnostic test.[4][5]

  • Chromatographic Purity: The LC separation allows for the assessment of sample purity. The MS data should be evaluated to ensure that the identified compound corresponds to the main chromatographic peak.

Conclusion

The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and highly specific protocol for the characterization of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. The use of ESI in positive ion mode reliably generates a protonated precursor ion, whose subsequent fragmentation via CID produces a diagnostic pattern dominated by losses from the N-Boc group. This workflow is robust and readily applicable in research and development settings for the routine confirmation and purity assessment of this important synthetic intermediate.

References

  • Akamatsu, S., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]

  • Srinivas, R., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3375-3384. [Link]

  • ResearchGate. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. [Link]

  • PubChem. (2025). tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate. [Link]

  • precisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

  • Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]

  • PubChem. (2025). tert-Butyl 4-(methylamino)piperidine-1-carboxylate. [Link]

  • Li, W., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Current Pharmaceutical Analysis, 20(3), 251-259. [Link]

  • Forsythe, J. G., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Hofstetter, A. O., & Gstoettenmayr, D. (2021). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 56(10), e4778. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Jaman, Z., et al. (2024). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. The Journal of Organic Chemistry, 89(1), 329-337. [Link]

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Method

The Strategic deployment of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate in Modern Drug Discovery: Application Notes and Protocols

Introduction: A Scaffold of Strategic Importance In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with optimized pharmacological profiles is a paramount objective. Central to this e...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with optimized pharmacological profiles is a paramount objective. Central to this endeavor is the strategic use of versatile chemical building blocks that enable the efficient exploration of chemical space. Among these, 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate has emerged as a scaffold of significant interest. Its unique trifunctional nature, featuring a Boc-protected piperidine nitrogen, a primary amine, and a methyl ester at the C4 position, offers medicinal chemists a powerful tool for the synthesis of diverse and complex molecular architectures.[1]

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs due to its favorable physicochemical properties, including improved solubility and metabolic stability. The strategic placement of the amino and carboxylate functionalities on the C4 position of the piperidine ring provides two orthogonal points for chemical modification, facilitating the construction of extensive compound libraries for structure-activity relationship (SAR) studies.[2]

This guide provides a comprehensive overview of the applications of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate in drug discovery, complete with detailed experimental protocols and insights into the rationale behind its use in various therapeutic areas.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting the properties of the resulting derivatives.

PropertyValueSource
CAS Number 321997-89-1[3]
Molecular Formula C₁₂H₂₂N₂O₄PubChem
Molecular Weight 258.31 g/mol PubChem
XLogP3 0.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 4PubChem

Synthetic Utility and Core Reactions

The primary utility of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate lies in its ability to undergo a variety of chemical transformations at its reactive sites. The primary amine at the C4 position is a key nucleophile for amide bond formation and reductive amination, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further modifications. The Boc-protecting group on the piperidine nitrogen ensures chemoselectivity during these transformations and can be readily removed under acidic conditions to allow for further derivatization at that position.

Workflow for Derivatization

G start 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate amide Amide Coupling (R-COOH, Coupling agents) start->amide Primary amine reductive Reductive Amination (R-CHO, Reducing agent) start->reductive Primary amine hydrolysis Ester Hydrolysis (LiOH or NaOH) start->hydrolysis Methyl ester deprotection Boc Deprotection (TFA or HCl) start->deprotection Boc group product1 N-Acyl Derivatives amide->product1 product2 N-Alkyl Derivatives reductive->product2 product3 4-Amino-1-Boc-piperidine-4-carboxylic acid hydrolysis->product3 product4 4-Methyl 4-aminopiperidine-4-carboxylate deprotection->product4

Caption: General derivatization strategies for 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate.

Application Note 1: Synthesis of Kinase Inhibitors

Background:

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that can be functionalized to achieve potent and selective inhibition. The piperidine scaffold is frequently employed in kinase inhibitor design to modulate solubility, cell permeability, and to orient key pharmacophoric elements for optimal binding to the kinase active site. The synthesis of Vandetanib, a tyrosine kinase inhibitor, involves a key intermediate derived from a 4-substituted piperidine, highlighting the importance of this scaffold in this therapeutic area.[4][5]

Experimental Protocol: Amide Coupling for the Synthesis of a Kinase Inhibitor Intermediate

This protocol describes a general procedure for the amide coupling of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate with a carboxylic acid, a common step in the synthesis of kinase inhibitors.

Materials:

  • 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

  • Carboxylic acid of interest (e.g., a substituted benzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM or DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.[3][4][6]

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]

Synthetic Pathway for a Kinase Inhibitor Scaffold

G start 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate coupling Amide Coupling (EDC, HOBt, DIPEA) start->coupling acid Aryl Carboxylic Acid acid->coupling intermediate N-Arylcarbonyl Intermediate coupling->intermediate deprotection Boc Deprotection (TFA) intermediate->deprotection final_coupling Coupling with Heterocycle deprotection->final_coupling product Kinase Inhibitor Scaffold final_coupling->product

Caption: A representative synthetic route to a kinase inhibitor scaffold.

Application Note 2: Development of Selective Androgen Receptor Modulators (SARMs)

Background:

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (producing male characteristics) effects. They are being investigated for the treatment of muscle wasting, osteoporosis, and other conditions. The design of nonsteroidal SARMs often involves a central scaffold that can be functionalized to achieve high binding affinity and selectivity for the androgen receptor.[1][8][9][10] The 4-aminopiperidine moiety can serve as a key element in SARM design, providing a vector for substitution that can influence receptor interaction and pharmacokinetic properties.

Experimental Protocol: Reductive Amination for SARM Synthesis

This protocol outlines a general procedure for the reductive amination of an aldehyde with 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, a reaction commonly used to introduce diversity in SARM development.[11][12][13][14]

Materials:

  • 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

  • Aldehyde of interest (e.g., a substituted benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated derivative.

Characterization:

The structure and purity of the synthesized compound should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Application Note 3: Synthesis of Constrained Peptides

Background:

Constrained peptides are peptidomimetics in which the conformational flexibility is reduced by cyclization or by the incorporation of rigid scaffolds. This pre-organization can lead to increased receptor affinity, selectivity, and metabolic stability. The bifunctional nature of 4-amino-4-carboxypiperidine derivatives makes them excellent building blocks for the synthesis of constrained peptides. The piperidine ring itself introduces a degree of rigidity into the peptide backbone.[2][15]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol describes the incorporation of a derivative of the title compound into a peptide sequence on a solid support. For this application, the methyl ester of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate would first be hydrolyzed to the corresponding carboxylic acid.

Materials:

  • 4-Amino-1-Boc-piperidine-4-carboxylic acid (hydrolyzed from the title compound)

  • Fmoc-protected amino acid resin

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • DCM

  • Methanol

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Swell the Fmoc-protected amino acid resin in DMF.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF, DCM, and methanol.

  • In a separate vessel, pre-activate the 4-Amino-1-Boc-piperidine-4-carboxylic acid (3 eq) with HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours.

  • Monitor the coupling reaction using a Kaiser test.

  • Wash the resin with DMF, DCM, and methanol.

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • After the final amino acid is coupled, wash the resin and dry it under vacuum.

  • Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization:

The final peptide should be characterized by LC-MS and, if necessary, by amino acid analysis to confirm its identity and purity.

Conclusion: A Versatile Tool for Drug Discovery

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate stands out as a highly valuable and versatile building block in the arsenal of the modern medicinal chemist. Its strategic combination of a privileged piperidine scaffold with orthogonally reactive functionalities provides a robust platform for the synthesis of diverse and complex molecules. The application notes and protocols detailed herein demonstrate its utility in the development of potent kinase inhibitors, selective androgen receptor modulators, and constrained peptides. As the quest for novel therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the discovery of new medicines.

References

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. [Link]

  • Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature Communications. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. [Link]

  • Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters. [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine.
  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Ghent University. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Coupling Reagents. Aapptec. [Link]

  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry. [Link]

  • Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. ACS Medicinal Chemistry Letters. [Link]

  • tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate. PubChem. [Link]

  • Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]

  • Pharmacodynamics of selective androgen receptor modulators. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Arkivoc. [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]

  • 2-Methylcyclohexane-1,4-Dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. ResearchGate. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Novel selective androgen receptor modulators: SAR studies on 6-bisalkylamino-2-quinolinones. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. [Link]

  • Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. The Journal of Organic Chemistry. [Link]

  • 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. PubChem. [Link]

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Application

Application Notes: Strategic Incorporation of Methyl 1-boc-4-aminopiperidine-4-carboxylate for the Synthesis of Conformationally Constrained Peptides

Abstract The therapeutic potential of peptides is often hindered by their inherent flexibility and susceptibility to proteolytic degradation.[1][2] Imposing conformational constraints on the peptide backbone is a premier...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of peptides is often hindered by their inherent flexibility and susceptibility to proteolytic degradation.[1][2] Imposing conformational constraints on the peptide backbone is a premier strategy to overcome these limitations, enhancing receptor affinity, stability, and bioavailability.[3][4] This guide provides a detailed technical overview and experimental protocols for the application of Methyl 1-boc-4-aminopiperidine-4-carboxylate , a pivotal building block for inducing structural rigidity in synthetic peptides. We will explore its unique structural attributes, its seamless integration into solid-phase peptide synthesis (SPPS) workflows, and the resulting impact on peptide structure and function.

Introduction: The Rationale for Rigidity

Linear peptides often exist as a dynamic ensemble of conformers in solution, only one of which may be the bioactive conformation. This conformational entropy results in a significant energetic penalty upon binding to a biological target. By incorporating rigid structural elements, we can pre-organize the peptide into its bioactive shape, reducing the entropic penalty of binding and often leading to a dramatic increase in affinity and selectivity.[4]

Conformationally restricted amino acids, particularly cyclic structures, have become indispensable tools in peptidomimetic drug design.[5] Methyl 1-boc-4-aminopiperidine-4-carboxylate (Figure 1) is an exemplary scaffold in this class. It is a cyclic, α,α-disubstituted amino acid analogue whose piperidine ring serves as a rigid constraint, limiting the rotational freedom of the peptide backbone. Its strategic placement can induce stable β-turn or helical structures, mimicking the secondary structures of proteins crucial for molecular recognition.[3][6]

Key Attributes of the Building Block:

  • Rigid Piperidine Scaffold: The chair conformation of the piperidine ring provides a well-defined, non-planar structure that restricts the peptide backbone's flexibility.

  • α,α-Disubstitution: The presence of both the amino group and the carboxylate group on the same carbon atom (C4) further constrains local geometry, often promoting helical conformations.[6]

  • Orthogonal Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which is stable to the basic conditions used for Fmoc-deprotection in standard SPPS, but readily cleaved under acidic conditions (e.g., TFA during final cleavage).[7][] This allows for its straightforward use in Fmoc-based synthesis strategies.

  • Reactive Handles: It possesses a free primary amine at the C4 position for peptide bond formation and a methyl-esterified carboxyl group.

Physicochemical Properties

A comprehensive understanding of the building block's properties is essential for its effective use.

PropertyValueSource
IUPAC Name methyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate[9][10]
Synonyms Methyl 4-(Boc-amino)piperidine-4-carboxylate, 4-N-Boc-amino-isonipecotic acid methyl ester[9][10]
CAS Number 115655-44-2[9][11]
Molecular Formula C₁₂H₂₂N₂O₄[9][10]
Molecular Weight 258.31 g/mol [9][10]
Appearance White to off-white solid[11]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[11]

Application in Solid-Phase Peptide Synthesis (SPPS)

The true utility of Methyl 1-boc-4-aminopiperidine-4-carboxylate lies in its facile incorporation into standard Fmoc-based solid-phase peptide synthesis protocols. The free primary amine at the C4 position acts as the incoming nucleophile, reacting with the activated C-terminus of the growing peptide chain attached to the solid support.

General SPPS Workflow for Incorporation

The following diagram illustrates the key steps in an SPPS cycle for incorporating the constrained building block.

spss_workflow cluster_resin Peptide-Resin cluster_cycle Incorporation Cycle cluster_reagents Reagents Resin 1. Resin-Bound Peptide (N-terminally Fmoc-protected) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Cycle Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Coupling Reaction (Building Block + Activator) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 FinalResin 6. Extended Peptide-Resin (Now capped with our building block) Wash2->FinalResin End Cycle Piperidine Piperidine Piperidine->Deprotection BuildingBlock Methyl 1-boc-4-amino- piperidine-4-carboxylate BuildingBlock->Coupling Activator HBTU/DIPEA Activator->Coupling

SPPS workflow for incorporating the constrained building block.
Detailed Experimental Protocol

This protocol outlines the manual coupling of Methyl 1-boc-4-aminopiperidine-4-carboxylate onto a resin-bound peptide. The procedure assumes a 0.1 mmol synthesis scale on a standard Fmoc-Rink Amide resin.

Materials:

  • Fmoc-protected peptide-resin (0.1 mmol)

  • Methyl 1-boc-4-aminopiperidine-4-carboxylate (103.3 mg, 0.4 mmol, 4 eq.)

  • HBTU (151.7 mg, 0.4 mmol, 4 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Dichloromethane (DCM), reagent grade

  • Reaction vessel with fritted disc

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM (5 mL) for 30 minutes, followed by DMF (5 mL) for 30 minutes. Drain the solvent.

  • Fmoc-Deprotection:

    • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for 10 minutes.

    • Drain the solution. Causality Note: The two-step deprotection ensures complete removal of the Fmoc group. The first short step removes the majority, while the second longer step drives the reaction to completion.

  • Washing: Wash the resin thoroughly to remove residual piperidine.

    • Wash with DMF (5 x 5 mL).

    • Wash with DCM (3 x 5 mL).

    • Wash with DMF (3 x 5 mL).

    • Self-Validation: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc removal and readiness for coupling.

  • Coupling Reaction:

    • In a separate vial, dissolve Methyl 1-boc-4-aminopiperidine-4-carboxylate (0.4 mmol) and HBTU (0.4 mmol) in 2 mL of DMF.

    • Add DIPEA (0.8 mmol) to the vial. Causality Note: DIPEA is a non-nucleophilic base required to activate the coupling agent (HBTU) and neutralize the protonated N-terminus of the peptide-resin, facilitating the nucleophilic attack.

    • Immediately add the activated solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature. Insight: Due to the steric bulk of the α,α-disubstituted scaffold, a longer coupling time or the use of a more potent coupling agent like HATU may be necessary to ensure high coupling efficiency.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 5 mL) to remove excess reagents and by-products.

    • Self-Validation: Perform a second Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling.

  • Continuation of Synthesis: The cycle of deprotection, washing, and coupling can now be repeated with the next standard Fmoc-amino acid to continue elongating the peptide chain.

Structural Impact and Expected Outcomes

The incorporation of the piperidine scaffold fundamentally alters the conformational landscape of a peptide.

structural_impact cluster_linear Linear Flexible Peptide cluster_constrained Constrained Peptide L2 L3 L2->L3 L4 L3->L4 L5 L4->L5 L6 L5->L6 C1 C2 C1->C2 C3 Pip C2->C3 C4 C3->C4 C5 C4->C5 C6 C5->C6

Constrained vs. flexible peptide backbone structures.

By replacing a standard amino acid residue (e.g., Gly or Ala) with the piperidine building block, the allowable Ramachandran angles (φ/ψ) of the adjacent residues are severely restricted. This localized rigidity propagates along the chain, often nucleating a well-defined secondary structure like a β-turn.

ParameterStandard Linear PeptidePeptide with Piperidine ScaffoldRationale
Conformational Flexibility HighLowThe rigid piperidine ring locks the backbone dihedral angles.[3][4]
Proteolytic Stability LowHighThe unnatural, sterically hindered structure prevents recognition and cleavage by proteases.[2][4]
Receptor Binding Affinity VariablePotentially HighPre-organization into the bioactive conformation reduces the entropic penalty of binding.[4]
Cell Permeability Generally LowPotentially ImprovedConstraining the peptide can mask polar backbone amides and favor conformations amenable to membrane crossing.[3]

Conclusion

Methyl 1-boc-4-aminopiperidine-4-carboxylate is a powerful and versatile tool for the rational design of structured peptides. Its straightforward incorporation via standard SPPS protocols allows researchers to systematically introduce conformational constraints, thereby enhancing the drug-like properties of peptide therapeutics. By understanding the principles behind its application and adhering to validated protocols, scientists can effectively harness this building block to develop next-generation peptides with superior stability, affinity, and therapeutic efficacy.

References

  • Jo, H., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(4), 833. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 8). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. Retrieved January 12, 2026, from [Link]

  • BioSpace. (2011, February 7). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. Retrieved January 12, 2026, from [Link]

  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(9), 1513-1542. Available at: [Link]

  • PharmaCompass. (n.d.). 4-n-boc-amino-piperidine-4-carboxylic acid methyl ester. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-(((1,1-dimethylethoxy)carbonyl)amino)-4-piperidinecarboxylate. Retrieved January 12, 2026, from [Link]

  • Torbeev, V. Y., et al. (2005). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 70(22), 8847-8855. Available at: [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved January 12, 2026, from [Link]

Sources

Method

Application Notes and Protocols: 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate and its Analogs as Versatile Scaffolds for Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of the 4-Aminopiperidine Scaffold in Kinase Inhibitor Design The piperidine ring is a highly privileged scaffold in medicinal chemistry, frequently incorporated into the structures...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Aminopiperidine Scaffold in Kinase Inhibitor Design

The piperidine ring is a highly privileged scaffold in medicinal chemistry, frequently incorporated into the structures of clinically successful drugs due to its favorable physicochemical properties, metabolic stability, and ability to modulate pharmacokinetics.[1] Within the vast landscape of kinase inhibitor discovery, the 4-aminopiperidine moiety has emerged as a particularly valuable building block. Its unique three-dimensional structure allows for the precise orientation of substituents to engage with key residues within the ATP-binding pocket of various kinases. Furthermore, the presence of a primary or secondary amine at the 4-position provides a crucial handle for synthetic elaboration, enabling the construction of diverse chemical libraries for screening and optimization.[2]

This technical guide focuses on the application of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate and its close analog, tert-butyl 4-amino-4-methylpiperidine-1-carboxylate, as foundational building blocks for the synthesis of potent and selective kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature. Through a specific case study on the synthesis of an Akt kinase inhibitor, we will illustrate the practical utility of this scaffold in modern drug development.

Physicochemical Properties of the Core Building Block

The utility of a building block in drug synthesis is intrinsically linked to its chemical and physical properties. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a cornerstone of its synthetic versatility. The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, allowing for sequential and controlled synthetic transformations.[3]

Here, we focus on tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate , a key analog whose properties are well-documented and highly relevant for the synthesis of kinase inhibitors like the Akt inhibitor AZD5363.

PropertyValueSource
IUPAC Name tert-butyl 4-amino-4-methylpiperidine-1-carboxylate[4]
CAS Number 343788-69-2[4]
Molecular Formula C₁₁H₂₂N₂O₂[4]
Molecular Weight 214.30 g/mol [4]
Appearance White to pale yellow crystalline powder[5]
Solubility Soluble in organic solvents like DCM, Chloroform[6]
pKa 10.10 ± 0.20 (Predicted)[5]

Application Case Study: Synthesis of the Akt Kinase Inhibitor AZD5363 (Capivasertib)

To provide a practical and in-depth illustration of the utility of the 4-aminopiperidine scaffold, we will detail a synthetic workflow for the clinical-stage Akt inhibitor, AZD5363 (Capivasertib).[7] This potent pan-Akt inhibitor has demonstrated significant antitumor activity in various preclinical and clinical settings.[8][9] The synthesis of AZD5363 prominently features a 4-amino-4-carboxamidopiperidine core, which is constructed from a suitably protected 4-aminopiperidine building block.

The binding mode of AZD5363 within the Akt1 kinase domain reveals the critical role of the 4-aminopiperidine-4-carboxamide moiety. This part of the molecule forms two hydrogen bonds with the kinase, with the primary amino group inserting into an acidic pocket formed by glutamate residues Glu278 and Glu234.[6] This interaction is crucial for the high-affinity binding and inhibitory activity of the compound.

Synthetic Workflow for a Key AZD5363 Intermediate

The following diagram outlines the key steps in the synthesis of a core intermediate for AZD5363, starting from a protected 4-aminopiperidine-4-carboxylic acid derivative. This workflow highlights the strategic use of protecting groups and coupling reactions common in the synthesis of complex kinase inhibitors.

G cluster_0 Synthesis of AZD5363 Intermediate Start 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid Step1 Cyclizing Agent (e.g., Carbonyl diimidazole) Start->Step1 Acetonitrile, N-methylmorpholine, Heat Intermediate 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione Step1->Intermediate Intramolecular cyclization Step2 (S)-3-amino-3-(4-chlorophenyl)propan-1-ol, Base Intermediate->Step2 Ring-opening reaction Product AZD5363 (Capivasertib) Step2->Product Amide bond formation

Caption: Synthetic workflow for AZD5363.

Detailed Protocol for Amide Coupling to Form AZD5363

This protocol describes the crucial amide bond formation step, which involves the ring-opening of a cyclic intermediate with the requisite side chain. This method is adapted from published synthetic routes for AZD5363.[4]

Materials:

  • 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione (Intermediate from previous step)

  • (S)-3-amino-3-(4-chlorophenyl)propan-1-ol

  • An appropriate base (e.g., an inorganic base like potassium carbonate)

  • Solvent system (e.g., a mixture of water and an organic solvent like acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography)

Procedure:

  • Reaction Setup: To a solution of 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione (1.0 equivalent) in the chosen solvent system, add the base (e.g., 1.5-2.0 equivalents).

  • Addition of Amine: Add (S)-3-amino-3-(4-chlorophenyl)propan-1-ol (1.1-1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 50 °C) for a sufficient time (typically 12-24 hours), monitoring the progress by a suitable analytical technique like TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final compound, AZD5363.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).

Causality Behind Experimental Choices:

  • Choice of Coupling Reagent/Strategy: The use of a cyclic spiro intermediate provides a clean and efficient way to form the final amide bond without the need for traditional peptide coupling reagents, which can sometimes lead to side products.[4]

  • Base: The base is essential to deprotonate the amine, making it a more potent nucleophile for the ring-opening reaction.

  • Solvent: A mixed aqueous-organic solvent system can be beneficial for the solubility of both the starting materials and the base.

Biological Activity and Kinase Selectivity

The incorporation of the 4-amino-4-methylpiperidine scaffold in AZD5363 contributes to its high potency and selectivity for the Akt kinase isoforms. Below is a summary of the reported in vitro biological activity of AZD5363.

Kinase IsoformIC₅₀ (nM)Source(s)
Akt1 3[10][11]
Akt2 7[10][11][12]
Akt3 7[10][11][12]

AZD5363 has also been shown to inhibit the proliferation of a wide range of cancer cell lines and demonstrates significant anti-tumor activity in vivo.[8][9]

The Akt Signaling Pathway: The Target of AZD5363

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[13] Dysregulation of this pathway is a common occurrence in many types of cancer, making Akt a prime target for therapeutic intervention.

G cluster_0 PI3K/Akt Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cellular Cell Survival, Growth, Proliferation Downstream->Cellular AZD5363 AZD5363 AZD5363->Akt Inhibition

Caption: The PI3K/Akt signaling pathway.

Conclusion and Future Perspectives

The 4-aminopiperidine scaffold, particularly as exemplified by tert-butyl 4-amino-4-methylpiperidine-1-carboxylate, is a cornerstone building block in the design and synthesis of modern kinase inhibitors. Its inherent structural and chemical properties provide a robust platform for creating diverse and potent therapeutic agents. The successful development of AZD5363 (Capivasertib) underscores the power of this scaffold in targeting critical oncogenic pathways like the PI3K/Akt signaling cascade. As our understanding of kinase biology deepens, the strategic application of such well-validated building blocks will undoubtedly continue to fuel the discovery of next-generation targeted therapies.

References

  • PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Available at: [Link]

  • What is (R)-3-Boc-Aminopiperidine and Why is it Important? Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. Available at: [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Available at: [Link]

  • Akt/PKB signaling pathway. Available at: [Link]

  • AZD5363 - AstraZeneca Open Innovation. Available at: [Link]

  • Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Available at: [Link]

  • Abstract 4478: Discovery of AZD5363, an orally bioavailable, potent ATP-competitive inhibitor of AKT kinases. Available at: [Link]

  • AZD5363 inhibits prostate cancer tumor growth and induces cell-cycle arrest and apoptosis in vitro. Available at: [Link]

  • ALTERNATIVE ROUTE 1: (S)-4-AMINO-N-(1-(4-CHLOROPHENYL)-3-HYDROXYPROPYL)-1-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE. Available at: [Link]

  • Processes for the preparation of azd5363 and novel intermediate used therein.
  • Discovery Of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), An Orally Bioavailable, Potent Inhibitor Of Akt. Available at: [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Available at: [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Available at: [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

  • Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl).
  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Available at: [Link]

  • Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available at: [Link]

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Application

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate in the synthesis of Vandetanib.

Application Notes & Protocols Topic: Strategic Synthesis of Vandetanib: The Role and Application of Piperidine-Based Intermediates Audience: Researchers, scientists, and drug development professionals. Introduction: Vand...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Synthesis of Vandetanib: The Role and Application of Piperidine-Based Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vandetanib and the Quinazoline Scaffold

Vandetanib (Caprelsa™) is a potent, orally available kinase inhibitor that has demonstrated significant efficacy in the treatment of medullary thyroid cancer.[1][2] Its mechanism of action involves the targeted inhibition of multiple tyrosine kinases, primarily the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) tyrosine kinase.[1] The molecular structure of Vandetanib is a 4-anilinoquinazoline core, a privileged scaffold in kinase inhibitor design, functionalized with a crucial side chain at the 7-position: a (1-methylpiperidin-4-yl)methoxy group.[1]

The synthesis of Vandetanib is a multi-step process that hinges on the efficient construction of the quinazoline core and the strategic introduction of this piperidine-containing side chain. This document provides a detailed guide to a well-established synthetic route, focusing on the preparation and coupling of the piperidine intermediate, and explores the potential utility of advanced building blocks like 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate.

Retrosynthetic Analysis and Overall Strategy

The synthesis of Vandetanib is most effectively approached through a convergent strategy. The molecule is disconnected into two primary building blocks: the quinazoline core and the piperidine side chain. This approach allows for the independent optimization of each fragment's synthesis before the key coupling step, maximizing overall efficiency.

G Vandetanib Vandetanib Coupling Williamson Ether Synthesis (C-O Bond Formation) Vandetanib->Coupling FinalSteps Deprotection & N-Methylation Vandetanib->FinalSteps Quinazoline_Core Quinazoline Core (4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline) Coupling->Quinazoline_Core Piperidine_Sidechain Activated Piperidine Side Chain (e.g., 1-Boc-4-(tosyloxymethyl)piperidine) Coupling->Piperidine_Sidechain Piperidine_Precursor Piperidine Precursor (e.g., Piperidin-4-ylmethanol) Piperidine_Sidechain->Piperidine_Precursor

Caption: Convergent synthetic strategy for Vandetanib.

Part 1: Synthesis of the Piperidine Side-Chain Intermediate

A common and efficient strategy involves the synthesis of an activated piperidine side chain, such as a tosylate, which can readily undergo nucleophilic substitution with the phenolic hydroxyl group of the quinazoline core.

Protocol 1: Synthesis of tert-butyl 4-(tosyloxymethyl)piperidine-1-carboxylate

This two-step protocol starts from commercially available piperidin-4-ylmethanol and converts it into a stable, activated intermediate ready for coupling.

Step 1a: N-Boc Protection of Piperidin-4-ylmethanol

  • Causality: The piperidine nitrogen is a nucleophile that could compete in the subsequent etherification step. Protecting it with a tert-butyloxycarbonyl (Boc) group prevents this side reaction. The Boc group is stable under the conditions of the next step but can be easily removed later under acidic conditions.[3]

  • Procedure:

    • Dissolve piperidin-4-ylmethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

    • Add a base, typically triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC until the starting material is consumed.

    • Perform an aqueous workup: wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, typically as a colorless oil or white solid.

Step 1b: Tosylation of the Hydroxymethyl Group

  • Causality: The hydroxyl group is a poor leaving group. Converting it to a tosylate (p-toluenesulfonate) transforms it into an excellent leaving group, facilitating the subsequent Williamson ether synthesis.[4][5]

  • Procedure:

    • Dissolve the N-Boc protected alcohol from the previous step (1.0 eq) in anhydrous pyridine or DCM.

    • Cool the solution to 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl) (1.1 - 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0-5 °C for 10-12 hours.[5]

    • Quench the reaction by pouring it into ice-water and extract the product with ethyl acetate.

    • Wash the combined organic extracts with cold, dilute copper sulfate solution (to remove pyridine), followed by water and brine.

    • Dry over Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by recrystallization from a solvent system like ethanol/water to afford pure tert-butyl 4-(tosyloxymethyl)piperidine-1-carboxylate.

Part 2: Assembly of Vandetanib

This section details the coupling of the two key fragments and the final modifications to yield Vandetanib.

Protocol 2: Synthesis of Vandetanib

Step 2a: Williamson Ether Synthesis

  • Causality: This is the key C-O bond-forming reaction. A base is used to deprotonate the weakly acidic 7-hydroxyl group of the quinazoline core, creating a phenoxide nucleophile. This nucleophile then displaces the tosylate leaving group on the piperidine side chain in an Sₙ2 reaction.

  • Procedure:

    • To a solution of 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline (1.0 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).[6]

    • Stir the mixture at 50-60 °C for 30-60 minutes to ensure complete formation of the phenoxide.

    • Add a solution of tert-butyl 4-(tosyloxymethyl)piperidine-1-carboxylate (1.1 eq) in DMF dropwise.

    • Heat the reaction mixture to 80-100 °C and stir until TLC or LCMS analysis indicates the consumption of the starting materials (typically 4-8 hours).[6]

    • Cool the reaction to room temperature and pour it into a large volume of water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to obtain the Boc-protected Vandetanib intermediate.

Step 2b: Boc Deprotection

  • Causality: The Boc protecting group must be removed to free the piperidine nitrogen for the final N-methylation step. This is reliably achieved under acidic conditions.

  • Procedure:

    • Suspend the Boc-protected intermediate (1.0 eq) in a solvent such as DCM or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[7]

    • Stir the mixture at room temperature for 1-4 hours.

    • Evaporate the solvent and excess acid under reduced pressure.

    • The resulting crude amine salt can be neutralized with a base (e.g., NaHCO₃ solution) and extracted, or used directly in the next step. For higher purity, purification via silica gel chromatography is recommended.[7]

Step 2c: Reductive Amination for N-Methylation

  • Causality: The final step is the installation of the methyl group on the piperidine nitrogen. Reductive amination with formaldehyde is a classic and high-yielding method. The secondary amine reacts with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a reducing agent to the tertiary amine.

  • Procedure:

    • Dissolve the deprotected piperidine intermediate (1.0 eq) in a solvent like methanol or acetonitrile.

    • Add aqueous formaldehyde solution (37%, ~1.5 eq).

    • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.

    • Stir the reaction at room temperature for 2-6 hours.

    • Quench the reaction carefully with water and adjust the pH to basic (pH 8-9) with saturated NaHCO₃ solution.

    • Extract the product with DCM or ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • The crude Vandetanib can be purified by column chromatography or recrystallization to yield the final product as a solid.[1][7]

Quantitative Data Summary
StepReactionKey ReagentsSolventTypical Yield
1aN-Boc Protection(Boc)₂O, Et₃NDCM>95%
1bTosylationTsCl, PyridinePyridine/DCM80-90%
2aEther SynthesisK₂CO₃ or Cs₂CO₃DMF80-85%[6]
2bBoc DeprotectionTFA or HClDCM/Dioxane>90%[7]
2cN-MethylationHCHO, NaBH(OAc)₃Acetonitrile80-85%[7]

Exploration of Alternative Building Blocks: The Case of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

The specific intermediate, 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, represents a more complex starting material than is typically employed in Vandetanib synthesis. It is a 4-amino-4-carboxy-piperidine derivative, which differs significantly from the required 4-(hydroxymethyl)piperidine scaffold.[8]

Utilizing this compound would necessitate a more convoluted and less atom-economical synthetic pathway:

  • Functional Group Interconversion: The 4-position ester (-COOCH₃) would need to be reduced to a primary alcohol (-CH₂OH). This is a standard transformation but adds a step to the sequence.

  • Removal of the 4-Amino Group: The 4-amino group (-NH₂) is superfluous to the final structure and would need to be removed, likely via a multi-step process such as diazotization followed by reduction, which can be low-yielding and introduce impurities.

  • Standard Pathway Continuation: After these modifications to produce N-Boc-4-(hydroxymethyl)piperidine, the synthesis could then proceed as described in Protocol 1b and Protocol 2.

G Start 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate Step1 Step 1: Ester Reduction (-COOMe -> -CH2OH) Start->Step1 Intermediate1 4-amino-4-(hydroxymethyl) piperidine derivative Step1->Intermediate1 Step2 Step 2: Deamination (Removal of -NH2) Intermediate1->Step2 Intermediate2 tert-butyl 4-(hydroxymethyl) piperidine-1-carboxylate (Standard Intermediate) Step2->Intermediate2 Step3 Proceed with Protocol 1b & 2 Intermediate2->Step3

Caption: Hypothetical route from the specified intermediate.

References

  • Barrow, J. C., et al. (2017). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Tetrahedron Letters, 58(15), 1467-1469. [Link]

  • PubMed. (2017). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. [Link]

  • Google Patents. (2014).
  • Google Patents. (2016). CN105254614A - Method for synthesizing Vandetanib compound.
  • Google Patents. (2014).
  • MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(15), 5795. [Link]

  • ResearchGate. (2011). Synthesis of anticancer drug vandetanib. [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. [Link]

  • Google Patents. (2013).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

  • MDPI. (2019). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. Molecules, 24(17), 3161. [Link]

  • ResearchGate. (2012). Study on Synthetic Process of Vandetanib. [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2015 International Workshop on Materials, Mechatronics and Computer Sciences (IWMECS 2015). [Link]

  • ResearchGate. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. [Link]

  • Googleapis.com. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. [Link]

  • Semantic Scholar. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [https://www.semanticscholar.org/paper/Synthesis-of-tert-butyl-4-((2-methoxy-4-(methoxycarbonyl)-Wang-Wang/2560341505315589146522c7a65860d473456819]([Link]

  • Chem-Impex. (n.d.). 1-Boc-4-aminopiperidine-4-carboxylic acid. [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3525-3528. [Link]

  • Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. [Link]

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Method

Application Note: A Robust and Scalable Protocol for the N-tert-Butoxycarbonylation of 4-Amino-4-methylpiperidine-4-carboxylate

Introduction In the landscape of modern drug discovery and development, the strategic use of protecting groups is fundamental to the successful multi-step synthesis of complex molecular architectures. The tert-butyloxyca...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic use of protecting groups is fundamental to the successful multi-step synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its robustness under a wide range of chemical conditions and its facile cleavage under mild acidic protocols.[1][2] This orthogonality makes it an invaluable tool in peptide synthesis and the construction of nitrogen-containing heterocyclic scaffolds.[2][3][4]

This application note provides a detailed, field-proven experimental procedure for the Boc protection of a key bifunctional building block: 4-amino-4-methylpiperidine-4-carboxylate. This substrate is of significant interest in medicinal chemistry, featuring a sterically hindered primary amine and a carboxylic acid ester on a piperidine core, a common motif in pharmacologically active agents.[5][6] The protocol herein is designed for high yield, scalability, and straightforward purification, addressing common challenges encountered during the N-protection of sterically demanding amines.

Pillar 1: Mechanistic Rationale and Causality

The N-tert-butoxycarbonylation reaction proceeds via the nucleophilic attack of the primary amine on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[7][8] The amine's lone pair of electrons initiates the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels a tert-butyl carbonate anion, a relatively stable leaving group.

The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃).[1][9] The primary role of the base is to deprotonate the resulting ammonium species, regenerating the neutral carbamate product and driving the reaction to completion. The tert-butyl carbonate byproduct is unstable and readily decomposes into carbon dioxide (CO₂) and tert-butoxide, which is then protonated by the triethylammonium cation.[8][9] This decomposition is thermodynamically favorable, providing a strong driving force for the reaction.[2]

It is crucial to perform this reaction in a vessel that is not sealed, as the evolution of CO₂ gas can lead to a dangerous buildup of pressure.[8][9]

Figure 1: Reaction Mechanism of Boc Protection.

Pillar 2: Self-Validating Experimental Protocol

This protocol incorporates in-process controls (TLC monitoring) and robust purification and characterization steps to ensure the integrity of the final product.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
4-amino-4-methylpiperidine-4-carboxylate≥97%Sigma-AldrichCan be used as the hydrochloride salt; if so, an additional equivalent of base is required.
Di-tert-butyl dicarbonate (Boc₂O)≥98%Acros OrganicsA low-melting solid, may be liquid at room temperature. Handle with care.
Triethylamine (Et₃N)≥99.5%, anhydrousFisher ScientificMust be dry. Use from a freshly opened bottle or distill from CaH₂.
Dichloromethane (DCM)ACS Grade, anhydrousVWRAnhydrous solvent is preferred to prevent hydrolysis of Boc₂O.
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent Grade-Used for aqueous workup.
Brine (Saturated aqueous NaCl)Reagent Grade-Used for aqueous workup.
Anhydrous magnesium sulfate (MgSO₄)Reagent Grade-Drying agent.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Ethyl Acetate (EtOAc)ACS Grade-Eluent for chromatography.
HexanesACS Grade-Eluent for chromatography.
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-4-methylpiperidine-4-carboxylate (e.g., 5.00 g, 1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq) dropwise to the solution via syringe. Stir for 5 minutes. Causality Note: The addition of base prior to Boc₂O ensures the amine is fully deprotonated and maximally nucleophilic.

  • Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of anhydrous DCM (20 mL) and add it dropwise to the reaction mixture over 15 minutes using an addition funnel. An ice bath can be used to control any mild exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) every 30 minutes.

    • TLC System: 10% Methanol in DCM.

    • Visualization: Potassium permanganate stain.

    • Expected Result: The starting material spot (lower Rf) should be consumed, and a new, less polar product spot (higher Rf) should appear. The reaction is typically complete within 2-4 hours.

  • Aqueous Workup: Once the reaction is complete, quench by adding deionized water (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM (2 x 50 mL). Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL). Trustworthiness Note: The NaHCO₃ wash removes any unreacted acidic species, and the brine wash aids in breaking emulsions and removing bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes) to afford the pure product as a white solid or colorless oil.

Workflow Visualization

Experimental Workflow Setup 1. Reaction Setup (Substrate, DCM, Et₃N) Addition 2. Add Boc₂O Solution (Dropwise, 0-25°C) Setup->Addition Monitor 3. Stir & Monitor (TLC, 2-4h) Addition->Monitor Quench 4. Aqueous Quench (Add H₂O) Monitor->Quench Extract 5. Extraction (DCM) Quench->Extract Wash 6. Wash Organics (NaHCO₃, Brine) Extract->Wash Dry 7. Dry & Concentrate (MgSO₄, Rotovap) Wash->Dry Purify 8. Purification (Silica Gel Chromatography) Dry->Purify Characterize 9. Characterization (NMR, MS) Purify->Characterize

Figure 2: Step-by-step experimental workflow.

Pillar 3: Authoritative Characterization and Data

Successful synthesis must be validated by rigorous analytical methods. The formation of the Boc-protected product is definitively confirmed by the appearance of characteristic signals in NMR and mass spectrometry data.

Expected Analytical Data
Analysis TechniqueExpected Result for tert-butyl 4-(tert-butoxycarbonylamino)-4-methylpiperidine-1-carboxylate
¹H NMR (400 MHz, CDCl₃)δ ~1.45 (s, 9H, C(CH₃)₃), ~1.60-1.80 (m, 4H, piperidine CH₂), ~3.10-3.30 (m, 2H, piperidine CH₂), ~3.80-4.00 (m, 2H, piperidine CH₂), ~4.50 (s, 1H, NH). Note: The exact shifts for piperidine protons can be complex. The key diagnostic peak is the large singlet at ~1.45 ppm.[10]
¹³C NMR (100 MHz, CDCl₃)δ ~28.5 (C(CH₃)₃), ~35.0 (piperidine CH₂), ~40.0 (piperidine CH₂), ~55.0 (quaternary C), ~80.0 (C(CH₃)₃), ~155.0 (C=O, carbamate).
Mass Spec. (ESI+)Calculated for C₁₆H₃₀N₂O₄ [M+H]⁺. Expected m/z: 315.2.
Yield 85-95% (after purification).
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient Boc₂O. 2. Inactive amine (e.g., protonated). 3. Low reaction temperature or insufficient time.1. Add an additional 0.1 eq of Boc₂O and monitor by TLC. 2. Ensure sufficient base was added, especially if starting from a salt. 3. Allow the reaction to stir longer or warm gently to 30-40°C.
Low Yield 1. Product loss during aqueous workup. 2. Hydrolysis of Boc₂O due to wet solvent/reagents.1. Perform 3-4 extractions with DCM. Ensure the pH of the aqueous layer is basic (>8) before extraction. 2. Use anhydrous solvents and fresh reagents.
Side Product Formation 1. Formation of di-Boc product (unlikely but possible). 2. Urea formation from isocyanate intermediate.[11]1. Use no more than 1.1-1.2 eq of Boc₂O. 2. Ensure slow, controlled addition of Boc₂O, especially on a large scale.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups". [Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection". [Link]

  • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O)". [Link]

  • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O + Base)". [Link]

  • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism". [Link]

  • Liu, Y., et al. "Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture". The Journal of Organic Chemistry. [Link]

  • Basf, S. E., et al. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols". The Journal of Organic Chemistry. [Link]

  • Wikipedia. "Di-tert-butyl dicarbonate". [Link]

  • Hebei Boze Chemical Co., Ltd. "Di-Tert-Butyl Dicarbonate". [Link]

  • Wang, J., et al. "tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate". Acta Crystallographica Section E. [Link]

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Application

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

An Application Note and Protocol Guide for the Synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a privilege...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting a wide range of biological receptors and enzymes. The specific molecule, 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, represents a highly functionalized and synthetically valuable intermediate. It incorporates a quaternary α-amino ester functionality on the piperidine ring, a motif that allows for the creation of complex, sterically hindered structures with potential applications in the development of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures orthogonal protection, allowing for selective manipulation of the amino and ester groups in subsequent synthetic steps.

This guide provides a detailed protocol for a reliable synthetic route to this important building block, grounded in established chemical principles and supported by peer-reviewed literature. The chosen synthetic strategy proceeds through a Bucherer-Bergs reaction, a classic and robust method for the synthesis of α-amino acids from ketones.

Synthetic Strategy: A Multi-Step Approach to a Quaternary α-Amino Ester

The synthesis of 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a multi-step process that begins with the commercially available N-Boc-4-piperidone. The overall synthetic workflow is depicted below.

G cluster_0 Synthetic Workflow A N-Boc-4-piperidone B Bucherer-Bergs Reaction A->B KCN, (NH4)2CO3 EtOH/H2O, 60 °C C N-Boc-piperidine-4-spiro-5'-hydantoin B->C D Hydantoin Hydrolysis C->D Ba(OH)2 or KOH H2O, Reflux E 4-Amino-1-(tert-butoxycarbonyl) piperidine-4-carboxylic Acid D->E F Esterification E->F MeOH, SOCl2 or TMSCl Room Temp. G 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate F->G

Figure 1. Overall synthetic workflow for the preparation of the target compound.

The core of this strategy is the Bucherer-Bergs reaction, which efficiently constructs the key α-amino acid precursor. This multi-component reaction involves the condensation of a ketone with potassium cyanide and ammonium carbonate to form a hydantoin.[1][2][3][4][5] This hydantoin is then hydrolyzed under basic conditions to yield the corresponding α-amino acid. The final step is the esterification of the carboxylic acid to afford the desired methyl ester. This route is advantageous due to the accessibility of the starting materials and the robustness of the reactions involved.

Detailed Experimental Protocols

Caution: Potassium cyanide is a potent poison and should be handled with extreme care in a well-ventilated fume hood. Contact with acid will release toxic hydrogen cyanide gas. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step 1: Synthesis of N-Boc-piperidine-4-spiro-5'-hydantoin

This step utilizes the Bucherer-Bergs reaction to form the hydantoin intermediate from N-Boc-4-piperidone. The reaction mechanism involves the initial formation of an imine from the ketone and ammonia (generated from ammonium carbonate), followed by the addition of cyanide to form an α-aminonitrile. This intermediate then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to the hydantoin.[1][3]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Boc-4-piperidone1.0199.2720.0 g
Potassium Cyanide2.165.1213.7 g
Ammonium Carbonate4.096.0938.4 g
Ethanol--200 mL
Water--200 mL

Protocol:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-4-piperidone (20.0 g, 100.4 mmol), ammonium carbonate (38.4 g, 400 mmol), ethanol (200 mL), and water (200 mL).

  • Stir the mixture at room temperature until most of the solids have dissolved.

  • In a separate beaker, dissolve potassium cyanide (13.7 g, 210 mmol) in 50 mL of water. (Caution: Highly Toxic!)

  • Carefully add the potassium cyanide solution to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to precipitate the product.

  • Collect the white solid by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).

  • Dry the solid under vacuum to a constant weight to yield N-Boc-piperidine-4-spiro-5'-hydantoin. The expected yield is typically in the range of 80-90%.

Step 2: Hydrolysis of N-Boc-piperidine-4-spiro-5'-hydantoin to 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid

The hydrolysis of the hydantoin ring is typically carried out under strong basic conditions, which cleaves the amide bonds to release the amino acid.[6] Barium hydroxide or potassium hydroxide are commonly used for this purpose.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Boc-piperidine-4-spiro-5'-hydantoin1.0269.3020.0 g
Barium Hydroxide Octahydrate3.0315.4670.3 g
Water--400 mL

Protocol:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-Boc-piperidine-4-spiro-5'-hydantoin (20.0 g, 74.3 mmol) and barium hydroxide octahydrate (70.3 g, 222.9 mmol) in water (400 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain reflux for 24-48 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Carefully add dry ice or bubble carbon dioxide gas through the solution to precipitate the excess barium as barium carbonate. The pH of the solution should be adjusted to approximately 7.

  • Filter the mixture through a pad of Celite to remove the barium carbonate precipitate. Wash the filter cake with hot water.

  • Concentrate the filtrate under reduced pressure to a volume of about 100-150 mL.

  • Adjust the pH of the solution to 4-5 with 1 M HCl. The amino acid product should precipitate out of the solution.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. Expected yields are in the range of 70-85%.

Step 3: Esterification to 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

The final step is the esterification of the carboxylic acid. A common and effective method for the esterification of amino acids is the use of thionyl chloride or trimethylchlorosilane (TMSCl) in methanol.[7] These reagents activate the carboxylic acid towards nucleophilic attack by methanol.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid1.0244.2910.0 g
Methanol-32.04200 mL
Thionyl Chloride (SOCl₂)2.0118.976.0 mL

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add anhydrous methanol (200 mL).

  • Cool the methanol to 0 °C in an ice bath.

  • Slowly and carefully add thionyl chloride (6.0 mL, 82.2 mmol) dropwise to the cold methanol. (Caution: Exothermic reaction, releases HCl gas!)

  • After the addition is complete, add 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (10.0 g, 40.9 mmol) in one portion.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solvent under reduced pressure to obtain a crude solid.

  • Dissolve the crude product in a minimal amount of dichloromethane and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate as a pure compound. Expected yields are typically 80-95%.

Mechanism Spotlight: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a cornerstone of this synthetic route. Understanding its mechanism provides insight into the formation of the critical hydantoin intermediate.

G cluster_0 Bucherer-Bergs Reaction Mechanism start N-Boc-4-piperidone imine Iminium Ion start->imine + NH3 - H2O aminonitrile α-Aminonitrile imine->aminonitrile + CN- carbamate Cyano-carbamic acid aminonitrile->carbamate + CO2 oxazolidinone 5-Imino-oxazolidin-2-one carbamate->oxazolidinone Intramolecular Cyclization hydantoin Hydantoin Product oxazolidinone->hydantoin Rearrangement

Figure 2. Simplified mechanism of the Bucherer-Bergs reaction.

The reaction begins with the formation of an imine from the ketone and ammonia. The cyanide ion then attacks the electrophilic carbon of the imine to form an α-aminonitrile. The nitrogen of the aminonitrile subsequently attacks carbon dioxide, forming a cyano-carbamic acid, which undergoes an intramolecular cyclization and rearrangement to yield the stable hydantoin ring system.[3]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, a valuable building block for drug discovery and development. By employing the robust Bucherer-Bergs reaction, this multi-step synthesis offers a practical and scalable route to this highly functionalized piperidine derivative. The detailed protocols and mechanistic insights provided herein are intended to enable researchers to successfully synthesize this compound and utilize it in their ongoing research endeavors.

References

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048.
  • NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Shaabani, A., Maleki, A., & Mofakham, H. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences, 124(5), 1025–1032.
  • OpenOChem Learn. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Shaheen, F., & Ali, M. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6529.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino-Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

  • Kawamura, M., & Kobayashi, S. (2007). Synthesis of α-Amino Nitriles from Carbonyl Compounds, Amines, and Trimethylsilyl Cyanide: Comparison between Catalyst-Free Conditions and the Presence of Tin Ion-Exchanged Montmorillonite. Helvetica Chimica Acta, 90(8), 1637-1653.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Vilaivan, T., et al. (2004). A Convenient Synthesis of N-Boc-Protected α-Aminonitriles from α-Amidosulfones.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohols to Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • An, G., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(1), 444-451.
  • ResearchGate. (2017). How do you esterify a N-Boc protected amino acid?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

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Method

Application Notes and Protocols for the Derivatization of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Introduction: A Scaffold of Strategic Importance in Medicinal Chemistry 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a highly valuable, non-commercial building block in modern drug discovery. Its rigid, 4...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Strategic Importance in Medicinal Chemistry

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a highly valuable, non-commercial building block in modern drug discovery. Its rigid, 4,4-disubstituted piperidine core imparts unique conformational constraints, making it an attractive scaffold for developing potent and selective therapeutic agents. The presence of a primary amine at a quaternary carbon, however, presents significant synthetic challenges due to severe steric hindrance. This guide provides a detailed exploration of key derivatization strategies for this scaffold, focusing on methodologies that overcome these steric impediments to yield diverse and novel molecular entities. We will delve into the mechanistic rationale behind protocol choices, offering field-proven insights for researchers in medicinal chemistry and drug development.[1][2][3]

The Challenge: Reactivity of a Sterically Encumbered Amine

The primary amino group in our title compound is attached to a quaternary carbon, flanked by a methyl and a methoxycarbonyl group. This "neopentyl-like" environment dramatically reduces the nucleophilicity of the amine and sterically shields it from electrophilic attack. Standard reaction conditions often fail or provide poor yields. Therefore, successful derivatization necessitates carefully selected reagents, and often, more forcing conditions or specialized catalytic systems.[4]

N-Acylation: Forging Amide Bonds under Steric Strain

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. With our sterically hindered substrate, this reaction requires robust activation of the carboxylic acid partner and a non-nucleophilic base to facilitate the reaction without competing side reactions.

Scientific Rationale

Standard peptide coupling reagents can be sluggish with sterically demanding amines. A more effective approach is the use of highly reactive acylating agents, such as acyl chlorides, in the presence of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base). This base is capable of scavenging the HCl byproduct without reacting with the acyl chloride. It is crucial to avoid using acyl anhydrides, as they can lead to the cleavage of the tert-butyl ester protecting group, particularly under elevated temperatures.[5]

Experimental Workflow: N-Acylation

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products A Starting Material R1 A->R1 B Acyl Chloride (R-COCl) B->R1 C Hünig's Base (DIPEA) P1 Reaction Mixture C->P1 D Anhydrous DCM D->P1 E 0°C to RT E->P1 F N-Acylated Product G DIPEA·HCl R1->P1 P1->F P1->G caption N-Acylation Workflow

Caption: Workflow for the N-acylation of the hindered aminopiperidine.

Detailed Protocol: N-Acylation
  • Preparation: To a solution of 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.

  • Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Solvent Anhydrous DCMAprotic, inert, and good solubility for reactants.
Base DIPEA (Hünig's Base)Sterically hindered, non-nucleophilic base to neutralize HCl.[5]
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction.
Stoichiometry Amine:Acyl Chloride:Base = 1:1.1:1.5Slight excess of acyl chloride and base ensures complete conversion.
Expected Yield 60-80%Dependent on the steric bulk of the acyl chloride.

N-Sulfonylation: Strategies for a Challenging Coupling

Sulfonamides are a prevalent motif in pharmaceuticals. The N-sulfonylation of our hindered amine is even more challenging than acylation due to the bulkiness of the sulfonyl chloride electrophile.

Scientific Rationale

Traditional methods using sulfonyl chlorides with amine bases in aprotic solvents can be ineffective for sterically hindered substrates. To drive the reaction to completion, a more potent catalytic system may be required. Indium(III) triflate has been reported as an efficient catalyst for the sulfonylation of hindered anilines and could be applicable here.[6] The Lewis acidity of the indium catalyst likely activates the sulfonyl chloride, making it more susceptible to nucleophilic attack by the hindered amine.

Experimental Workflow: N-Sulfonylation

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products A Starting Material R1 A->R1 B Sulfonyl Chloride (R-SO₂Cl) B->R1 C In(OTf)₃ (cat.) P1 Reaction Mixture C->P1 D Anhydrous MeCN D->P1 E Reflux E->P1 F N-Sulfonylated Product G HCl R1->P1 P1->F P1->G caption N-Sulfonylation Workflow

Caption: Workflow for the catalytic N-sulfonylation.

Detailed Protocol: N-Sulfonylation
  • Preparation: To a mixture of 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (1.0 eq) and the desired sulfonyl chloride (1.2 eq) in anhydrous acetonitrile (0.1 M), add indium(III) triflate (0.1 eq).

  • Execution: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 24-48 hours, monitoring by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

ParameterConditionRationale
Catalyst In(OTf)₃Lewis acid to activate the sulfonyl chloride.[6]
Solvent Anhydrous AcetonitrilePolar aprotic solvent suitable for the reaction temperature.
Temperature RefluxHigher temperature is necessary to overcome the activation energy.
Stoichiometry Amine:Sulfonyl Chloride:Catalyst = 1:1.2:0.1Excess sulfonyl chloride and catalytic indium are used.
Expected Yield 40-60%Highly dependent on the sulfonyl chloride's steric properties.

N-Alkylation: Navigating the Challenges of Direct Alkylation

Direct N-alkylation of primary amines with alkyl halides is often plagued by over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[7][8] For our sterically hindered amine, while the rate of the first alkylation is slow, subsequent alkylations of the less hindered secondary amine product can be competitive.

Scientific Rationale

To favor mono-alkylation, the reaction should be performed with a slight excess of the amine or by slow addition of the alkylating agent. Using a solid-supported base like potassium carbonate in a polar aprotic solvent such as DMF is a common strategy.[9] The solid base facilitates the reaction by neutralizing the generated acid without being fully dissolved, which can help to control the reaction rate. Careful monitoring and control of stoichiometry are paramount.

Experimental Workflow: N-Alkylation

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products A Starting Material R1 A->R1 B Alkyl Halide (R-X) B->R1 C K₂CO₃ P1 Reaction Mixture C->P1 D Anhydrous DMF D->P1 E Room Temp to 50°C E->P1 F N-Alkylated Product G KX + KHCO₃ R1->P1 P1->F P1->G caption N-Alkylation Workflow

Caption: Workflow for the direct N-alkylation.

Detailed Protocol: N-Alkylation
  • Preparation: Suspend potassium carbonate (2.0 eq) in a solution of 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (1.0 eq) in anhydrous DMF (0.2 M).

  • Reaction Initiation: Add the alkyl halide (1.0 eq) to the suspension.

  • Execution: Stir the mixture at room temperature for 1-2 hours, then heat to 50 °C for 12-24 hours. Monitor the reaction for the disappearance of starting material and the formation of the mono-alkylated product, being vigilant for signs of di-alkylation.

  • Work-up: Cool the reaction, filter off the solids, and dilute the filtrate with water. Extract the aqueous phase with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography.

ParameterConditionRationale
Base K₂CO₃Solid, non-nucleophilic base to neutralize the acid byproduct.[9]
Solvent Anhydrous DMFHigh-boiling polar aprotic solvent to facilitate Sₙ2 reaction.
Temperature Room Temp to 50°CGentle heating to promote the slow reaction.
Stoichiometry Amine:Alkyl Halide:Base = 1:1:2Equimolar alkyl halide to minimize over-alkylation.
Expected Yield 30-50%Yields can be modest due to steric hindrance and potential side reactions.

Scientist's Note: For more complex alkylations, or where direct alkylation fails, consider alternative strategies such as reductive amination of the corresponding ketone or aldehyde with the amine, although this would require a different starting material. For N-arylation, Buchwald-Hartwig amination is the method of choice, employing specialized palladium catalysts and ligands.[5][10][11][12]

Urea and Thiourea Formation

Ureas are important pharmacophores, and their synthesis from our hindered amine can be achieved through reaction with isocyanates or by using phosgene equivalents.

Scientific Rationale

The reaction of an amine with an isocyanate is typically a straightforward and high-yielding method for urea synthesis. For a sterically hindered amine, this reaction may require slightly elevated temperatures to proceed at a reasonable rate. An alternative, for cases where the desired isocyanate is not available, is the use of a phosgene equivalent like N,N'-carbonyldiimidazole (CDI).[13] CDI first reacts with the amine to form an activated carbamoyl-imidazole intermediate, which then reacts with a second amine (which can be the same or different) to form the urea.

Experimental Workflow: Urea Formation via Isocyanate

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product A Starting Material R1 A->R1 B Isocyanate (R-NCO) B->R1 C Anhydrous THF P1 Reaction Mixture C->P1 D Room Temp to 50°C D->P1 E N,N'-Disubstituted Urea R1->P1 P1->E caption Urea Formation Workflow

Caption: Workflow for urea formation using an isocyanate.

Detailed Protocol: Urea Formation
  • Preparation: Dissolve 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (1.0 eq) in anhydrous THF (0.1 M).

  • Reaction Initiation: Add the desired isocyanate (1.05 eq) to the solution.

  • Execution: Stir the reaction at room temperature. If the reaction is slow, gently heat to 50 °C and monitor by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting urea is often crystalline and can be purified by trituration with a suitable solvent (e.g., diethyl ether) or by flash chromatography if necessary.

ParameterConditionRationale
Reagent Isocyanate or IsothiocyanateHighly reactive electrophiles for urea/thiourea synthesis.
Solvent Anhydrous THFAprotic solvent with good dissolving properties.
Temperature Room Temp to 50°CGentle heating may be needed for hindered substrates.[14]
Stoichiometry Amine:Isocyanate = 1:1.05A slight excess of the isocyanate ensures full conversion of the valuable amine.
Expected Yield 70-95%Generally a high-yielding reaction.

Conclusion

The derivatization of 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, while challenging, opens the door to a vast chemical space for the development of novel therapeutics. The protocols outlined in this guide provide robust starting points for the synthesis of amides, sulfonamides, N-alkylated derivatives, and ureas. Success with this sterically encumbered scaffold hinges on the rational selection of reagents and conditions that can overcome the inherent steric barriers. By understanding the underlying principles and potential pitfalls, researchers can effectively leverage this valuable building block in their drug discovery programs.

References

  • Padiya, K. J., et al. (2012). A novel and efficient protocol for the synthesis of ureas in water. Green Chemistry, 14(12), 3293-3296. Available at: [Link]

  • Creyf, T., et al. (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 15(3), 1647-1663. Available at: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Gao, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3469-3473. Available at: [Link]

  • Spyropoulos, C., & Kokotos, C. G. (2014). A practical one-pot synthesis of ureas from Boc-protected amines. The Journal of Organic Chemistry, 79(10), 4477-4483. Available at: [Link]

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 19(11), 17839-17851. Available at: [Link]

  • Luedtke, N. W. (2007). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 48(25), 4373-4376. Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Back, T. G., & Baron, D. L. (1997). Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds. Journal of the Chemical Society, Perkin Transactions 1, (11), 1569-1574. Available at: [Link]

  • Wikipedia. (n.d.). Amine alkylation. Wikipedia. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Welcome to the technical support center for the synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are wo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important piperidine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields.

Overview of Synthetic Strategies

The synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, a quaternary α-amino acid derivative, presents unique challenges due to the sterically hindered C4 position. The two primary and most viable synthetic routes are the Bucherer-Bergs reaction and the Strecker synthesis, both of which are capable of forming the key α-amino nitrile or hydantoin intermediate from a ketone precursor.

A logical workflow for the synthesis and troubleshooting is outlined below:

Synthesis_Workflow cluster_synthesis Synthetic Route Selection cluster_troubleshooting General Troubleshooting Start 1-tert-Butyl 4-oxopiperidine-1,4-dicarboxylate (Ketone Precursor) Route_A Bucherer-Bergs Reaction Start->Route_A Route_B Strecker Synthesis Start->Route_B Intermediate_A Spirohydantoin Intermediate Route_A->Intermediate_A Intermediate_B α-Amino Nitrile Intermediate Route_B->Intermediate_B Hydrolysis Hydrolysis Intermediate_A->Hydrolysis Intermediate_B->Hydrolysis Product Target Molecule Hydrolysis->Product Analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) Product->Analyze Low_Yield Low Yield Optimize Optimize Conditions Low_Yield->Optimize Impurity Impurity Profile Impurity->Optimize Stalled Reaction Stalled Stalled->Optimize Analyze->Low_Yield Analyze->Impurity Analyze->Stalled Reaction_Mechanisms cluster_bucherer Bucherer-Bergs Pathway cluster_strecker Strecker Synthesis Pathway Ketone_B Ketone Cyanohydrin Cyanohydrin Ketone_B->Cyanohydrin + KCN, H₂O Aminonitrile_B α-Amino Nitrile Cyanohydrin->Aminonitrile_B + NH₃ Hydantoin Spirohydantoin Aminonitrile_B->Hydantoin + CO₂ Hydrolysis_Step Hydrolysis (Acid or Base) Hydantoin->Hydrolysis_Step Ketone_S Ketone Imine Imine Ketone_S->Imine + NH₃ Aminonitrile_S α-Amino Nitrile Imine->Aminonitrile_S + KCN Aminonitrile_S->Hydrolysis_Step Final_Product 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate Hydrolysis_Step->Final_Product

Optimization

Technical Support Center: Purification of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Welcome to the technical support guide for the purification of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (also known as Methyl 4-amino-1-Boc-piperidine-4-carboxylate). This document is designed for resear...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (also known as Methyl 4-amino-1-Boc-piperidine-4-carboxylate). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction to Purification Challenges

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a bifunctional molecule widely used in medicinal chemistry. Its purification can be challenging due to its amphipathic nature, the basicity of the piperidine nitrogen, and the potential for side-product formation during synthesis. Common issues include product oiling out, streaking during column chromatography, and difficulty in achieving high purity through crystallization. This guide will address these issues systematically.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The primary impurities often stem from the synthetic route. Common methods involve the reaction of a 4-aminopiperidine-4-carboxylic acid derivative with di-tert-butyl dicarbonate (Boc₂O) and subsequent esterification, or vice-versa.[1] Potential impurities include:

  • Unreacted Starting Materials: Such as 4-aminopiperidine-4-carboxylic acid or its methyl ester.

  • Incomplete Boc-Protection: The piperidine nitrogen may not be fully protected, leading to a mixture of protected and unprotected species.

  • Hydrolysis Products: The methyl ester can hydrolyze back to the carboxylic acid if exposed to harsh basic or acidic conditions during work-up.

  • Over-alkylation Products: Although less common with Boc protection, side reactions can occur if alternative protecting groups are used.

Q2: What are the key physicochemical properties I should be aware of for purification?

A2: Understanding the compound's properties is crucial for designing an effective purification strategy.

PropertyValue/CharacteristicImplication for Purification
Molecular Weight 258.31 g/mol Standard for small molecules.
XLogP3 1.5Indicates moderate lipophilicity, suitable for both normal and reversed-phase chromatography.
PSA (Polar Surface Area) 81.9 ŲSuggests significant polarity, influencing solvent choice.
Basicity The piperidine nitrogen is basic. The exocyclic amine is also basic, though its pKa will be influenced by the adjacent ester and Boc groups.The basic nature can cause streaking on silica gel. Acid-base extractions can be used, but care must be taken to avoid Boc group cleavage.
Solubility Low in water, soluble in many organic solvents like dichloromethane, ethyl acetate, and methanol.This allows for versatile solvent selection for chromatography and recrystallization.
Stability The Boc group is labile under strong acidic conditions (e.g., TFA, strong HCl) but generally stable to basic conditions.[2][3]Avoid low pH during work-up and purification to prevent deprotection.

Q3: My compound is an oil and won't solidify. What can I do?

A3: This is a common issue with Boc-protected amino acid derivatives. The presence of residual solvents or minor impurities can inhibit crystallization. First, ensure all solvents are removed under high vacuum. If it remains an oil, consider co-evaporation with a non-polar solvent like hexane to azeotropically remove trace impurities. If the product is pure by NMR, attempting crystallization from a different solvent system or using a seed crystal can be effective.[3] In some cases, purification by column chromatography may be necessary to remove impurities that act as crystallization inhibitors.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate.

Issue 1: Streaking or Tailing on Silica Gel Column Chromatography

Probable Cause: The basic amino groups on your compound are interacting strongly with the acidic silanol groups on the surface of the silica gel.[1][4] This leads to slow, uneven elution, resulting in streaking or tailing of the product band.

Solutions:

  • Mobile Phase Modification with a Basic Additive: This is the most common and effective solution. The basic additive neutralizes the acidic sites on the silica gel, preventing strong adsorption of your amine.

    • Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your eluent system (e.g., hexane/ethyl acetate).[5] It is advisable to first test the optimal concentration on a TLC plate.

    • Ammonia: For more polar solvent systems like dichloromethane/methanol, adding 1-2% of a concentrated ammonia solution to the methanol portion can be effective.[5]

  • Use of Deactivated Silica Gel: You can pre-treat the silica gel to neutralize the acidic sites before packing the column.

    • Prepare a slurry of the silica gel in your initial, non-polar eluent containing 1-2% triethylamine.

    • Allow the slurry to stand for about an hour before packing the column.

  • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.[5]

    • Amine-functionalized Silica: This stationary phase has a basic surface, which minimizes interactions with basic analytes.[5]

Issue 2: Product Co-elutes with an Impurity

Probable Cause: The impurity has a similar polarity to your desired product, making separation difficult with the current solvent system.

Solutions:

  • Optimize the Solvent System:

    • Change Solvent Polarity: If using a hexane/ethyl acetate gradient, try holding the elution at a specific, less polar composition for a longer duration to allow for better separation.

    • Introduce a Different Solvent: Incorporating a third solvent with different properties can alter the selectivity of the separation. For example, adding a small amount of dichloromethane or methanol to your hexane/ethyl acetate mixture can change the interactions with the stationary phase.

  • Change the Stationary Phase:

    • Reversed-Phase Chromatography (C18): If the impurity is significantly more or less polar, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient may provide the necessary separation.

Issue 3: Low Yield After Recrystallization

Probable Cause: The chosen solvent system may be too good at dissolving your compound, even at low temperatures, or the initial concentration was too low.

Solutions:

  • Optimize the Solvent System:

    • Two-Solvent Recrystallization: This is often more effective than a single-solvent system. Dissolve your compound in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol) and then slowly add a "poor" solvent (e.g., water, hexane) until the solution becomes slightly cloudy. Reheat to dissolve the precipitate and then allow it to cool slowly.[6]

    • Solvent Screening: Test the solubility of your compound in a range of solvents at room temperature and at their boiling points to identify the best candidate(s) for recrystallization.

  • Increase Concentration: Ensure you are starting with a saturated or near-saturated solution in the hot solvent before allowing it to cool.

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.[3]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol provides a general guideline for the purification of crude 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate.

Materials:

  • Crude 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F₂₅₄)

  • Appropriate visualization stain (e.g., potassium permanganate or ninhydrin)

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.

    • Spot the TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 1:1) to determine the optimal eluent composition for separation.

    • To counteract streaking on the TLC plate, add 0.5-1% TEA to the developing solvent.

    • Visualize the spots under UV light (if applicable) and with a chemical stain. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Dry pack or slurry pack a glass column with silica gel in hexane. The amount of silica should be 50-100 times the weight of your crude material.

    • Equilibrate the column by running several column volumes of the initial eluent (e.g., 10% ethyl acetate in hexane + 1% TEA) through the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor the elution of the product by TLC.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol outlines a general procedure for recrystallization using a two-solvent system.

Materials:

  • Purified (by chromatography) or crude 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

  • "Good" solvent (e.g., ethanol, methanol, isopropanol)

  • "Poor" solvent (e.g., deionized water, hexane)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolution:

    • Place the compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the "good" solvent and gently heat the mixture with stirring until the solid completely dissolves.

  • Addition of "Poor" Solvent:

    • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualized Workflows

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification Strategy Crude Crude Product (Oil or Solid) TLC TLC Analysis (Hex/EtOAc +/- TEA) Crude->TLC Assess Purity Column Column Chromatography (Silica Gel) TLC->Column Optimize Eluent Recrystallization Recrystallization (e.g., EtOH/Water) Column->Recrystallization Further Purification Pure Pure Product Column->Pure High Purity Recrystallization->Pure Crystalline Solid

Caption: General purification workflow for 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate.

Troubleshooting_Chromatography Start Streaking on Silica Gel TLC/Column Cause Probable Cause: Acid-Base Interaction (Amine <> Silanol) Start->Cause Sol1 Solution 1: Add Basic Modifier (e.g., 1% TEA) Cause->Sol1 Sol2 Solution 2: Use Deactivated Silica Cause->Sol2 Sol3 Solution 3: Change Stationary Phase (e.g., Alumina) Cause->Sol3 Result Improved Peak Shape & Separation Sol1->Result Sol2->Result Sol3->Result

Caption: Troubleshooting logic for streaking during silica gel chromatography.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • PubChem. (n.d.). 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). EP2051963B1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo [1,5-a]pyrimidine derivatives using same.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved January 12, 2026, from [Link]

  • Reddit. (2024, June 19). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. Retrieved January 12, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved January 12, 2026, from [Link]

  • YouTube. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns?. Chemistry For Everyone. Retrieved January 12, 2026, from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Boc Protection - Common Conditions. Retrieved January 12, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved January 12, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Retrieved January 12, 2026, from [Link]

  • Verniest, G., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Supporting Information. Retrieved January 12, 2026, from [Link]

  • PharmaCompass. (n.d.). 4-n-boc-amino-piperidine-4-carboxylic acid methyl ester. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • PubChem. (n.d.). 4-Piperidinamine. Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved January 12, 2026, from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved January 12, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Time for 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Welcome to the technical support center for the synthesis and optimization of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a specific focus on optimizing reaction time. Our approach is rooted in mechanistic principles and field-proven insights to ensure you can achieve your synthetic goals efficiently and reliably.

Troubleshooting Guide: Sluggish or Incomplete Reactions

A common frustration in the synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a reaction that proceeds slowly or fails to reach completion. This is often indicative of suboptimal reaction conditions. The primary synthetic route to this molecule is typically a reductive amination of a suitable keto-ester precursor. The following sections address common issues and their solutions in a question-and-answer format.

Q1: My reductive amination is taking significantly longer than expected. What are the first parameters I should investigate?

When a reductive amination is sluggish, the initial focus should be on the key parameters that govern the formation of the iminium ion intermediate and its subsequent reduction.[1]

  • pH of the Reaction Medium: The formation of the crucial iminium ion is highly pH-dependent. A mildly acidic environment (typically pH 4-6) is often optimal to facilitate the dehydration of the hemiaminal intermediate without protonating the amine nucleophile to a non-reactive state.[1] Consider the addition of a mild acid like acetic acid.

  • Choice and Activity of the Reducing Agent: The reactivity of the reducing agent is paramount. For reductive aminations, sodium triacetoxyborohydride (STAB) is often preferred as it is less sensitive to mildly acidic conditions compared to sodium borohydride.[1] Ensure your reducing agent is fresh and has been stored under anhydrous conditions.

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to the formation of side products or degradation of reactants.[2] A modest increase in temperature (e.g., from room temperature to 40-50 °C) can sometimes be beneficial, but this should be monitored closely.

Troubleshooting Workflow for Sluggish Reductive Amination

G start Sluggish Reaction Detected check_ph Is the pH optimal (4-6)? start->check_ph adjust_ph Adjust pH with mild acid (e.g., Acetic Acid) check_ph->adjust_ph No check_reductant Is the reducing agent active and appropriate? check_ph->check_reductant Yes monitor Monitor reaction progress (TLC, LC-MS) adjust_ph->monitor replace_reductant Use fresh, anhydrous STAB check_reductant->replace_reductant No check_temp Is the temperature appropriate? check_reductant->check_temp Yes replace_reductant->monitor increase_temp Cautiously increase temperature (e.g., to 40-50 °C) check_temp->increase_temp No check_purity Are starting materials pure? check_temp->check_purity Yes increase_temp->monitor purify_sm Purify starting materials check_purity->purify_sm No check_purity->monitor Yes purify_sm->monitor complete Reaction Complete monitor->complete

Caption: A logical workflow for troubleshooting slow reductive amination reactions.

Q2: I'm observing the formation of significant side products, which is complicating purification and lowering my yield. How can I minimize these?

The formation of side products is a common issue that can impact both reaction time and overall efficiency. Key side products in the synthesis of similar piperidine derivatives include over-alkylation products and the reduction of the starting ketone.[3]

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the amine source can sometimes lead to undesired side reactions.

  • Temperature Management: As mentioned, elevated temperatures can promote side reactions.[2] Running the reaction at a lower temperature for a longer period might be a viable strategy to improve selectivity.

  • Order of Addition: The order in which reagents are added can be critical. It is often beneficial to pre-mix the ketone and the amine to allow for iminium ion formation before the addition of the reducing agent.

Potential Side Product Likely Cause Recommended Action
Over-alkylation Product Excess of the amine source or prolonged reaction times at elevated temperatures.Use a stoichiometric amount of the amine. Monitor the reaction closely and stop it once the starting material is consumed.
Ketone Reduction Product The reducing agent is too reactive or is added before sufficient iminium ion formation.Use a milder reducing agent like STAB. Allow the ketone and amine to stir together before adding the reductant.

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction time for the synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate?

While the exact reaction time can vary significantly based on the specific conditions, a typical laboratory-scale reductive amination for similar structures can range from 4 to 24 hours.[2] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.

Q2: Can the choice of solvent affect the reaction time?

Absolutely. The solvent plays a critical role in solubilizing the reactants and intermediates. Common solvents for reductive amination include dichloromethane (DCM), dichloroethane (DCE), and tetrahydrofuran (THF). The choice of solvent can influence the rate of iminium ion formation and the efficacy of the reducing agent. It is advisable to use anhydrous solvents to prevent the decomposition of the reducing agent.[1]

Q3: My starting materials are of high purity, but the reaction is still slow. Could catalyst poisoning be an issue?

If you are employing a catalytic hydrogenation method instead of a hydride-based reduction, catalyst poisoning is a significant concern. Contaminants such as sulfur compounds or thiols in your starting materials or solvent can deactivate the catalyst (e.g., Palladium on carbon).[1] Ensure the purity of all components and consider using a fresh batch of catalyst.

Experimental Protocols

Optimized Protocol for Reductive Amination

This protocol provides a starting point for the synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. Optimization may be required based on your specific experimental setup and the purity of your reagents.

  • Reactor Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting keto-ester (1.0 eq) and the amine source (1.0-1.2 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • pH Adjustment (Optional): Add glacial acetic acid (0.1-0.5 eq) to catalyze iminium ion formation.

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Logical Relationship Diagram for Synthesis

G KetoEster Starting Keto-Ester Iminium Iminium Ion Intermediate KetoEster->Iminium Condensation (Mildly Acidic) Amine Amine Source Amine->Iminium Product 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate Iminium->Product Reduction (e.g., STAB)

Caption: The key steps in the reductive amination synthesis pathway.

References

  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Reagents and conditions: a) tert‐butyl 4‐aminopiperidine‐1‐carboxylate,... - ResearchGate.
  • Common side products in the synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate - Benchchem.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR.

Sources

Troubleshooting

Technical Support Center: Temperature Control in the Synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Welcome to the technical support center for the synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. The target molecule, a valuable building block with a quaternary stereocenter, is not accessible through a single transformation and requires precise control over reaction conditions, particularly temperature, at each stage to ensure high yield and purity.

This document provides in-depth troubleshooting advice and frequently asked questions based on a proposed, chemically sound synthetic route. We will explore the causality behind thermal choices and provide actionable solutions to common experimental challenges.

Proposed Synthetic Pathway

The synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate can be logically approached via a multi-step sequence starting from the commercially available N-Boc-4-piperidone. The chosen pathway involves the formation of an α-aminonitrile (a Strecker-type reaction), followed by hydrolysis and esterification. Each step presents unique thermal challenges that must be carefully managed.

G cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Esterification & Re-protection A N-Boc-4-piperidone B α-Aminonitrile Intermediate A->B KCN, NH4Cl 0°C to RT C α-Amino Acid B->C Conc. HCl Reflux (e.g., 100-110°C) D Final Product: 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate C->D 1. SOCl2, MeOH (0°C to Reflux) 2. (Boc)2O, Base (RT to 40°C)

Caption: Proposed synthetic workflow with critical temperature control points.

Troubleshooting Guide: Navigating Common Thermal Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides an explanation of the underlying cause and a step-by-step solution.

Step 1: α-Aminonitrile Formation (Strecker-type Reaction)

Question: My reaction is showing a significant exotherm upon adding reagents, and the subsequent yield of the α-aminonitrile is low. What's happening?

Answer: The initial addition of cyanide to the protonated imine intermediate is an exothermic process. Uncontrolled temperature spikes can lead to several side reactions, including the polymerization of reactants or the formation of cyanohydrin byproducts, which reduces the overall yield.[1]

Troubleshooting Steps:

  • Initial Cooling: Begin the reaction at 0°C in an ice bath. This is crucial for absorbing the initial heat of reaction.

  • Slow Reagent Addition: Add the cyanide source (e.g., a solution of KCN) dropwise over a prolonged period (e.g., 30-60 minutes). This allows the reaction vessel to dissipate heat effectively.

  • Vigorous Stirring: Ensure efficient stirring to prevent localized hot spots within the reaction mixture.

  • Monitor Internal Temperature: Use a thermocouple to monitor the internal reaction temperature. Aim to keep it below 10°C during the addition phase.

  • Controlled Warm-up: After the addition is complete, allow the reaction to warm slowly to room temperature. A sudden temperature increase can still promote side product formation.

Question: I'm observing unreacted N-Boc-4-piperidone even after extended reaction times. Should I increase the temperature?

Answer: While gentle heating can sometimes drive reactions to completion, in this case, the issue is more likely related to equilibrium or pH rather than temperature alone. The formation of the key iminium ion intermediate is pH-dependent.[2] Increasing the temperature excessively (e.g., > 40-50°C) is more likely to cause decomposition than to improve the yield.

Troubleshooting Steps:

  • pH Optimization: Ensure the pH of the reaction mixture is in the mildly acidic to neutral range (pH 6-8) to facilitate imine formation without excessively hydrolyzing the Boc group or protonating the cyanide nucleophile. The ammonium chloride in the standard Strecker conditions typically provides this buffering.

  • Reaction Time: Allow the reaction to stir at room temperature for a sufficient duration (e.g., 12-24 hours) to ensure it reaches completion.[3]

  • Gentle Heating: If the reaction remains stalled, gentle heating to 30-40°C can be attempted, but monitor carefully for byproduct formation via TLC or LC-MS.

Step 2: Nitrile Hydrolysis

Question: During the acidic hydrolysis of the nitrile, I'm losing the N-Boc protecting group. How can I hydrolyze the nitrile while preserving the Boc group?

Answer: This is a classic selectivity challenge. The tert-butoxycarbonyl (Boc) group is notoriously labile under strong acidic conditions, which are the same conditions required to hydrolyze a sterically hindered nitrile to a carboxylic acid.[4] It is nearly impossible to achieve this transformation selectively in one step. The most robust strategy is to accept the loss of the Boc group and re-introduce it later. The hydrolysis step should, therefore, be performed under conditions that ensure complete conversion of the nitrile, followed by a re-protection step.

Recommended Workflow:

  • Complete Hydrolysis/Deprotection: Use concentrated acid (e.g., 6M HCl) and heat the reaction to reflux (100-110°C) to ensure both the nitrile is fully hydrolyzed and the Boc group is removed. This yields the hydrochloride salt of the 4-amino-4-carboxypiperidine.

  • Isolation: After cooling, the amino acid salt can often be isolated by crystallization or by removing the solvent under reduced pressure.

  • Subsequent Re-protection: The crude amino acid will be carried forward to the esterification and re-protection steps.

Step 3: Esterification & Re-protection

Question: My esterification reaction using SOCl₂ in methanol is turning dark, and the yield is poor. What is the cause?

Answer: This issue is almost certainly due to poor temperature control. The reaction of thionyl chloride (SOCl₂) with methanol is highly exothermic and generates HCl gas in situ, which then catalyzes the esterification. If the initial addition is too fast or not adequately cooled, the rapid temperature increase can cause decomposition of the amino acid substrate.

Troubleshooting Steps:

  • Pre-cool the Methanol: Before adding the SOCl₂, cool the methanol solvent to 0°C, or even -10°C (using a salt-ice bath).

  • Slow, Sub-surface Addition: Add the SOCl₂ dropwise via an addition funnel, ensuring the tip is below the surface of the methanol. This minimizes the escape of HCl and SO₂ gases and improves reaction efficiency.

  • Maintain Low Temperature: Keep the reaction mixture at 0°C throughout the addition.

  • Controlled Reflux: Once the addition is complete, allow the mixture to warm to room temperature slowly before heating to reflux to complete the esterification.

Question: The final Boc-protection step is sluggish. Can I simply increase the temperature to speed it up?

Answer: Yes, moderate heating is acceptable and often necessary for Boc protection, but excessive heat can be counterproductive. The reaction is typically performed by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[5] While many Boc protections proceed well at room temperature, sterically hindered amines or less nucleophilic amines may require gentle heating.

Troubleshooting Steps:

  • Solvent and Base Choice: Ensure you are using an appropriate solvent (like THF, dichloromethane, or a water/THF mixture) and base (like triethylamine, NaOH, or NaHCO₃).[5][6]

  • Moderate Heat: Heating the reaction to 40°C is a common strategy to increase the rate of reaction without causing significant decomposition of the (Boc)₂O reagent.[5]

  • Monitor Progress: Use TLC to monitor the consumption of the starting material. Reaction times can range from a few hours to overnight.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal overall temperature strategy for this multi-step synthesis? A1: The strategy is one of careful moderation and control.

  • Step 1 (Aminonitrile Formation): Start cold (0°C) to control the initial exotherm, then allow a slow warm-up to room temperature for reaction completion.

  • Step 2 (Hydrolysis): Use high heat (reflux, 100-110°C) to drive the reaction, accepting that the Boc group will be cleaved.

  • Step 3 (Esterification & Re-protection): Begin the esterification cold (0°C) during SOCl₂ addition, then heat to reflux. For the final Boc protection, ambient temperature to moderate heat (40°C) is typically sufficient.

Q2: How does solvent choice impact temperature control? A2: The solvent's boiling point and heat capacity are critical. For exothermic steps, a solvent with a higher heat capacity can help absorb thermal energy more effectively. For the hydrolysis step, water is an excellent solvent due to its high boiling point and ability to dissolve the hydrochloride salts formed. In the esterification and protection steps, lower boiling point organic solvents like methanol and THF allow for easy removal after the reaction is complete.

Q3: Can I use microwave heating to accelerate any of the steps? A3: Microwave heating could potentially be applied to the nitrile hydrolysis or the final Boc-protection step. It offers rapid heating and can sometimes reduce reaction times. However, for the initial exothermic steps (aminonitrile formation, SOCl₂ addition), conventional cooling and slow addition are far safer and provide better control. If using a microwave, careful optimization of temperature and time is required to prevent side reactions or pressure buildup.

Q4: What are the primary side products related to improper temperature control? A4:

  • High Temp in Step 1: Can lead to cyanohydrin formation and polymerization.

  • Low Temp/Insufficient Time in Step 2: Incomplete hydrolysis of the nitrile.

  • High Temp during SOCl₂ addition in Step 3: Substrate decomposition (charring).

  • High Temp in Final Step: Decomposition of (Boc)₂O and potential side reactions with the ester group.

Experimental Protocols & Data

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-Boc-4-piperidone (1.0 eq) and ammonium chloride (1.2 eq) in aqueous ammonia.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add a solution of potassium cyanide (1.2 eq) in water dropwise over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • After addition, allow the mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor reaction completion by LC-MS. Work up by extracting with an organic solvent (e.g., ethyl acetate) to isolate the crude α-aminonitrile.

Step 2: Synthesis of 4-Aminopiperidine-4-carboxylic acid hydrochloride

  • To the crude α-aminonitrile from the previous step, add 6M hydrochloric acid.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 12-16 hours. The Boc group will be cleaved during this process.

  • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude amino acid hydrochloride salt.

Step 3: Synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

  • Suspend the crude amino acid hydrochloride in methanol (MeOH) and cool to 0°C.

  • Slowly add thionyl chloride (SOCl₂, 2.0 eq) dropwise, maintaining the temperature below 10°C.

  • After addition, allow the reaction to warm to room temperature, then heat to reflux for 4 hours.

  • Cool and concentrate under reduced pressure. Neutralize the resulting crude methyl ester hydrochloride salt with a base (e.g., saturated NaHCO₃ solution).

  • Dissolve the free amine in a suitable solvent (e.g., THF). Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Stir the mixture at room temperature to 40°C until TLC indicates the reaction is complete.

  • Perform an aqueous workup and purify the final product by column chromatography.

Summary of Temperature Parameters
Reaction StepStageRecommended TemperaturePurpose
1. Aminonitrile Formation Reagent Addition0 - 10°CControl Exotherm
ReactionRoom Temperature (20-25°C)Drive to Completion
2. Nitrile Hydrolysis ReactionReflux (100 - 110°C)Ensure complete hydrolysis and deprotection
3. Esterification SOCl₂ Addition0 - 10°CControl Exotherm
ReactionReflux (~65°C for MeOH)Drive to Completion
4. Boc-Protection ReactionRoom Temp to 40°CEnsure complete reaction without reagent decomposition[5]

References

  • Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Accessed January 12, 2026.
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Accessed January 12, 2026.
  • Fisher Scientific. Amine Protection / Deprotection. Accessed January 12, 2026.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. Accessed January 12, 2026.
  • ResearchGate.
  • Benchchem. The Chemistry of the Boc Protecting Group. Accessed January 12, 2026.
  • Benchchem. Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Accessed January 12, 2026.
  • Benchchem. Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. Accessed January 12, 2026.
  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Accessed January 12, 2026.
  • Benchchem. Common side products in the synthesis of tert-butyl 4-(methylamino)

Sources

Optimization

Technical Support Center: Purifying 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Welcome to the technical support center for 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this versatile building block. Here, we address specific challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My final product of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate has a yellow tint. What is the likely cause and how can I remove it?

Discoloration, typically a yellow to brownish hue, in piperidine derivatives often points to the presence of oxidation products.[1] The tertiary amine on the piperidine ring can be susceptible to oxidation over time or in the presence of air and light.

Troubleshooting and Resolution:

  • Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Add a small amount of activated charcoal (typically 1-5% w/w).

    • Stir the suspension at room temperature for 15-30 minutes.

    • Filter the mixture through a pad of Celite® to remove the charcoal.

    • Concentrate the filtrate under reduced pressure to recover the decolorized product.

  • Column Chromatography: If charcoal treatment is insufficient, flash column chromatography can be employed. A silica gel stationary phase with a mobile phase of dichloromethane/methanol or ethyl acetate/hexanes is a good starting point.[1][2] Adding a small amount of triethylamine (e.g., 1%) to the eluent can help reduce peak tailing of the basic amine product.[1]

Q2: My NMR spectrum shows the presence of unreacted starting materials. What is the most efficient way to remove them?

The optimal removal strategy depends on the nature of the unreacted starting materials. Common precursors in the synthesis of similar compounds include N-Boc-4-piperidone.[3]

Troubleshooting and Resolution:

  • Acid-Base Extraction: This is a powerful technique to separate the basic amine product from neutral or acidic starting materials.[4][5][6]

    • Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate.

    • Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The basic product will be protonated and move into the aqueous phase, while neutral impurities remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base like 2 M NaOH until the pH is 9-10.[5]

    • Extract the now neutral product back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the purified product.[1]

Troubleshooting Guide: Advanced Purification Protocols

Issue 1: My product is an oil and won't crystallize, making purification difficult.

Many Boc-protected amino acid derivatives can initially present as oils or thick syrups, which can be challenging to purify.[7][8][9] This can be due to residual solvents, hygroscopic nature, or the presence of impurities that inhibit crystallization.[8][9]

In-depth Analysis and Protocol:

The inability to crystallize often stems from impurities that disrupt the crystal lattice formation. A thorough purification to remove these is the first step.

Step-by-Step Crystallization Protocol:

  • Initial Purification: Begin with an acid-base extraction as detailed in Q2 to remove gross impurities.

  • Solvent Removal: Ensure all residual solvents from the workup are removed under high vacuum, possibly with gentle heating (40-60 °C).[8]

  • Solvent Selection for Recrystallization: The key is to find a solvent system where the product is soluble at higher temperatures but poorly soluble at lower temperatures.[2]

    • Good single solvents to try: Ethanol, methanol, acetone.[2]

    • Solvent/Anti-solvent systems: Dissolve the oily product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexanes or petroleum ether) until turbidity persists.

  • Inducing Crystallization:

    • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution.

    • Scratching: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

    • Cooling: Slowly cool the solution to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation: Solvent Properties for Recrystallization

SolventBoiling Point (°C)Polarity IndexNotes
Dichloromethane 39.63.1Good for dissolving the crude product.
Ethyl Acetate 77.14.4A versatile solvent for many organic compounds.
Hexanes 690.1Commonly used as an anti-solvent.
Methanol 64.75.1A polar solvent that can be effective for crystallization.[2]
Acetone 565.1Another polar option for recrystallization.[2]
Issue 2: HPLC analysis shows multiple peaks close to my product peak, suggesting isomeric or closely related impurities.

Side reactions during synthesis can lead to impurities with similar polarities to the desired product, making separation by standard chromatography challenging.[1] For instance, incomplete reaction or side reactions can lead to byproducts.

In-depth Analysis and Protocol:

For closely eluting impurities, optimizing the chromatographic conditions is crucial.

Optimized Flash Column Chromatography Protocol:

  • TLC Analysis: Systematically test various solvent systems on a TLC plate to achieve the best separation between your product and the impurities. An optimal system should give a retention factor (Rf) of ~0.3 for the target compound.[1]

  • Stationary Phase: Standard silica gel is often sufficient. For highly basic compounds that streak, consider using alumina or adding triethylamine to the mobile phase.[10]

  • Mobile Phase Gradient: A shallow gradient elution can improve separation. For example, start with a low polarity mixture (e.g., 98:2 hexanes/ethyl acetate) and gradually increase the polarity.

  • Column Packing and Loading: Ensure the column is well-packed to avoid channeling. Load the crude product dissolved in a minimal amount of the initial mobile phase or a stronger solvent that is then adsorbed onto a small amount of silica gel before being loaded onto the column.

  • Fraction Collection: Collect small fractions and analyze them by TLC or HPLC to identify the pure product fractions before combining them.[1]

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Remove gross non-basic impurities Chromatography Column Chromatography AcidBase->Chromatography Separate closely related impurities Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing & Crystalline Solid Pure Pure Product (>98%) Recrystallization->Pure AnalyticalValidation Purity Purity Assessment HPLC HPLC Purity->HPLC Identity Structural Confirmation MS Mass Spectrometry Identity->MS NMR NMR Spectroscopy Identity->NMR Final Final Product Validation HPLC->Final MS->Final NMR->Final

Sources

Troubleshooting

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate stability issues and degradation

Welcome to the technical support center for 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stab...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation issues associated with this versatile building block. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your experiments and the quality of your synthesized materials.

Introduction: Understanding the Molecule's Vulnerabilities

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a valuable synthetic intermediate, incorporating a piperidine scaffold with two key functional groups: a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a methyl ester at the 4-position, adjacent to a primary amine. The stability of this compound is primarily dictated by the lability of the Boc group and the methyl ester, both of which are susceptible to hydrolysis under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate?

A1: The two main points of instability are the N-Boc group and the 4-methyl ester. Both are susceptible to cleavage under acidic conditions. The Boc group is particularly acid-labile and can be removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and even under milder acidic conditions over time.[1] The methyl ester can also be hydrolyzed under both acidic and basic conditions.

Q2: What are the likely degradation products I might observe?

A2: Depending on the conditions, you can expect to see one or more of the following degradation products:

  • Boc Deprotection: Cleavage of the tert-butyl carbamate results in the formation of piperidine-4-carboxylic acid methyl ester and the release of isobutylene and carbon dioxide.

  • Ester Hydrolysis: Saponification of the methyl ester under basic conditions, or hydrolysis under acidic conditions, will yield 1-Boc-4-amino-4-carboxypiperidine.

  • Complete Hydrolysis: Under strong acidic or basic conditions, both the Boc group and the methyl ester can be cleaved, resulting in 4-amino-4-carboxypiperidine.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. A refrigerator at 2-8°C is recommended. It should be kept in a tightly sealed container to protect it from moisture, as amines can be hygroscopic.

Q4: Can I heat this compound?

A4: Caution should be exercised when heating 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. The Boc group can be thermally labile, and elevated temperatures, especially in the presence of protic solvents, can lead to its removal.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection is the most common and effective method for assessing the purity and detecting degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for structural confirmation and identifying impurities.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Unexpected loss of the Boc group in my reaction. Acidic Conditions: Your reaction mixture may be acidic, or an acidic byproduct may be forming.pH Monitoring: Regularly check the pH of your reaction. If necessary, add a non-nucleophilic base to maintain neutrality. Reagent Purity: Ensure all reagents and solvents are free from acidic impurities.
Formation of a carboxylic acid impurity. Ester Hydrolysis: The methyl ester is likely being hydrolyzed due to the presence of water and either acid or base.Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content. Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base to reduce the likelihood of ester saponification.
Multiple unexpected peaks in my HPLC analysis. Compound Degradation: The compound may be degrading due to improper storage or handling.Storage Check: Verify that the compound has been stored under the recommended conditions (cool, dry, dark). Handling Protocol: Minimize exposure to air and moisture during weighing and preparation of solutions. Prepare solutions fresh whenever possible.
Low yield in a subsequent reaction using this compound. Degraded Starting Material: The purity of your 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate may be compromised.Purity Analysis: Before starting your reaction, confirm the purity of the starting material by HPLC or NMR. Purification: If impurities are detected, consider repurifying the compound, for example, by column chromatography.

Degradation Pathways and Mechanisms

The primary degradation pathways for 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate are acid-catalyzed hydrolysis of the N-Boc group and acid- or base-catalyzed hydrolysis of the methyl ester.

Acid-Catalyzed Degradation

Under acidic conditions, both the Boc group and the methyl ester are susceptible to cleavage. The Boc group is generally more labile to acid than the methyl ester.

G Parent 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate Boc_Deprotected Methyl 4-aminopiperidine-4-carboxylate Parent->Boc_Deprotected H⁺ - Isobutylene - CO₂ Ester_Hydrolyzed 1-Boc-4-aminopiperidine-4-carboxylic acid Parent->Ester_Hydrolyzed H⁺ / H₂O - Methanol Fully_Deprotected 4-Aminopiperidine-4-carboxylic acid Boc_Deprotected->Fully_Deprotected H⁺ / H₂O - Methanol Ester_Hydrolyzed->Fully_Deprotected H⁺ - Isobutylene - CO₂

Caption: Acid-Catalyzed Degradation Pathways.

Base-Catalyzed Degradation

Under basic conditions, the primary degradation pathway is the hydrolysis (saponification) of the methyl ester. The N-Boc group is generally stable to basic conditions.[2]

G Parent 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate Ester_Hydrolyzed 1-Boc-4-aminopiperidine-4-carboxylic acid salt Parent->Ester_Hydrolyzed OH⁻ / H₂O - Methanol

Caption: Base-Catalyzed Degradation Pathway.

Experimental Protocols

Protocol 1: Monitoring Stability by HPLC

This protocol provides a general method for monitoring the stability of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate.

Materials:

  • 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid or trifluoroacetic acid

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm or MS detection

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks, which may indicate degradation. The retention times of the parent compound and potential degradation products will differ.

Protocol 2: Small-Scale Forced Degradation Study

This protocol can be used to intentionally degrade the compound to identify potential degradation products.

Materials:

  • 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • Solvent for dissolving the compound (e.g., acetonitrile)

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a small amount of acetonitrile and add 0.1 M HCl. Heat the solution gently (e.g., 40-60°C) for a specified time (e.g., 1-4 hours). Neutralize a portion of the sample before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a small amount of acetonitrile and add 0.1 M NaOH. Let the solution stand at room temperature or heat gently for a specified time. Neutralize a portion of the sample before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a small amount of acetonitrile and add 3% hydrogen peroxide. Let the solution stand at room temperature for a specified time.

  • Analysis: Analyze the stressed samples by HPLC-MS to identify the degradation products.

G cluster_0 Forced Degradation Workflow Start Sample of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate Stress Apply Stress Conditions (Acid, Base, Oxidizing Agent) Start->Stress Neutralize Neutralize Sample (if necessary) Stress->Neutralize Analyze Analyze by HPLC-MS Neutralize->Analyze Identify Identify Degradation Products Analyze->Identify

Sources

Optimization

Technical Support Center: Boc Deprotection of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Welcome to the technical support guide for the Boc deprotection of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. This resource is designed for researchers, chemists, and drug development professionals who ut...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Boc deprotection of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical synthetic step. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies to ensure your synthesis is efficient, clean, and reproducible.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the deprotection of this specific substrate.

Q1: My deprotection reaction is sluggish or incomplete. What are the likely causes and how can I fix it?

A: Incomplete deprotection is the most frequent challenge. It typically stems from insufficient acid strength, suboptimal reaction time or temperature, or steric hindrance from the quaternary center at the C4 position. To resolve this, consider increasing the acid concentration or reaction time. For detailed protocols and a systematic approach, refer to the Troubleshooting Guide: Incomplete Deprotection .

Q2: My LC-MS analysis shows a peak with a mass of [Product + 56 Da]. What is this impurity?

A: This mass increase is the characteristic signature of a tert-butylation side reaction.[1][2] The tert-butyl cation generated during the cleavage of the Boc group can alkylate nucleophilic sites. While your primary product (a primary amine) is not highly nucleophilic under strong acidic conditions (it's protonated), this side reaction can still occur, especially if other nucleophiles are present or during work-up. The most effective solution is the use of a scavenger. See the Troubleshooting Guide: Side Reactions for a full explanation.

Q3: After removing the acid in vacuo, I have a sticky oil or a solid that is difficult to handle. How should I proceed with work-up and purification?

A: The immediate product of the reaction is the ammonium salt of the deprotected amine (e.g., trifluoroacetate or hydrochloride salt). These salts are often hygroscopic and may not crystallize easily. The standard procedure involves a basic work-up to neutralize the salt and extract the free amine. For best practices on isolation and purification, see the Guide to Product Isolation and Purification .

Q4: How can I quickly monitor the reaction to know when it's complete?

A: Thin-Layer Chromatography (TLC) is the most rapid method for monitoring reaction progress.[3][4] The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining with a ninhydrin solution will produce a distinct color (typically purple or blue) for the primary amine product, making it easy to visualize.[3] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3]

In-Depth Troubleshooting Guides

Troubleshooting Guide: Incomplete Deprotection

Incomplete removal of the Boc group leads to reduced yields and complex purification steps. The stability of the Boc group is highly dependent on the reaction conditions.[5][6]

Causality Analysis
  • Insufficient Acid Strength/Concentration: The deprotection is an acid-catalyzed reaction.[5][7] If the acid is too dilute or not strong enough, the rate of cleavage will be slow. Standard conditions like 20-50% TFA in DCM are a good starting point.[8]

  • Reaction Time and Temperature: Deprotection is not always instantaneous. While many reactions are complete within 1-4 hours at room temperature, sterically hindered substrates may require longer times or gentle warming.[2][9] However, increasing the temperature can also promote side reactions.[2]

  • Steric Hindrance: The target molecule has a quaternary carbon at the C4 position, which can create steric crowding around the C4-amino group, potentially slowing the access of the acid and subsequent cleavage. This is a known factor that can necessitate more forceful conditions.[10]

Workflow for Optimizing Deprotection

G start Start: Incomplete Deprotection Observed check_acid Step 1: Verify Acid Conditions (e.g., 20-50% TFA in DCM) start->check_acid increase_time Step 2: Increase Reaction Time (Monitor every 2h up to 8h) check_acid->increase_time Conditions are standard increase_conc Step 3: Increase Acid Concentration (e.g., 95% TFA) increase_time->increase_conc Still incomplete success Success: Complete Deprotection increase_time->success Reaction complete change_acid Step 4: Switch Acid System (e.g., 4M HCl in Dioxane) increase_conc->change_acid Still incomplete increase_conc->success Reaction complete change_acid->success Reaction complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Recommended Protocols
ParameterProtocol A: Trifluoroacetic Acid (TFA)Protocol B: Hydrochloric Acid (HCl)
Reagents Trifluoroacetic acid (TFA), Dichloromethane (DCM)4M HCl in 1,4-Dioxane
Equivalents of Acid Typically used as a 25-50% (v/v) solution in DCM.[11]3-10 equivalents.[9][12]
Temperature 0 °C to Room Temperature.[9]Room Temperature.[9]
Time 1-4 hours (can be extended if needed).[9]1-3 hours.[9]
Pros High efficiency; volatile acid and solvent are easy to remove.[5]Often yields a crystalline HCl salt; avoids trifluoroacetylation side products.
Cons TFA is corrosive and requires careful handling; can promote side reactions.[13]Dioxane is a peroxide-former and has health concerns; may be less effective for very tough cases.
Troubleshooting Guide: Side Reactions

The primary side reaction of concern is tert-butylation. Understanding its mechanism is key to prevention.

Mechanism of t-Butylation

G cluster_0 Boc Deprotection cluster_1 Side Reaction Pathway BocN Boc-NH-R ProtonatedBoc Boc(+H)-NH-R BocN->ProtonatedBoc + H⁺ (TFA) CarbamicAcid HOOC-NH-R ProtonatedBoc->CarbamicAcid tBu tert-Butyl Cation (+) ProtonatedBoc->tBu Cleavage Amine H₂N-R CarbamicAcid->Amine - CO₂ Scavenger Scavenger (e.g., TIS) tBu->Scavenger Desired Path Nucleophile Nucleophile (Nu) tBu->Nucleophile Undesired Path Quenched Quenched Cation Scavenger->Quenched Alkylated tBu-Nu (Side Product) Nucleophile->Alkylated

Caption: Mechanism of t-butylation and the role of scavengers.

Upon cleavage, the Boc group forms a relatively stable tert-butyl cation.[7] This potent electrophile will readily react with any available nucleophile in the reaction mixture.[1] To prevent this, a "scavenger" is added to the reaction. A scavenger is a compound that is more nucleophilic than your substrate and will preferentially trap the tert-butyl cation.[1]

Recommended Scavengers

For general purposes, especially when sensitive functional groups are not present, triisopropylsilane (TIS) is an excellent choice.

Protocol with Scavenger:

  • Dissolve the Boc-protected piperidine derivative in anhydrous DCM (0.1-0.2 M).[2]

  • Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[2]

  • Cool the solution to 0 °C in an ice bath.[9]

  • Slowly add TFA to the desired final concentration (e.g., 50%).[2]

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[2]

Guide to Product Isolation and Purification

Proper work-up is critical for obtaining a pure, characterizable product.

Step-by-Step Work-up Protocol
  • Removal of Volatiles: Once the reaction is complete (as determined by TLC/LC-MS), concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the solvent and excess acid.[9] Co-evaporation with a solvent like toluene or DCM (x3) can help remove the last traces of TFA.[2]

  • Neutralization (Free-Basing):

    • Dissolve the residue in a minimal amount of water or DCM.

    • Cool the solution in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until effervescence ceases and the pH of the aqueous layer is basic (pH > 9).[9] Be cautious, as significant CO₂ evolution will occur.

  • Extraction:

    • Extract the aqueous layer multiple times (3x) with a suitable organic solvent such as DCM or ethyl acetate.[9]

    • Combine the organic layers.

  • Drying and Concentration:

    • Wash the combined organic layers with brine to remove excess water.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected free amine, which may be an oil or a solid.

Purification

The crude free amine can be purified by standard methods. Silica gel column chromatography is common, typically using a gradient of methanol in dichloromethane, often with a small amount of triethylamine (~0.5-1%) added to the mobile phase to prevent the polar amine from streaking on the acidic silica gel.

References

  • Procopio, D., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. ResearchGate. Retrieved from [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry: An Indian Journal. Retrieved from [Link]

  • Reddit user discussion on alternative Boc deprotection methods. (2023). r/chemistry. Retrieved from [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Retrieved from [Link]

  • Reddit user discussion on handling TFA after Boc removal. (2013). r/chemistry. Retrieved from [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Luna, L., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. ResearchGate. Retrieved from [Link]

  • Boateng, E. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Luna, L., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. MDPI. Retrieved from [Link]

  • Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science. PubMed. Retrieved from [Link]

  • Pathare, R. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • User discussion on confirming Boc deprotection. (2016). ResearchGate. Retrieved from [Link]

  • Luna, L., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. PMC - NIH. Retrieved from [Link]

  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Reddit user discussion on N-boc deprotection in the presence of acid sensitive groups. (2024). r/Chempros. Retrieved from [Link]

  • Synthesis and evaluation of deprotected n-boc piperazine derived mono-mannich bases. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Jadhav, S. Y., et al. (2022). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Boc deprotection conditions tested. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Scalability issues in 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate production

Technical Support Center: 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate A Guide for Process Development and Scale-Up Welcome to the technical support guide for the synthesis of 1-tert-Butyl 4-methyl 4-aminopi...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

A Guide for Process Development and Scale-Up

Welcome to the technical support guide for the synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to navigate the complexities of scaling this valuable pharmaceutical building block. This guide is structured to address common challenges encountered during process development, moving from troubleshooting specific reaction steps to broader frequently asked questions.

The synthesis of this quaternary amino ester is non-trivial, primarily due to the construction of the C4-amino substituted center. The most reliable and scalable approach involves a Curtius rearrangement of a carboxylic acid precursor.[1][2][3] Our discussion will be centered around this synthetic strategy.

Troubleshooting the Synthetic Workflow

This section addresses specific, common issues that can arise during the multi-step synthesis. Each question is designed to reflect a real-world laboratory or pilot plant challenge.

Q1: I'm observing incomplete conversion and the formation of a di-Boc impurity during the initial N-Boc protection of the piperidine-4,4-dicarboxylate starting material. What's causing this and how can I fix it?

This is a classic issue of reactivity and stoichiometry control. The problem often stems from the choice of base and reaction conditions.

  • Causality: The piperidine starting material is a secondary amine, which is readily protected. However, if your starting material is not the dicarboxylate but a simpler 4-aminopiperidine derivative, the primary amino group can also react with the Boc anhydride ((Boc)₂O), leading to a di-protected impurity.[4] Incomplete conversion, on the other hand, points to issues with reagent activity, stoichiometry, or reaction time.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your di-tert-butyl dicarbonate ((Boc)₂O) is fresh. Over time, it can slowly hydrolyze.

    • Base Selection: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard.[5] However, for scale-up, using an inorganic base like sodium bicarbonate or carbonate in a biphasic system (e.g., dichloromethane/water) can simplify workup significantly.

    • Stoichiometry: While a slight excess of (Boc)₂O (1.1-1.2 equivalents) is common, a large excess can promote side reactions. Ensure precise addition, especially at scale.

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction stalls, it may be due to the consumption of the base. A second charge of the base can sometimes push the reaction to completion.

    • Temperature Control: The reaction is typically run at room temperature.[6] Significant exotherms are not expected on a lab scale, but temperature should be monitored during addition on a pilot scale.

Q2: My Curtius rearrangement step is low-yielding, and I'm isolating a significant amount of a symmetric urea byproduct. What is the root cause?

This is the most critical and hazardous step of the synthesis, and low yields are almost always traced back to two culprits: incomplete acyl azide formation or the presence of water.[7]

  • Causality: The Curtius rearrangement proceeds via an acyl azide, which rearranges to an isocyanate upon heating.[8] This isocyanate is highly reactive. If water is present, it will react with the isocyanate to form an unstable carbamic acid, which decarboxylates to a primary amine. This amine can then react with another molecule of isocyanate to form a highly insoluble and difficult-to-remove symmetric urea byproduct.[7]

  • Troubleshooting & Optimization:

    • Rigorous Anhydrous Conditions: This is non-negotiable. Solvents like toluene or THF must be rigorously dried. Toluene is often preferred for scale-up as it allows for the azeotropic removal of trace water prior to heating.

    • Acyl Azide Formation Method:

      • Two-Step (Acyl Chloride/NaN₃): Converting the carboxylic acid to an acyl chloride first, followed by reaction with sodium azide (NaN₃), can be cost-effective but involves isolating the acyl chloride and handling the highly toxic and potentially explosive sodium azide.[7]

      • One-Pot (DPPA): Using diphenylphosphoryl azide (DPPA) allows for a one-pot conversion of the carboxylic acid to the acyl azide.[2][7] This is often safer for scale-up as the hazardous intermediate is not isolated. Ensure the DPPA is of high quality.

    • Temperature Profile: The rearrangement of the acyl azide to the isocyanate is temperature-dependent.[7] The optimal temperature (typically 80-110 °C in toluene) should be determined by small-scale experiments and carefully controlled. Overheating can lead to decomposition, while insufficient heat results in incomplete rearrangement.

    • Nucleophile Trapping: The isocyanate must be trapped. In your case, to get the methyl carbamate, the reaction is run in the presence of methanol. However, to obtain the final 4-amino product, the isocyanate is typically trapped with tert-butanol to form a Boc-protected amine, which is later cleaved under acidic conditions. Ensure a sufficient excess of the alcohol nucleophile is present to outcompete any trace water.[7]

Experimental Protocol: Optimized Curtius Rearrangement

Here is a robust, field-tested protocol for the key rearrangement step.

  • Setup: A reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap with a condenser is charged with the starting carboxylic acid (1.0 eq) and toluene (10 vol).

  • Azeotropic Drying: The mixture is heated to reflux, and ~1 vol of toluene is collected in the Dean-Stark trap to remove any residual water. The mixture is then cooled to room temperature.

  • Acyl Azide Formation: Triethylamine (1.2 eq) is added, followed by the slow, subsurface addition of diphenylphosphoryl azide (DPPA, 1.15 eq), maintaining the temperature below 25 °C. The mixture is stirred for 1-2 hours at room temperature.

  • Rearrangement & Trapping: tert-Butanol (3.0 eq) is added to the vessel. The reaction mixture is then heated slowly and carefully to 90-100 °C. Vigorous off-gassing (N₂) will be observed. Caution: This step is exothermic and produces a large volume of gas. Ensure adequate reactor headroom and venting.

  • Reaction Completion: The reaction is held at temperature for 2-4 hours after the off-gassing has ceased. Monitor by IR (disappearance of the azide peak at ~2140 cm⁻¹ and isocyanate peak at ~2270 cm⁻¹) or LC-MS.

  • Workup: The reaction is cooled, washed with aqueous sodium bicarbonate solution, then with brine. The organic layer is dried and concentrated to yield the crude Boc-protected diamine intermediate.

Q3: Purification of the final product, 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, is proving difficult. Column chromatography is not viable for my scale, and I'm struggling with crystallization.

The final product has both a free amine and two ester functionalities, giving it moderate polarity and making it a challenge to purify without chromatography.

  • Strategy: The key is to leverage the basicity of the 4-amino group.

    • Acid-Base Extraction: After the final deprotection step (if you followed the protocol above), the crude product can be dissolved in a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE, or ethyl acetate).

    • Extract the organic solution with dilute aqueous acid (e.g., 1M HCl or citric acid). Your product will move into the aqueous layer as the ammonium salt, leaving non-basic organic impurities behind.

    • Wash the acidic aqueous layer with fresh organic solvent to remove any trapped neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or K₂CO₃) with vigorous stirring to adjust the pH to >10.

    • The free amine product will precipitate or can be extracted back into an organic solvent like dichloromethane or ethyl acetate.

    • The resulting organic solution can be dried, filtered, and concentrated. This material is often of sufficient purity (>98%) for subsequent steps.

    • Crystallization/Salt Formation: If higher purity is required, consider forming a crystalline salt (e.g., hydrochloride or tartrate) which is often easier to purify by recrystallization than the freebase.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations for scaling up a Curtius rearrangement?

Safety is the paramount concern for this process.

  • Azide Hazard: Both sodium azide and organic acyl azides are potentially explosive, sensitive to heat and shock.[7] When using sodium azide, avoid contact with heavy metals or chlorinated solvents, which can form highly explosive metal azides or diazidomethane, respectively. The DPPA one-pot method is generally preferred as it avoids isolation of the acyl azide.[2][7]

  • Isocyanate Hazard: Isocyanates are potent irritants and respiratory sensitizers. The reaction must be conducted in a well-ventilated area, and personnel should use appropriate personal protective equipment (PPE).[7]

  • Gas Evolution: The rearrangement liberates a large volume of nitrogen gas. The reactor must be properly vented to avoid over-pressurization. The heating rate must be carefully controlled to manage the rate of gas evolution.

  • Thermal Stability: A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) on the acyl azide intermediate is mandatory before attempting a large-scale reaction to understand its decomposition profile.

Q2: How can I effectively monitor the key Curtius rearrangement step?

Multi-faceted monitoring is crucial for this tandem reaction.

  • Infrared (IR) Spectroscopy: This is an excellent in-situ monitoring tool. You can track the disappearance of the characteristic sharp azide peak (~2140 cm⁻¹) and the appearance and subsequent disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Thin Layer Chromatography (TLC) / Liquid Chromatography (LC-MS): These are essential for tracking the consumption of the starting material and the formation of the final trapped product. They are also vital for identifying the formation of any byproducts like the urea.

Q3: What are the most common impurities I should expect in my final product?

Awareness of potential impurities is key to developing a robust purification strategy.

Impurity Potential Source Analytical Identification
Symmetrical Urea Reaction of the isocyanate intermediate with water during the Curtius rearrangement.[7]LC-MS (distinct M+H), ¹H NMR (characteristic broad NH peaks), Low solubility.
Unreacted Starting Material Incomplete reaction at any of the synthetic steps (Boc-protection, esterification, rearrangement).LC-MS, ¹H NMR.
De-Boc Compound Premature cleavage of the N-Boc group if exposed to acidic conditions during workup.[4]LC-MS (lower mass), ¹H NMR (absence of t-butyl peak).
Residual Solvents Incomplete removal of solvents used during synthesis or workup (Toluene, THF, Ethyl Acetate).¹H NMR, GC-HS (Gas Chromatography-Headspace).

Visualized Workflows and Logic

To better illustrate the process and troubleshooting logic, the following diagrams are provided.

Overall Synthetic Workflow

A Piperidine-4,4-dicarboxylic acid derivative B Step 1: N-Boc Protection ((Boc)2O, Base) A->B C 1-Boc-piperidine-4,4- dicarboxylic acid derivative B->C D Step 2: Selective Esterification (e.g., to monomethyl ester) C->D E 1-Boc-4-(methoxycarbonyl)- piperidine-4-carboxylic acid D->E F Step 3: Curtius Rearrangement (DPPA, t-BuOH, Heat) E->F G Intermediate: 1-Boc-4-(tert-butoxycarbonylamino)- piperidine-4-carboxylic acid methyl ester F->G H Step 4: Selective Deprotection (Acidic Conditions) G->H I Final Product: 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate H->I

Caption: A typical synthetic route to the target compound.

Troubleshooting Logic for Curtius Rearrangement

Start Low Yield in Curtius Step Check_Water Isolate Urea Byproduct? Start->Check_Water Check_Azide Starting Material Remaining? Start->Check_Azide Check_Temp Reaction Stalls or Decomposes? Start->Check_Temp Sol_Water YES: Water Present Action: - Use anhydrous solvents - Azeotropically dry reaction Check_Water->Sol_Water Yes Success Yield Improved Check_Water->Success No Sol_Azide YES: Incomplete Azide Formation Action: - Check DPPA quality - Verify base stoichiometry Check_Azide->Sol_Azide Yes Check_Azide->Success No Sol_Temp YES: Incorrect Temperature Action: - Optimize temp profile - Ensure even heating Check_Temp->Sol_Temp Yes Check_Temp->Success No

Sources

Optimization

Technical Support Center: Synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Welcome to the technical support center for the synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We will delve into the critical role of solvent selection and provide troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate and what are the standard solvents used?

A1: The synthesis of this compound and its analogs typically involves a few key transformations where solvent choice is critical. The most prevalent methods include:

  • Reductive Amination: This is a widely used method for introducing the 4-amino group. It involves the reaction of a suitable piperidone precursor with an amine in the presence of a reducing agent. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are traditionally used solvents.[1][2][3]

  • Boc-Protection: The installation of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a crucial step. Dichloromethane is a common solvent for this reaction.[4][5]

  • Eschweiler-Clarke Reaction: For methylation of the amino group, the Eschweiler-Clarke reaction is a classic method that uses a mixture of formic acid and formaldehyde, often in an aqueous solution or even solvent-free.[6][7]

Q2: I am looking for greener or alternative solvents for the reductive amination step. What are my options?

A2: There is a significant push to replace chlorinated solvents like DCM and DCE.[2][8] For reductive amination, particularly when using sodium triacetoxyborohydride (STAB), several more environmentally friendly alternatives have been shown to be effective.[2][8]

Viable alternative solvents include:

  • Ethyl acetate (EtOAc): This is often a broadly comparable solvent to DCE for STAB-mediated reductive aminations.[2][8]

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener ether-based solvent that can be a suitable replacement.

  • Dimethyl carbonate (DMC): Another environmentally benign solvent option.[8]

  • Toluene and Acetonitrile (CH3CN): While not as green as the above, they can be effective in certain cases.[4]

It is important to note that alcohols like methanol or ethanol can sometimes be problematic when using certain catalysts for reductive amination, as they can undergo oxidation to form aldehydes or ketones, leading to impurities.[2]

Q3: Can I perform the Boc-protection step in a solvent other than dichloromethane?

A3: Absolutely. Greener approaches to N-Boc protection are well-documented.[9] Solvent-free conditions are a highly effective and environmentally friendly option.[4][9] This is often achieved by simply mixing the amine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalyst if needed.[9] Heterogeneous catalysts like Amberlite-IR 120 resin can be used to facilitate the reaction under solvent-free conditions, with the product being easily isolated by filtration.[4]

Q4: My starting materials are poorly soluble. How can I improve this?

A4: Poor solubility of piperidine-containing compounds can be a challenge.[10] Here are several strategies to address this:

  • Co-solvents: Using a water-miscible organic co-solvent such as dimethyl sulfoxide (DMSO) or ethanol can significantly improve solubility.[10]

  • pH Adjustment: Since piperidine derivatives are basic, adjusting the pH with a suitable acid can form a more soluble salt.[10]

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[10][11]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and how to resolve them, with a focus on the impact of solvent choice.

Issue 1: Low Yield in Reductive Amination
  • Symptom: The reaction does not go to completion, and a significant amount of the starting piperidone remains.[3]

  • Potential Cause & Solution (Solvent-Related): The chosen solvent may not be optimal for the specific reducing agent. For instance, sodium triacetoxyborohydride (STAB) is water-sensitive and not highly compatible with methanol.[1] In such cases, switching to anhydrous solvents like DCE, DCM, THF, or dioxane is recommended.[1] If you are aiming for a greener synthesis, consider ethyl acetate as a viable alternative to chlorinated solvents.[2][8]

  • Potential Cause & Solution (Non-Solvent-Related):

    • Inefficient Imine Formation: The formation of the imine intermediate is crucial. Adding a catalytic amount of a weak acid like acetic acid can facilitate this step.[3]

    • Deactivated Reducing Agent: Ensure your reducing agent is fresh and has been stored under anhydrous conditions.[3]

Issue 2: Formation of Over-Alkylation Product
  • Symptom: You observe the formation of a di-alkylated or further substituted amine impurity.[3]

  • Potential Cause & Solution:

    • Excess Reagent: Using a large excess of the alkylating agent or amine can drive the reaction towards over-alkylation.[3] Carefully control the stoichiometry.

    • Reaction Conditions: The choice of solvent can influence the rate of side reactions. Experiment with different solvents to find one that favors the desired mono-alkylation.

Issue 3: Difficult Product Isolation and Purification
  • Symptom: The product is difficult to crystallize or separate from byproducts.

  • Potential Cause & Solution (Solvent-Related): The solvent used for the reaction and workup plays a critical role in purification.

    • For Boc-protection: If using a solvent-free method with a solid catalyst, the catalyst can be easily filtered off. The crude product can then be dissolved in a suitable solvent like ethyl acetate for subsequent washing and crystallization.[4]

    • For Removal of Excess Amine: If you have excess starting amine, careful extraction or precipitation can be effective. For example, using HCl in diethyl ether can help precipitate the amine salt.

Experimental Protocols

Protocol 1: Greener Reductive Amination using Ethyl Acetate
  • To a solution of the starting piperidone (1.0 eq) in anhydrous ethyl acetate, add the desired amine (1.1-1.5 eq).

  • If necessary, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[3]

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Solvent-Free N-Boc Protection
  • In a round-bottom flask, combine the piperidine derivative (1 mmol) and di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol).

  • Add a catalytic amount of Amberlite-IR 120 resin (15% w/w).[4]

  • Stir the mixture vigorously at room temperature for the recommended time (monitoring by TLC).

  • Once the reaction is complete, add dichloromethane (10 mL) to dissolve the product and facilitate the separation of the solid catalyst by filtration.[4]

  • Wash the resin with additional dichloromethane.

  • Combine the filtrates, dry with anhydrous sodium sulfate, and concentrate under vacuum to yield the N-Boc protected product.[4]

Visualizations

Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination cause1 Suboptimal Solvent for Reducing Agent start->cause1 cause2 Inefficient Imine Formation start->cause2 cause3 Deactivated Reducing Agent start->cause3 solution1 Switch to Anhydrous (DCM, THF, EtOAc) cause1->solution1 solution2 Add Catalytic Acetic Acid cause2->solution2 solution3 Use Fresh, Properly Stored Reagent cause3->solution3

Caption: Troubleshooting workflow for low yield in reductive amination.

Solvent_Selection_Funnel A Traditional Solvents (DCM, DCE) B Greener Alternatives A->B Environmental Considerations C1 Ethyl Acetate (EtOAc) B->C1 C2 2-Methyl-THF B->C2 C3 Dimethyl Carbonate (DMC) B->C3 D Solvent-Free B->D

Caption: Decision funnel for solvent selection in piperidine synthesis.

Data Summary

SolventApplicationAdvantagesDisadvantages
Dichloromethane (DCM) Reductive Amination, Boc-ProtectionGood solubility for many reagents, well-established.Environmental and health concerns.[12]
1,2-Dichloroethane (DCE) Reductive AminationSimilar to DCM, can be used at higher temperatures.Environmental and health concerns.
Ethyl Acetate (EtOAc) Reductive AminationGreener alternative to chlorinated solvents.[2][8]May have lower solubility for some starting materials.
2-Methyl-THF Reductive AminationGreener, ether-based solvent.Can form peroxides.
Methanol (MeOH) Reductive AminationGood solvent for some reducing agents (e.g., NaBH₄, NaCNBH₃).[1]Incompatible with STAB, can lead to side reactions with some catalysts.[1][2]
Solvent-Free Boc-Protection, Eschweiler-ClarkeHighly green, simplifies workup, can improve efficiency.[4][6][9]Not suitable for all reactions, requires good mixing.
Water Eschweiler-Clarke, Boc-DeprotectionGreenest solvent, inexpensive, safe.[9][13]Limited solubility for many organic compounds.

References

  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem. (URL: )
  • Reductive Amin
  • Piperidine | Solubility of Things. (URL: )
  • Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center - Benchchem. (URL: )
  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes | Request PDF - ResearchG
  • Specific solvent issues with Reductive Amination/Alkyl
  • Specific solvent issues with BOC deprotection. (URL: )
  • Piperidine - Wikipedia. (URL: )
  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
  • Review of Modern Eschweiler–Clarke Methyl
  • Piperidine CAS#: 110-89-4 - ChemicalBook. (URL: )
  • Application Note – Reductive Amin
  • Common side products in the synthesis of tert-butyl 4-(methylamino)
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investig
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - ResearchG
  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: )
  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (URL: )
  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
  • A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES - ResearchG
  • Eschweiler–Clarke reaction - Wikipedia. (URL: )
  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines - ResearchG
  • Eschweiler-Clarke for Ethyl or Propyl groups - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: )
  • PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA - Googleapis.com. (URL: )
  • Synthesis of tert-butyl 4-(amino methyl)
  • An In-depth Technical Guide on the Basic Properties of Tert-butyl 4-(methylamino)
  • tert-Butyl 4-(4-aminophenyl)
  • How to remove excess 4-amino piperidine from reaction medium?
  • Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine - PrepChem.com. (URL: )

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Troubleshooting

Minimizing epimerization in 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate synthesis

Technical Support Center: Stereochemical Control in Piperidine Synthesis Topic: Minimizing Epimerization in the Synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate and Related Derivatives For: Research...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stereochemical Control in Piperidine Synthesis

Topic: Minimizing Epimerization in the Synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate and Related Derivatives

For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Welcome to the technical support center. This guide is designed to provide you with in-depth insights and practical solutions for controlling stereochemistry during the synthesis of C4-functionalized piperidines, specifically focusing on preventing epimerization at the crucial α-amino ester stereocenter. We will explore the underlying mechanisms, critical process parameters, and robust analytical methods to ensure the stereochemical integrity of your target compounds.

Section 1: Understanding the Challenge: Epimerization at the C4 Position

The synthesis of piperidine derivatives with a quaternary stereocenter at the C4 position, such as 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, presents a significant stereochemical challenge. The primary routes to such α,α-disubstituted amino ester motifs are the Strecker synthesis and the Bucherer-Bergs reaction, both of which build the C4-amino and C4-carboxy functionalities simultaneously from a ketone precursor (e.g., N-Boc-4-piperidone).

Epimerization, the unwanted inversion of a single stereocenter in a diastereomeric compound, is a primary cause of yield loss and purification difficulties. In this system, the proton on the C4 carbon (the α-proton) is acidic due to the adjacent electron-withdrawing methyl ester group. Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Subsequent non-stereospecific reprotonation leads to a mixture of diastereomers, compromising the stereochemical purity of the product.[1]

Epimerization_Mechanism cluster_main Base-Catalyzed Epimerization Pathway Desired Desired Diastereomer (S-config at C4) Enolate Planar Enolate Intermediate (Loss of Stereochemistry) Desired->Enolate Deprotonation (Rate-Determining) Base1 Base (e.g., OH⁻, RO⁻) Enolate->Desired Reprotonation Undesired Undesired Epimer (R-config at C4) Enolate->Undesired Reprotonation Proton Proton Source (H₂O, ROH)

Caption: Mechanism of base-catalyzed epimerization at an α-amino ester center.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on identifying the root causes of epimerization and providing actionable solutions.

Problem Encountered Probable Cause(s) Recommended Solutions & Preventative Measures
Low Diastereomeric Ratio (d.r.) in Crude Product 1. Harsh Hydrolysis Conditions: Using strong bases (NaOH, KOH) or acids at elevated temperatures to hydrolyze the nitrile (Strecker) or hydantoin (Bucherer-Bergs) intermediate is a primary cause of epimerization.[1] 2. Equilibration of Imine Intermediate: The imine formed during the initial condensation can equilibrate, especially if the reaction is prolonged or run at high temperatures.[2][3]1. Milder Hydrolysis: Opt for controlled saponification with lithium hydroxide (LiOH) in a THF/water mixture at 0°C to room temperature. Alternatively, enzymatic hydrolysis can offer exceptional stereopreservation. 2. Optimize Condensation: Run the initial Strecker or Bucherer-Bergs reaction at the lowest effective temperature (e.g., 0-25°C) and for the minimum time necessary for complete conversion of the starting ketone.
Loss of Stereopurity During Workup or Purification 1. Basic Workup Conditions: Washing with basic solutions (e.g., NaHCO₃, Na₂CO₃) can induce epimerization of the final ester product. 2. Amine Bases in Chromatography: Using triethylamine (TEA) or other amine bases as additives in silica gel chromatography can create a basic environment on the column, leading to on-column epimerization.1. Neutral/Acidic Workup: Ensure all aqueous workup steps are performed at or below pH 7. Use buffered solutions if necessary. Extract the product into an organic solvent and dry it promptly. 2. Chromatography Best Practices: If possible, purify the preceding intermediate (e.g., the Boc-protected amino acid) before esterification. If chromatography of the final ester is unavoidable, use a buffered mobile phase or an alternative stationary phase like alumina. Pre-treating the silica gel with a mild acid can also be effective.
Inconsistent Diastereoselectivity Between Batches 1. Temperature Fluctuations: Poor control over reaction temperature, especially during hydrolysis or prolonged stirring. 2. Reagent Stoichiometry: Inconsistent molar ratios of cyanide source or ammonium carbonate. 3. Solvent Purity: Presence of basic or acidic impurities in solvents.1. Strict Process Control: Use a temperature-controlled reaction vessel and maintain a consistent temperature profile for all critical steps. 2. Precise Reagent Addition: Accurately weigh all reagents. For the Bucherer-Bergs reaction, a molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is often optimal.[4] 3. Use High-Purity Solvents: Employ anhydrous, high-purity solvents to minimize variability from contaminants.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control to avoid epimerization? A: The most critical parameter is pH . The epimerization mechanism is predominantly base-catalyzed. Therefore, avoiding basic conditions (pH > 7.5) during reaction workup, extraction, and purification is the single most important factor in preserving the stereochemical integrity of your product. Temperature control is a close second, as higher temperatures accelerate the rate of base-catalyzed epimerization.

Q2: Which synthetic route, Strecker or Bucherer-Bergs, generally offers better stereocontrol for this transformation? A: Both routes are viable but have different challenges. The Bucherer-Bergs reaction proceeds via a stable hydantoin intermediate, which can often be isolated and purified. The subsequent hydrolysis of this highly crystalline and stable intermediate is the main epimerization risk point.[5][6] The Strecker synthesis forms an α-aminonitrile, which can be more sensitive.[2][7] However, the hydrolysis conditions for the nitrile can sometimes be milder than those required for the hydantoin. The choice often depends on the specific substrate and the feasibility of isolating the intermediate. For many piperidone systems, the Bucherer-Bergs route is favored due to the robust nature of the hydantoin intermediate.

Q3: How does the N-Boc protecting group influence the reaction and potential for epimerization? A: The N-Boc (tert-butyloxycarbonyl) group plays a crucial conformational role. It is a sterically bulky group that can lock the piperidine ring into a specific chair conformation.[8] This conformational rigidity can influence the facial selectivity of the initial nucleophilic attack by cyanide on the iminium ion intermediate, potentially improving the initial diastereoselectivity of the reaction. However, the Boc group itself is acid-labile and stable to the basic conditions that cause epimerization, so it does not directly prevent the chemical mechanism of epimerization at C4.[9][10]

Q4: What are the best analytical methods to accurately determine the diastereomeric ratio (d.r.)? A: A combination of methods provides the most reliable results:

  • High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a chiral stationary phase: This is the gold standard for separating and quantifying diastereomers and enantiomers, providing highly accurate ratios based on peak area.[11]

  • High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for determining d.r. Diastereomers are distinct compounds and will have slightly different chemical shifts. By identifying a pair of well-resolved, non-overlapping signals (one for each diastereomer) and carefully integrating them, you can determine the ratio.[12][13][14] For complex spectra, advanced techniques like band-selective pure shift NMR can be used to simplify multiplets into singlets for easier integration.[12][15]

Troubleshooting_Workflow Start Low d.r. Detected in Final Product CheckCrude Analyze Crude Reaction Mixture by NMR/HPLC Start->CheckCrude CrudeOK d.r. is HIGH in crude? CheckCrude->CrudeOK WorkupIssue Problem: Workup/Purification - Check pH of aqueous layers - Analyze on-column stability CrudeOK->WorkupIssue  Yes ReactionIssue Problem: Reaction Conditions - Review hydrolysis step - Check reaction temp/time CrudeOK->ReactionIssue No   SolveWorkup Solution: - Use neutral/acidic workup (pH < 7) - Buffer chromatography mobile phase WorkupIssue->SolveWorkup SolveReaction Solution: - Use milder hydrolysis (e.g., LiOH, 0°C) - Lower reaction temperature ReactionIssue->SolveReaction End Optimized Protocol SolveWorkup->End SolveReaction->End

Caption: Troubleshooting workflow for diagnosing the source of epimerization.

Section 4: Recommended Protocol: Stereopreserving Synthesis via Bucherer-Bergs Reaction

This protocol is designed to maximize diastereoselectivity and minimize epimerization during the synthesis of an N-Boc-4-amino-4-methoxycarbonylpiperidine derivative from an N-Boc-4-piperidone precursor.

Part A: Synthesis of the Spirohydantoin Intermediate

  • Setup: To a solution of the N-Boc-4-piperidone starting material (1.0 eq) in 50% aqueous ethanol, add potassium cyanide (KCN, 2.0 eq) and ammonium carbonate ((NH₄)₂CO₃, 2.5 eq). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Seal the reaction vessel and heat to 60-70°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.

  • Isolation: Cool the reaction mixture to room temperature, then cool further in an ice bath. The spirohydantoin product will often precipitate. If it does not, carefully acidify the mixture to pH 6-7 with 2M HCl to induce precipitation.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and then with a minimal amount of cold ethanol. Dry the solid under vacuum. The resulting hydantoin is often of high purity and can be used directly in the next step.

Part B: Stereopreserving Hydrolysis and Esterification

  • Hydrolysis Setup: Suspend the spirohydantoin (1.0 eq) in a 2:1 mixture of water and dioxane. Add barium hydroxide octahydrate (Ba(OH)₂·8H₂O, 4.0 eq).

  • Hydrolysis Reaction: Heat the mixture to reflux (approx. 100-110°C) for 24-48 hours. The use of Ba(OH)₂ is often cited for clean hydrolysis of hydantoins with reduced risk of side reactions compared to NaOH or KOH.

  • Workup: Cool the reaction to room temperature. Add solid ammonium carbonate to precipitate excess barium ions as barium carbonate. Filter the mixture through a pad of Celite, washing the filter cake with water.

  • Isolation of Amino Acid: Concentrate the filtrate under reduced pressure. The resulting crude amino acid can be purified by recrystallization or ion-exchange chromatography.

  • Esterification: To a solution of the purified N-Boc-α-amino acid in methanol (MeOH), cool to 0°C and slowly add thionyl chloride (SOCl₂, 1.2 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Final Isolation: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash carefully with a saturated sodium bicarbonate solution (monitor pH to ensure it does not become strongly basic), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. Analyze the final d.r. by chiral HPLC or ¹H NMR.

References

  • Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of Densely Functionalized Piperidine-Containing Natural Products. Proceedings of the National Academy of Sciences, 101(15), 5363–5367. [Link]

  • Knowles, S. E., et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 142(52), 21815–21822. [Link]

  • Vo, C. V., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. Journal of Organic Chemistry, 79(7), 2809–2815. [Link]

  • Ismail, M. F., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(24), 7589. [Link]

  • Puranik, V. G., et al. (2006). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Magnetic Resonance in Chemistry, 44(8), 783-789. [Link]

  • Dodge, M. W., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(2), 283-291. [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. [Link]

  • White, J. M., et al. (2001). Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. Australian Journal of Chemistry, 54(5), 333-337. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Domling, A. (2002). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 7(1), 17-36. [Link]

  • Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]

  • Smith, A. B., et al. (2011). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 133(17), 6564–6567. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • The Royal Society of Chemistry. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy - Electronic Supplementary Information. [Link]

  • ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? [Link]

  • Dračínský, M., & Hodgkinson, P. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(6), 1357. [Link]

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8493–8500. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Welcome to the technical support guide for the synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. This document provides in-depth guidance on catalyst selection, protocol optimization, and troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. This document provides in-depth guidance on catalyst selection, protocol optimization, and troubleshooting for this crucial synthesis, which typically proceeds via reductive amination of 1-tert-Butyl 4-methyl 4-oxopiperidine-1,4-dicarboxylate. Our goal is to equip you with the expertise to navigate experimental challenges and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding catalyst and reagent selection for the reductive amination process.

Q1: What are the primary catalytic strategies for this synthesis, and which is recommended?

A1: The conversion of the 4-oxo group to a 4-amino group is a classic reductive amination. There are two primary catalytic strategies: catalytic hydrogenation and reduction via hydride reagents.

  • Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Raney Nickel, Pt/C, Pd/C) and hydrogen gas (H₂).[1] It is an atom-economical and "green" approach. However, it often requires specialized high-pressure equipment and can be sensitive to catalyst poisons. The catalyst's activity can also lead to side reactions if not carefully controlled.[2]

  • Hydride Reagents: This strategy employs stoichiometric hydride donors to reduce the in situ formed imine intermediate. For this specific transformation, we strongly recommend using a selective hydride reagent.

Our recommended catalyst and method of choice is Sodium Triacetoxyborohydride (NaBH(OAc)₃) . It is a mild and remarkably selective reagent that preferentially reduces the protonated imine (iminium ion) intermediate over the starting ketone.[3][4] This high chemoselectivity is the key to minimizing the formation of the corresponding 4-hydroxy byproduct, a common issue with less selective reagents like sodium borohydride (NaBH₄).[5][6]

Q2: Why is Sodium Triacetoxyborohydride (NaBH(OAc)₃) superior to other borohydride reagents for this reaction?

A2: The superiority of NaBH(OAc)₃ lies in its modulated reactivity. The electron-withdrawing effects of the three acetoxy groups temper the hydridic nature of the B-H bond compared to NaBH₄ or even Sodium Cyanoborohydride (NaBH₃CN).[3] This allows for a one-pot reaction where the ketone, ammonia source, and reducing agent are all present. The reaction equilibrium favors the formation of the iminium ion, which is significantly more electrophilic and thus more readily reduced by the mild NaBH(OAc)₃ than the starting ketone.[7] While NaBH₃CN is also selective, it is highly toxic and generates cyanide byproducts, making NaBH(OAc)₃ a safer and more environmentally benign choice.[7]

Table 1: Comparison of Common Reductive Amination Catalysts/Reagents
Catalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Room temp, atmospheric pressure, weakly acidic (pH ~5-6)High chemoselectivity for imine vs. ketone[3][4], mild conditions, tolerates many functional groups[8][9], high yields[5]Stoichiometric, moisture-sensitive, higher cost than NaBH₄
Catalytic Hydrogenation (e.g., Raney Ni, Pt/C) Elevated H₂ pressure (1-50 bar), 25-100 °CAtom economical, "green" byproducts (H₂O), catalyst is recyclableRequires specialized pressure equipment, risk of catalyst poisoning[2], potential for over-reduction
Sodium Cyanoborohydride (NaBH₃CN) Room temp, weakly acidic (pH ~5-6)High chemoselectivity for imine vs. ketone[7]Highly toxic, generates cyanide waste, requires careful pH control
Sodium Borohydride (NaBH₄) 0 °C to room temp, protic solvents (e.g., MeOH)Inexpensive, readily availablePoorly selective; significantly reduces the starting ketone to an alcohol byproduct[5]

Q3: What is the role of acetic acid in the reaction?

A3: The addition of a catalytic amount of a weak acid, typically acetic acid (AcOH), is crucial, especially when reacting ketones.[5] The overall reaction proceeds via the mechanism illustrated below. The acid catalyzes the dehydration of the initially formed hemiaminal intermediate to the critical imine/iminium ion species, which is the actual substrate for the hydride reagent.[5][7] Without the acid catalyst, the formation of this intermediate can be sluggish or stall completely, leading to an incomplete reaction.

G cluster_0 Iminium Ion Formation (Acid Catalyzed) cluster_1 Reduction Step Ketone Starting Ketone (4-Oxopiperidine derivative) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Hemiaminal Imine Imine Hemiaminal->Imine - H2O (cat. H+) Iminium Iminium Ion Imine->Iminium + H+ Product Product (4-Aminopiperidine derivative) Iminium->Product + 'H-' STAB NaBH(OAc)3 STAB->Product

Caption: Reductive amination mechanism.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate.

Issue 1: Low or No Conversion of Starting Material

  • Symptom: TLC or LC-MS analysis shows a significant amount of the starting 4-oxopiperidine derivative remaining after the expected reaction time.

  • Root Causes & Solutions:

    • Inactive Reducing Agent: Sodium triacetoxyborohydride is hygroscopic. If it has been improperly stored, it will lose activity.

      • Solution: Use a freshly opened bottle of NaBH(OAc)₃ or a batch that has been stored meticulously in a desiccator. Ensure all glassware is oven-dried and solvents are anhydrous.[2]

    • Inefficient Iminium Formation: The reduction cannot occur if the iminium intermediate does not form.

      • Solution: Ensure a catalytic amount of acetic acid is present in the reaction mixture.[5][10] For slow reactions, you can pre-stir the ketone, ammonia source (e.g., ammonium acetate), and acetic acid in the solvent for 1-2 hours before adding the NaBH(OAc)₃ to facilitate imine formation.[6]

    • Insufficient Reaction Time: While often complete within 12-24 hours, sterically hindered or electronically deactivated substrates may require longer reaction times.

      • Solution: Monitor the reaction progress by TLC or LC-MS and allow it to stir for longer until the starting material is consumed.[6]

Issue 2: Significant Formation of 4-Hydroxypiperidine Byproduct

  • Symptom: A major byproduct is observed with a mass corresponding to the reduction of the ketone to an alcohol (M-16 of the desired product).

  • Root Causes & Solutions:

    • Incorrect Reducing Agent: This is the primary side-product when using a non-selective reducing agent like NaBH₄.

      • Solution: Confirm that you are using NaBH(OAc)₃, not NaBH₄.

    • Suboptimal pH: If the medium is too acidic, the ketone can become protonated and more susceptible to reduction. If it's not acidic enough, imine formation is slow, allowing for the slow background reduction of the ketone to compete.

      • Solution: Maintain a weakly acidic pH, around 5-6.[2] Using ammonium acetate as the ammonia source often provides sufficient buffering.

    • Order of Addition: Adding the reducing agent before the imine has had a chance to form can lead to ketone reduction.

      • Solution: Add the NaBH(OAc)₃ slowly or portion-wise to the mixture of the ketone and amine.[6] As mentioned above, a pre-stirring period before adding the reductant is beneficial.

Issue 3: Difficulty with Product Purification

  • Symptom: The crude product is difficult to purify by column chromatography, or emulsions form during aqueous workup.

  • Root Causes & Solutions:

    • Basic Nature of Product: The product is an amine, which can streak on silica gel. Residual acetic acid and boron salts from the workup can also complicate purification.

      • Solution (Workup): After quenching the reaction (e.g., with saturated NaHCO₃ solution), perform a standard acid-base extraction. Extract the product into an organic solvent (e.g., DCM or EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. To isolate the product, you can extract it from the organic phase into an acidic aqueous solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then re-basify the aqueous layer (e.g., with NaOH) and extract the pure amine product back into an organic solvent.[11]

      • Solution (Chromatography): If chromatography is necessary, consider deactivating the silica gel with triethylamine (typically 1-2% in the eluent) to prevent streaking. Alternatively, reverse-phase chromatography can be effective.

G Start Reaction Complete? CheckReagents 1. Check NaBH(OAc)3 activity. 2. Ensure anhydrous conditions. 3. Verify AcOH addition. Start->CheckReagents No SideProduct Side Product Observed? Start->SideProduct Yes Extend_Time Extend reaction time. Monitor by TLC/LC-MS. CheckReagents->Extend_Time Workup Proceed to Workup Extend_Time->Workup Hydroxy Is it the 4-hydroxy byproduct? SideProduct->Hydroxy Yes Purify Purify via Acid-Base Extraction or Chromatography SideProduct->Purify No CheckReagentType Confirm NaBH(OAc)3 was used, not NaBH4. Optimize pH and order of addition. Hydroxy->CheckReagentType Yes Hydroxy->Purify No CheckReagentType->Workup

Sources

Troubleshooting

Preventing dimer formation in 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate reactions

Technical Support Center: 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate A Guide to Preventing Dimer Formation in Amide Coupling Reactions Welcome to the technical support center for researchers utilizing 1-te...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

A Guide to Preventing Dimer Formation in Amide Coupling Reactions

Welcome to the technical support center for researchers utilizing 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common challenge encountered during its use in amide bond formation: the formation of dimeric byproducts. As Senior Application Scientists, we have consolidated field-proven insights and established protocols to help you achieve clean, high-yielding reactions.

Frequently Asked Questions (FAQs): Understanding the Challenge

This section addresses the fundamental questions surrounding dimer formation with this specific reagent.

Q1: What is the "dimer" byproduct commonly observed in reactions with 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, and how is it formed?

The term "dimer" in this context most often refers to a guanidinium byproduct . This side product does not arise from the self-reaction of two piperidine molecules but from the reaction of the sterically hindered amine with uronium/aminium-based coupling reagents, such as HATU, HBTU, or HCTU.[1]

The intended reaction involves the nucleophilic attack of the piperidine's amino group on a pre-activated carboxylic acid. However, if the coupling reagent is present in its active form in solution alongside the amine, the amine can attack the coupling reagent itself, forming an irreversible guanidinium byproduct. This side reaction is a common issue when coupling sterically hindered amines.[2][3]

cluster_pathways Competing Reaction Pathways reagent reagent intermediate intermediate product product side_product side_product Amine Piperidine Amine (Sterically Hindered) DesiredAmide Desired Amide Product Amine->DesiredAmide Intended Pathway (Nucleophilic Attack on Acid) Guanidinium Guanidinium Byproduct ('Dimer') Amine->Guanidinium Undesired Pathway (Attack on Coupling Reagent) HATU HATU Coupling Reagent HATU->Guanidinium ActivatedAcid Activated Carboxylic Acid (OAt-Ester) ActivatedAcid->DesiredAmide

Caption: Competing reaction pathways leading to desired product vs. byproduct.

Q2: Why is this particular amine so susceptible to this side reaction?

The primary cause is steric hindrance . The target amino group (-NH₂) is attached to a quaternary carbon, which is also substituted with a methyl ester group. This crowded environment significantly slows down the rate of its nucleophilic attack on the activated carboxylic acid.[2][4] This delay provides a larger window of opportunity for the amine to react with the coupling reagent, leading to the formation of the guanidinium side product.

Q3: How can I confirm the identity of the suspected guanidinium byproduct?

The most effective method for identification is Liquid Chromatography-Mass Spectrometry (LC-MS) . You can calculate the expected mass of the byproduct and look for the corresponding m/z value in your mass spectrum.

  • Expected Mass Calculation:

    • Mass of your piperidine amine: C₁₃H₂₄N₂O₄ = 272.34 g/mol

    • Mass of the guanidinium adduct from HATU: The amine displaces the HOAt group from HATU, adding a C₇H₁₀N₅⁺ fragment.

    • Expected Mass [M+H]⁺: (Mass of Piperidine Amine) + (Mass of C₇H₁₀N₅) = ~272.34 + 148.19 = ~420.53 g/mol

Check your LC-MS data for a peak corresponding to this mass. Its presence confirms the side reaction.

Troubleshooting Guide: Prevention & Optimization

This guide provides actionable strategies to minimize or eliminate dimer formation by optimizing your experimental setup.

Q4: What is the single most critical factor to control to prevent guanidinium byproduct formation?

The order of addition is paramount. The key is to avoid having the free amine and the active coupling reagent in the reaction mixture at the same time. This is achieved through pre-activation .

Pre-activation Strategy:

  • Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF or DCM).

  • Stir this mixture at room temperature for 15-30 minutes.[2] This allows for the complete formation of the activated ester intermediate.

  • Only then, add the 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate to the reaction mixture.

This ensures the amine is introduced to a solution containing the activated acid, promoting the desired reaction and minimizing its exposure to the unreacted coupling reagent.

start Start: High Dimer Formation check_addition Is Pre-Activation Being Used? (Acid + Reagent + Base first) start->check_addition implement_preactivation Implement Pre-Activation Protocol (See Protocol 1) check_addition->implement_preactivation No check_reagent Review Coupling Reagent Choice (See Table 1) check_addition->check_reagent Yes implement_preactivation->check_reagent switch_reagent Switch to Carbodiimide (EDC/Oxyma) or Acyl Fluoride Method check_reagent->switch_reagent Still an issue check_conditions Optimize Reaction Conditions check_reagent->check_conditions No improvement switch_reagent->check_conditions optimize Reduce Temperature (0°C) Adjust Concentration Verify Stoichiometry check_conditions->optimize Proceed success End: Clean Product Formation optimize->success

Caption: Troubleshooting workflow for minimizing dimer formation.

Q5: Which coupling reagents and conditions are recommended for this sterically hindered amine?

While uronium salts like HATU are powerful, their tendency to form guanidinium byproducts with hindered amines is a drawback. For challenging substrates, alternative strategies are often more successful.[3][5]

Coupling StrategyReagentsProsConsRecommendation
Uronium/Aminium Salt HATU, HBTU + DIPEAFast, high reactivity.High risk of guanidinium byproduct. [1]Use only with strict pre-activation. Monitor closely.
Carbodiimide EDC, DCC + Oxyma or HOBtLower risk of guanidinium byproduct. Byproducts (DCU) can sometimes be filtered off.[6]Slower reaction rates, potential for racemization (less of a concern here).[7]Recommended starting point. EDC/Oxyma is a robust and cleaner alternative to HATU.
Acyl Fluoride (in situ) TFFH, PyFluor + DIPEAExcellent for sterically hindered substrates.[3] Acyl fluorides are highly reactive yet relatively stable intermediates.Reagents can be more expensive and moisture-sensitive.Advanced option for very difficult couplings where other methods fail.
Phosphonium Salt PyBOP, PyAOPEffective coupling agents.Can still form phosphonamide byproducts.A viable alternative, but EDC/Oxyma is often preferred for simplicity.
Q6: How should I optimize other reaction parameters like concentration and temperature?
  • Temperature: Lowering the reaction temperature to 0°C is highly recommended. This slows down the rate of all reactions, but often disproportionately affects the undesired side reaction, thus improving selectivity for the desired amide.[6]

  • Concentration: While high dilution can sometimes favor intramolecular over intermolecular reactions, for a standard bimolecular coupling, it can slow the desired reaction significantly. A standard concentration of 0.1-0.2 M is a good starting point. If dimer formation persists, you may experiment with slightly higher dilution (e.g., 0.05 M), but be prepared for longer reaction times.

  • Stoichiometry: Use near-equimolar amounts of the carboxylic acid and the piperidine amine (e.g., 1.0 eq acid to 1.05-1.1 eq amine). A large excess of the coupling reagent and base should be avoided. A typical ratio is Acid:Amine:Reagent:Base = 1.0 : 1.1 : 1.1 : 2.2.

Step-by-Step Experimental Protocols

Protocol 1: Optimized Amide Coupling using HATU with Pre-Activation

This protocol maximizes the chances of success when using a uronium salt-based coupling reagent.

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF to a concentration of ~0.1 M.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to the mixture.

  • Stir the solution for 20 minutes at room temperature. This is the critical pre-activation step.

  • In a separate vial, dissolve 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Acyl Fluoride Mediated Coupling for Highly Hindered Systems

This protocol is an excellent alternative when other methods fail.[3][5]

  • In a flask under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous DCM (~0.2 M).

  • Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Add the 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (1.1 eq) to the solution.

  • Monitor the reaction for completeness. Reaction times may be longer for these types of couplings.

  • Perform a standard aqueous workup as described in Protocol 1.

Purification Guide

Q7: I have already run my reaction and a significant amount of the guanidinium byproduct has formed. How can I purify my desired product?

The guanidinium byproduct is significantly more polar and basic than the desired amide product. This difference in physicochemical properties can be exploited for purification.

  • Silica Gel Chromatography: This is the most common method. The guanidinium byproduct, being highly polar, will have a very low Rf value and will likely stick to the baseline or move very slowly on a silica gel column. The desired amide product, being less polar, will elute much earlier.

    • Solvent System: Start with a solvent system of moderate polarity (e.g., 30-50% Ethyl Acetate in Hexanes) and gradually increase the polarity. A gradient elution is often most effective.

    • Additive: Adding a small amount of triethylamine (~0.5-1%) to your mobile phase can help prevent the tailing of basic compounds on the silica gel.

  • Acid-Base Extraction: If the polarity difference is not sufficient for clean separation, an acid-base workup can be attempted. The basicity of the guanidinium group is much higher than that of the amide. A carefully controlled acidic wash might selectively protonate and extract the byproduct into the aqueous layer, though this can be challenging to perform effectively.

References

  • Hjeresen, D. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(43), 10640-10646. DOI:10.1039/C5OB02129D. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Ismail, N. S. M., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(22), 6965. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • de Figueiredo, R. M. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 236-241. Retrieved from [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

Sources

Optimization

Technical Support Center: By-product Analysis in 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate Synthesis

Welcome to the technical support center for the synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during this critical synthesis. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction conditions, improve yield, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate and what by-products are associated with them?

The synthesis of this molecule, a valuable building block in pharmaceutical chemistry, often involves a multi-step process. A prevalent route is the reductive amination of a suitable piperidone precursor. The choice of reagents and reaction conditions at each stage can significantly influence the by-product profile.

Common synthetic strategies often start from N-substituted 4-piperidone derivatives.[1] One approach involves the reaction of N-Boc-4-piperidone with a cyanide source to form a cyanohydrin, followed by reduction and esterification. Another common method is the direct reductive amination of a 4-oxo-piperidine-1-carboxylate with an ammonia source and a reducing agent like sodium triacetoxyborohydride.[1]

Potential By-products Can Include:

  • Unreacted Starting Materials: Incomplete conversion can leave residual N-Boc-4-piperidone or other precursors.

  • Over-alkylation Products: The primary amine product can sometimes react with the starting ketone, leading to the formation of a secondary amine dimer.

  • Products of Incomplete Reaction: Intermediates, such as the corresponding imine or amino alcohol, may persist if the reduction is not complete.

  • Decarboxylation Products: Loss of the methyl or tert-butyl ester group can occur under harsh acidic or basic conditions.

  • Piperidine Dimerization Products: Under certain conditions, especially with the presence of reactive intermediates, dimerization of the piperidine ring can occur.[2]

Q2: I am observing an unexpected peak in my LC-MS analysis with a mass corresponding to a dimer. What is the likely structure and how can I prevent its formation?

The formation of a dimeric by-product is a common issue in reductive amination reactions, especially when a primary amine is the target product. The newly formed, more nucleophilic primary amine can compete with the ammonia source and react with the starting ketone to form a secondary amine dimer.

To minimize dimer formation, consider the following strategies:

  • Excess Ammonia Source: Using a significant excess of the ammonia source (e.g., ammonium acetate) can outcompete the product amine for reaction with the ketone.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the mixture of the ketone and ammonia source can help to ensure that the initially formed imine is rapidly reduced before it can react further.

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. An excess of the ketone should be avoided.

Q3: My NMR spectrum shows broad peaks, suggesting the presence of impurities. What are the likely culprits and how can I purify my product?

Broad NMR peaks can indicate the presence of several species in your sample, including unreacted starting materials, by-products, or residual solvents and reagents.[3] Common impurities that can lead to broad signals include:

  • Residual Acid or Base: Traces of acid (e.g., acetic acid from sodium triacetoxyborohydride) or base used in the workup can cause peak broadening.[3]

  • Paramagnetic Impurities: Trace metals from catalysts or reagents can also lead to significant line broadening.

  • Water: The presence of water can broaden peaks of exchangeable protons (e.g., N-H).

Purification Strategies:

  • Aqueous Workup: A thorough aqueous workup with a mild base (e.g., sodium bicarbonate solution) is essential to remove acidic by-products.[3]

  • Column Chromatography: Purification by flash column chromatography on silica gel is often the most effective method for removing both polar and non-polar impurities. A gradient elution system, for example, with ethyl acetate and triethylamine in hexane, can provide good separation.[1]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent final purification step.

Troubleshooting Guide

This section provides a more in-depth look at specific issues you might encounter during the synthesis and analysis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate.

Issue 1: Low Yield of the Desired Product

A lower than expected yield can be attributed to several factors throughout the synthetic process.

Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Imine Formation - Monitor imine formation by TLC or GC-MS before adding the reducing agent.[3]- Consider using a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation.Reductive amination is a two-step process: imine/iminium ion formation followed by reduction.[4] If the initial condensation is slow or reversible, the overall yield will be compromised.
Inefficient Reduction - Ensure the reducing agent is fresh and active. Sodium triacetoxyborohydride is moisture-sensitive.- Optimize the reaction temperature. While room temperature is often sufficient, gentle heating may be required for less reactive substrates.The choice and condition of the reducing agent are critical for the selective reduction of the imine in the presence of the ketone starting material.
Product Loss During Workup - The product is an amine and can be protonated and lost to the aqueous phase if the pH is too low during extraction. Ensure the aqueous layer is basic (pH > 8) before extraction with an organic solvent.[3]- Perform multiple extractions with the organic solvent to ensure complete recovery.The basicity of the piperidine nitrogen (pKa ~11) means it will be protonated in acidic or neutral aqueous solutions, making it water-soluble.[]
Issue 2: Identification of Unknown By-products by Mass Spectrometry

When faced with unidentifiable peaks in your mass spectrum, a systematic approach is necessary.

Workflow for By-product Identification:

Byproduct_Identification A Unexpected Peak in MS B Determine Accurate Mass (HRMS) A->B Step 1 C Propose Elemental Composition B->C Step 2 D Consider Plausible Side Reactions C->D Step 3 E NMR Analysis (1H, 13C, COSY, HSQC) D->E Step 4 F Confirm Structure E->F Step 5

Caption: Workflow for By-product Identification.

Detailed Steps:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the unknown peak. This will allow you to determine the elemental composition.

  • Isotope Pattern Analysis: Examine the isotope pattern to identify the presence of elements like chlorine or bromine if they were used in preceding steps.

  • Fragmentation Analysis (MS/MS): If available, analyze the fragmentation pattern of the unknown ion. This can provide valuable structural information.

  • Consider Reaction Mechanisms: Think about potential side reactions such as dimerization, reaction with solvents (e.g., dichloromethane), or degradation of protecting groups.[3] The tert-butoxycarbonyl (Boc) group, for instance, is labile to acidic conditions.[6]

  • Spectroscopic Confirmation: Isolate the impurity by preparative HPLC or chromatography and obtain NMR spectra to confirm its structure.

Issue 3: Difficulty in Removing Reagent-Related Impurities

Certain reagents used in the synthesis can be challenging to remove completely.

Impurity Removal Strategy Rationale
Di-tert-butyl dicarbonate (Boc-anhydride) - If present in excess, it can be quenched with a small amount of a primary amine (e.g., n-butylamine) and then removed by an acidic wash.Boc-anhydride reacts with amines to form carbamates, which can be more easily separated.
Triethylamine/Diisopropylethylamine - Perform an acidic wash (e.g., dilute HCl or NH4Cl solution) during the workup.These tertiary amines are basic and will be protonated by acid, making them water-soluble.
Boron-containing by-products - A standard aqueous workup with a bicarbonate wash is usually sufficient.[3]- In some cases, a wash with a saturated solution of Rochelle's salt (potassium sodium tartrate) can help to break up emulsions and remove boron salts.The by-products of borohydride reductions are boric acid and its salts, which are generally water-soluble, especially under basic conditions.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol is a general guideline and may require optimization for your specific substrate and scale.

  • To a solution of 1-tert-butyl 4-methyl 4-oxopiperidine-1,4-dicarboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1-0.5 M) is added ammonium acetate (5-10 eq).

  • The mixture is stirred at room temperature for 30-60 minutes to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5-2.0 eq) is added portion-wise over 15-30 minutes, controlling any exotherm.[1]

  • The reaction is stirred at room temperature until complete consumption of the starting material is observed by TLC or LC-MS (typically 4-24 hours).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: Analytical Method for Purity Assessment by HPLC

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: 0.1% Trifluoroacetic acid in Water Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile Gradient:

Time (min) % B
0 5
20 95
25 95
25.1 5
30 5
Flow Rate: 1.0 mL/min Detection: UV at 210 nm Injection Volume: 10 µL

Visualization of Key Processes

Reductive Amination Pathway and Potential Side Reaction:

Reductive_Amination cluster_main Main Reaction Pathway cluster_side Side Reaction A Ketone C Imine A->C + B Ammonia B->C E Primary Amine (Product) C->E + D Reducing Agent D->E F Ketone H Secondary Amine (Dimer) F->H + G Primary Amine (Product) G->H

Caption: Reductive Amination and Dimer Formation.

This guide provides a foundational understanding of the potential by-products in the synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate and offers practical solutions for their mitigation and removal. For further in-depth analysis and characterization, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be highly valuable.[7]

References

  • National Center for Biotechnology Information. The dimerization of Δ1-piperidine-2-carboxylic acid. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reddit. r/OrganicChemistry - Reductive amination of piperazine. [Link]

  • Google Patents.
  • YouTube. Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

  • BIOSYNCE. What are the detection methods for piperidine? [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

  • ResearchGate. How to remove excess 4-amino piperidine from reaction medium? [Link]

  • Journal of the Chemical Society of Pakistan. Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]

  • ResearchGate. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Spectral Data Validation: A Comparative Analysis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate and a Structural Analogue

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The subtle substitution on a core scaffold can dramatica...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The subtle substitution on a core scaffold can dramatically alter a compound's pharmacological profile, making precise structural validation not just a procedural formality, but a critical determinant of a research program's success. This guide provides an in-depth, expert-led comparison of the spectral data for 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (the compound of interest) and a commercially available, structurally related analogue, tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate .

Through a detailed examination of predicted and experimental spectral data—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—this guide will illustrate the principles of spectral data validation. We will explore how minor structural differences manifest in the spectral output and provide actionable protocols for researchers to confidently validate their own synthesized compounds.

The Imperative of Spectral Integrity

The two molecules at the heart of this guide differ by a single methyl ester group. While seemingly minor, this addition in 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate introduces an additional ester carbonyl and a methyl group, which will have distinct and predictable signatures in various spectroscopic analyses. For researchers in medicinal chemistry, confirming the presence and correct placement of such groups is paramount, as it directly impacts properties like solubility, hydrogen bonding potential, and interaction with biological targets.

This guide is structured to not only present the data but to explain the 'why' behind the expected spectral features. By understanding the underlying principles, researchers can move beyond simple pattern matching to a more intuitive and robust validation of their molecular structures.

Structural Comparison

Feature1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate
Structure
CAS Number 321997-89-1343788-69-2
Molecular Formula C₁₂H₂₂N₂O₄C₁₁H₂₂N₂O₂
Molecular Weight 258.31 g/mol 214.30 g/mol

Part 1: NMR Spectroscopy - The Gold Standard of Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Below, we compare the predicted ¹H and ¹³C NMR spectra for our compound of interest with the expected signals for its analogue.

¹H NMR Spectral Data Comparison

The proton NMR spectrum is invaluable for determining the number of unique proton environments and their connectivity.

Assignment Predicted ¹H NMR (1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate) Expected ¹H NMR (tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate) Rationale for Differences
-C(CH₃)₃ (Boc) ~1.45 ppm (s, 9H)~1.44 ppm (s, 9H)Minimal change expected as this group is distant from the point of structural difference.
Piperidine CH₂ ~1.6-1.8 ppm (m) & ~3.2-3.6 ppm (m)~1.5-1.7 ppm (m) & ~3.1-3.5 ppm (m)The electron-withdrawing effect of the additional methyl ester may cause a slight downfield shift of the piperidine protons.
-NH₂ ~1.8 ppm (br s, 2H)~1.6 ppm (br s, 2H)The chemical environment is slightly altered, potentially leading to a minor shift.
-C(O)OCH₃ ~3.7 ppm (s, 3H)N/AThis singlet, integrating to 3 protons, is a key diagnostic peak for the compound of interest and is absent in the comparator.
-C-CH₃ N/A~1.1 ppm (s, 3H)The methyl group directly attached to the piperidine ring in the comparator will produce a distinct singlet.
¹³C NMR Spectral Data Comparison

Carbon NMR provides insight into the number of unique carbon environments and their functional group identity.

Assignment Predicted ¹³C NMR (1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate) Expected ¹³C NMR (tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate) Rationale for Differences
-C(CH₃)₃ (Boc) ~28.5 ppm~28.6 ppmMinimal change expected.
-C(CH₃)₃ (Boc) ~80.0 ppm~79.5 ppmMinimal change expected.
Piperidine CH₂ ~35-45 ppm~38-48 ppmThe substitution pattern will influence the chemical shifts of the piperidine ring carbons.
Piperidine C-N ~50-55 ppm~50-55 ppmThe quaternary carbon will have a distinct shift.
C=O (Boc) ~155.0 ppm~155.2 ppmMinimal change expected.
C=O (Ester) ~175.0 ppmN/AThe presence of the methyl ester carbonyl is a key differentiating signal.
-OCH₃ ~52.0 ppmN/AThe methyl carbon of the ester is another unique and diagnostic peak.
-C-CH₃ N/A~25-30 ppmThe methyl carbon attached to the piperidine ring in the comparator will be present in this region.

Part 2: Infrared (IR) Spectroscopy - The Fingerprint of Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The key differentiator between our two compounds is the additional methyl ester in the target molecule.

Functional Group Predicted IR (1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate) Expected IR (tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate) Rationale for Differences
N-H Stretch (Amine) ~3300-3400 cm⁻¹ (two bands for primary amine)~3300-3400 cm⁻¹ (two bands for primary amine)Both compounds possess a primary amine and will exhibit similar N-H stretching vibrations.
C-H Stretch (Aliphatic) ~2850-2980 cm⁻¹~2850-2980 cm⁻¹Both molecules have extensive sp³ C-H bonds.
C=O Stretch (Carbamate) ~1680-1700 cm⁻¹~1680-1700 cm⁻¹The Boc protecting group's carbonyl stretch will be present in both.
C=O Stretch (Ester) ~1735-1750 cm⁻¹N/AThis strong absorption is a definitive marker for the presence of the methyl ester in the target compound.
C-N Stretch ~1100-1300 cm⁻¹~1100-1300 cm⁻¹Both will have C-N stretching vibrations.
C-O Stretch ~1150-1250 cm⁻¹ (carbamate) & ~1000-1300 cm⁻¹ (ester)~1150-1250 cm⁻¹ (carbamate)The target compound will have an additional C-O stretch from the ester.

Part 3: Mass Spectrometry - Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

Analysis Predicted MS (1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate) Experimental MS (tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate) Rationale for Differences
Molecular Ion [M]⁺ m/z = 258m/z = 214The molecular weights differ by 44 amu, corresponding to the C₂H₄O₂ difference from the methyl ester group.
Loss of Boc Group m/z = 158 ([M-100]⁺)m/z = 114 ([M-100]⁺)A common fragmentation pathway for Boc-protected amines is the loss of the tert-butoxycarbonyl group (100 amu).
Loss of tert-Butyl m/z = 201 ([M-57]⁺)m/z = 157 ([M-57]⁺)Loss of the tert-butyl radical (57 amu) is another characteristic fragmentation.
Loss of -OCH₃ m/z = 227 ([M-31]⁺)N/AThe loss of a methoxy radical (31 amu) is a unique fragmentation pathway for the target compound.
Loss of -COOCH₃ m/z = 199 ([M-59]⁺)N/ALoss of the carbomethoxy group (59 amu) is another diagnostic fragmentation for the target compound.

Experimental Protocols for Spectral Data Validation

To ensure the integrity of your synthesized compound, a systematic approach to spectral data acquisition and analysis is essential.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility and the desired resolution of exchangeable protons (like -NH₂).

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition (¹H NMR):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include a 90° pulse, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

    • Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals to determine the relative number of protons.

  • Data Acquisition (¹³C NMR):

    • Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters would involve a larger spectral width (e.g., 0-220 ppm) and a longer acquisition time to achieve a good signal-to-noise ratio.

    • Process and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: FTIR Data Acquisition (ATR)
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

    • Acquire a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry Data Acquisition (ESI or GC-MS)
  • Sample Preparation (for ESI):

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the electrospray ionization source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Acquisition (GC-MS - for volatile compounds):

    • Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the sample into the gas chromatograph, which separates the components before they enter the mass spectrometer.

    • The mass spectrometer will acquire spectra as the compound elutes from the GC column.

Visualizing the Validation Workflow

A systematic workflow is crucial for efficient and accurate spectral data validation.

Caption: A streamlined workflow for the validation of a synthesized chemical compound.

Conclusion: A Multifaceted Approach to Certainty

This guide has demonstrated that while 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate and tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate are structurally similar, their spectroscopic fingerprints are distinct and predictable. The presence of the methyl ester group in the target compound provides unique and readily identifiable signals in ¹H NMR, ¹³C NMR, IR, and mass spectra.

References

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11310432, tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate. Retrieved from [Link]

Comparative

A Comparative Guide to the Synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of viable synthetic routes to 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, a key building block in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of viable synthetic routes to 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, a key building block in medicinal chemistry and drug development. The analysis focuses on the strategic advantages and disadvantages of each pathway, supported by experimental data to inform practical application in a research and development setting.

Introduction: The Significance of a Versatile Scaffold

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a valuable bifunctional molecule incorporating a piperidine ring, a common motif in pharmacologically active compounds. The orthogonal protection of the two nitrogen atoms, with a tert-butyloxycarbonyl (Boc) group on the ring nitrogen and a methyl carbamate on the exocyclic amine, allows for selective deprotection and further functionalization. This makes it a crucial intermediate in the synthesis of complex molecules with potential therapeutic applications. The choice of synthetic route to this intermediate can significantly impact overall yield, scalability, and cost-effectiveness of a drug discovery program.

Comparative Analysis of Synthetic Strategies

Three primary synthetic strategies for the preparation of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate are evaluated:

  • Route 1: Acylation of a Pre-functionalized Piperidine Core

  • Route 2: The Strecker Synthesis Approach

  • Route 3: The Curtius Rearrangement Pathway

The following sections will delve into the detailed experimental protocols, mechanistic underpinnings, and a comparative summary of these routes.

Route 1: Acylation of a Pre-functionalized Piperidine Core

This approach is arguably the most direct, relying on the availability of a suitable 4-amino-4-carboxypiperidine derivative, which is then sequentially protected.

Overall Strategy

The synthesis commences with the commercially available 4-amino-1-Boc-piperidine-4-carboxylic acid. The carboxylic acid is first esterified to the methyl ester, followed by the protection of the 4-amino group as a methyl carbamate. A final Boc protection of the piperidine nitrogen yields the target molecule. A more direct final step involves the N-Boc protection of methyl 4-(tert-butoxycarbonylamino)piperidine-4-carboxylate.

Experimental Protocol

Step 1: Synthesis of Methyl 4-(tert-butoxycarbonylamino)piperidine-4-carboxylate

A common method for this step involves the esterification of 4-amino-piperidine-4-carboxylic acid with methanol under acidic conditions, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[1]

Step 2: Synthesis of 1-tert-Butyl 4-methyl 4-(tert-butoxycarbonylamino)piperidine-1,4-dicarboxylate

To a solution of methyl 4-(tert-butoxycarbonylamino)piperidine-4-carboxylate (10 g, 38.71 mmol) in dichloromethane (194 mL), di-tert-butyl dicarbonate (10.67 mL, 46.46 mmol) is added portionwise. The reaction is stirred at 25 °C for 1 hour. The crude product is then washed with saturated sodium bicarbonate solution (3 x 50 mL). The organic layers are combined, dried over MgSO₄, and evaporated to dryness to afford the final product as a white solid.[2]

Reported Yield: 13.6 g (98%)[2]

Causality of Experimental Choices
  • Orthogonal Protection: The use of two different Boc protecting groups is a key strategic decision. The Boc group on the piperidine nitrogen is more labile to acidic conditions than the one on the exocyclic amine, allowing for selective deprotection and further elaboration at the ring nitrogen.

  • Reaction Conditions: The acylation with di-tert-butyl dicarbonate is a robust and high-yielding reaction. The use of a slight excess of the acylating agent and a simple work-up procedure makes this step highly efficient and scalable.

Diagram of Route 1

Route 1: Acylation of a Pre-functionalized Piperidine Core cluster_0 Step 1 cluster_1 Step 2 A Methyl 4-(tert-butoxycarbonylamino) piperidine-4-carboxylate B 1-tert-Butyl 4-methyl 4-(tert-butoxycarbonylamino)piperidine- 1,4-dicarboxylate A->B Di-tert-butyl dicarbonate, DCM, 25 °C, 1 h (98% yield)

Caption: Synthetic pathway for Route 1.

Route 2: The Strecker Synthesis Approach

The Strecker synthesis offers a convergent approach to α-amino acids and their derivatives, starting from a ketone, a cyanide source, and an amine source.[3][4] For the target molecule, this would involve a protected 4-piperidone as the starting material.

Overall Strategy

The synthesis begins with the formation of an α-aminonitrile from a protected 4-piperidone, an ammonia source (like ammonium chloride), and a cyanide source (like potassium cyanide).[3][4] The resulting α-aminonitrile is then hydrolyzed to the corresponding α-amino acid, which is subsequently esterified and N-protected to yield the final product. A well-documented, analogous procedure for a similar orthogonally protected piperidine-based amino acid provides a reliable template for this route.[5]

Experimental Protocol (Adapted from a similar synthesis[5])

Step 1: Synthesis of 1-Boc-piperidine-4-spiro-5'-hydantoin

A mixture of 1-Boc-4-piperidone, ammonium carbonate, and potassium cyanide in a methanol/water solvent system is stirred at room temperature. The hydantoin product precipitates from the reaction mixture and is collected by filtration.

Step 2: Hydrolysis to 4-Amino-1-Boc-piperidine-4-carboxylic acid

The hydantoin from the previous step is hydrolyzed using a strong base, such as barium hydroxide, at elevated temperatures. Acidification of the reaction mixture then yields the free amino acid.

Step 3: Esterification to Methyl 4-amino-1-Boc-piperidine-4-carboxylate

The amino acid is esterified using standard methods, for example, by reacting with methanol in the presence of an acid catalyst like thionyl chloride or by using a milder reagent like trimethylsilyldiazomethane.

Step 4: N-protection to yield the final product

The resulting amino ester is then acylated with di-tert-butyl dicarbonate as described in Route 1 to afford the target molecule.

Causality of Experimental Choices
  • Convergent Synthesis: The Strecker synthesis allows for the construction of the key C4-quaternary center with both the amino and carboxyl functionalities in a single key step.

  • Use of Cyanide: While highly effective, the use of potassium cyanide necessitates stringent safety precautions due to its high toxicity.

  • Robust Hydrolysis: The use of barium hydroxide for the hydantoin hydrolysis is effective but requires careful removal of barium salts during work-up.

Diagram of Route 2

Route 2: The Strecker Synthesis Approach cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 cluster_3 Step 4 cluster_4 Step 5 A 1-Boc-4-piperidone B 1-Boc-piperidine-4-spiro-5'-hydantoin A->B (NH₄)₂CO₃, KCN, MeOH/H₂O C 4-Amino-1-Boc-piperidine- 4-carboxylic acid B->C Ba(OH)₂, H₂O, heat; then H₃O⁺ D Methyl 4-amino-1-Boc-piperidine- 4-carboxylate C->D MeOH, SOCl₂ or TMSCHN₂ E 1-tert-Butyl 4-methyl 4-(tert-butoxycarbonylamino)piperidine- 1,4-dicarboxylate D->E Di-tert-butyl dicarbonate, DCM

Caption: Synthetic pathway for Route 2.

Route 3: The Curtius Rearrangement Pathway

The Curtius rearrangement is a powerful method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[6][7] This route would start from a suitable piperidine-4,4-dicarboxylic acid derivative.

Overall Strategy

The synthesis would begin with a mono-ester of a 1-Boc-piperidine-4,4-dicarboxylic acid. The free carboxylic acid is then converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA) or by forming an acid chloride followed by reaction with sodium azide. The acyl azide then undergoes a thermal or photochemical rearrangement to an isocyanate, which is subsequently trapped with an alcohol (e.g., tert-butanol) to form the Boc-protected amine.

Experimental Protocol (Hypothetical, based on established Curtius rearrangement procedures[6][7])

Step 1: Synthesis of 1-Boc-4-(methoxycarbonyl)piperidine-4-carboxylic acid

This starting material could be prepared by mono-saponification of the corresponding dimethyl ester.

Step 2: Formation of the Acyl Azide

The carboxylic acid from Step 1 is reacted with diphenylphosphoryl azide (DPPA) and a base such as triethylamine in an inert solvent like toluene.

Step 3: Curtius Rearrangement and Trapping

The reaction mixture is heated to induce the Curtius rearrangement of the in situ formed acyl azide to the isocyanate. The isocyanate is then trapped with tert-butanol to yield the N-Boc protected amino ester, which is the target molecule.

Causality of Experimental Choices
  • Mild Conditions: The Curtius rearrangement can often be performed under relatively mild conditions, which is advantageous for substrates with sensitive functional groups.

  • One-Pot Procedures: Modern variations of the Curtius rearrangement allow for a one-pot conversion of a carboxylic acid to a Boc-protected amine, which can improve overall efficiency.[8]

  • Reagent Selection: The use of DPPA is often preferred over the two-step acid chloride/sodium azide method as it is a milder and more convenient one-pot procedure.

Diagram of Route 3

Route 3: The Curtius Rearrangement Pathway cluster_0 Step 1 cluster_1 Step 2 & 3 A 1-Boc-4-(methoxycarbonyl)piperidine- 4-carboxylic acid B 1-tert-Butyl 4-methyl 4-(tert-butoxycarbonylamino)piperidine- 1,4-dicarboxylate A->B 1. DPPA, Et₃N, Toluene 2. Heat, t-BuOH

Caption: Synthetic pathway for Route 3.

Quantitative Comparison and Performance Analysis

ParameterRoute 1: AcylationRoute 2: Strecker SynthesisRoute 3: Curtius Rearrangement
Starting Materials Methyl 4-(tert-butoxycarbonylamino)piperidine-4-carboxylate1-Boc-4-piperidone, KCN, (NH₄)₂CO₃1-Boc-4-(methoxycarbonyl)piperidine-4-carboxylic acid
Number of Steps 1 (from advanced intermediate)4-52-3
Reported/Expected Yield High (98% for the final step)Moderate to Good (multi-step)Moderate to Good
Key Reagents Di-tert-butyl dicarbonatePotassium cyanide, Barium hydroxideDiphenylphosphoryl azide
Scalability HighModerate (concerns with cyanide and work-up)Moderate to High
Safety Considerations Standard laboratory precautionsHigh (use of highly toxic KCN) Moderate (use of azides)
Key Advantages High-yielding final step, straightforwardConvergent, builds complexity earlyMild conditions, potential for one-pot procedure
Key Disadvantages Relies on availability of advanced intermediateUse of highly toxic reagents, multi-stepRequires synthesis of a specific dicarboxylic acid derivative

Conclusion and Recommendations

The choice of the optimal synthetic route for 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate will depend on the specific needs of the research program, including scale, available starting materials, and safety infrastructure.

  • Route 1 (Acylation) is the most efficient and highest-yielding option if the advanced intermediate, methyl 4-(tert-butoxycarbonylamino)piperidine-4-carboxylate, is commercially available or can be readily synthesized in-house. Its simplicity and high yield in the final step make it ideal for rapid analog synthesis and scale-up.

  • Route 2 (Strecker Synthesis) is a classic and powerful method for constructing the core amino acid structure from a simple ketone. While it involves more steps and the use of a highly toxic reagent, it offers a convergent approach that can be advantageous if the starting piperidone is more accessible than the pre-functionalized amino acid derivatives.

  • Route 3 (Curtius Rearrangement) presents an elegant and potentially efficient alternative, particularly with modern one-pot procedures. Its main challenge lies in the preparation of the required mono-ester of the piperidine-4,4-dicarboxylic acid.

For most applications in a drug discovery setting, Route 1 is the recommended pathway due to its high efficiency and scalability, provided the starting materials are accessible. However, the other routes offer valuable alternatives that may be more suitable depending on specific circumstances and available resources.

References

  • Curtius rearrangement. In Wikipedia; 2023. [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine.
  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Lebel, H.; Leogane, O. Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Org. Lett.2005 , 7 (19), 4107–4110. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem2019 , 14 (22), 1896–1912. [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine.
  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. [Link]

  • Hammarström, L. G. J.; Fu, Y.; Vail, S.; Hammer, R. P.; McLaughlin, M. L. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Org. Synth.2002 , 78, 224. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. [Link]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Tetrahedron2007 , 63 (4), 862-869. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes. SciSpace. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

  • Protein kinase B inhibitors.
  • PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.

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Validation

The Strategic Advantage of Gem-Disubstitution: A Comparative Guide to 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, celebrated for its prevalence in a vast number of FDA-approved drugs and its ability to impart favorable ph...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, celebrated for its prevalence in a vast number of FDA-approved drugs and its ability to impart favorable physicochemical properties.[1] The strategic selection of piperidine building blocks is therefore a critical decision point in the design of novel therapeutics. This guide provides an in-depth comparison of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate , a gem-disubstituted building block, with other commonly employed aminopiperidine scaffolds. We will explore how its unique structural features influence reactivity in key synthetic transformations and ultimately impact the properties of the final molecular architecture.

The Significance of the 4-Aminopiperidine Motif

The 4-aminopiperidine core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR).[2] Its derivatives have found applications in a wide range of therapeutic areas, from antiviral agents to central nervous system drugs. The nitrogen atom of the piperidine ring can modulate the basicity and lipophilicity of a molecule, while the amino group at the 4-position provides a convenient handle for further functionalization, most commonly through amide bond formation or reductive amination.

Introducing 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate: A Building Block with Unique Attributes

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is distinguished by its gem-disubstituted pattern at the C4 position, featuring both a methyl and a methyl ester group adjacent to the amino functionality. This arrangement has profound implications for its synthetic utility and the properties of the molecules derived from it.

The synthesis of such 4-substituted-4-aminopiperidine derivatives can be achieved through various routes, with a notable method employing isonipecotate as a starting material and a Curtius rearrangement as a key step.[2] This approach allows for the introduction of diverse substituents at the 4-position, highlighting the modularity of this class of building blocks.

The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a standard feature in modern building blocks, enabling selective reactions at the exocyclic amine.

Comparative Analysis with Alternative Piperidine Building Blocks

To contextualize the advantages and potential limitations of our focus compound, we will compare it with three other commercially available and widely used piperidine building blocks:

  • 1-Boc-4-aminopiperidine: The parent, unsubstituted scaffold.

  • tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate: A close analog lacking the methyl ester, isolating the effect of the gem-dimethyl substitution.

  • 1-Boc-3-aminopiperidine: A positional isomer to demonstrate the impact of substituent placement.

Amide Coupling: The Influence of Steric Hindrance

Amide bond formation is arguably the most common reaction in medicinal chemistry. The reactivity of the amine is paramount in these transformations. The gem-disubstitution in 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate introduces significant steric hindrance around the amino group. This can be a double-edged sword. While it may necessitate more forceful coupling conditions or longer reaction times compared to less hindered amines, it can also offer a degree of selectivity in molecules with multiple amine functionalities.

The synthesis of sterically hindered amides is a well-documented challenge in organic chemistry.[3] However, a variety of potent coupling reagents have been developed to overcome this hurdle.

Below is a comparative table of expected outcomes for a standard amide coupling reaction with benzoic acid, based on established principles of chemical reactivity.

Building BlockStructureExpected ReactivityPotential AdvantagesPotential Challenges
1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate Moderate to lowCan provide selectivity in poly-amino compounds. The gem-disubstitution can lead to favorable metabolic stability in the final product.May require stronger coupling reagents (e.g., HATU, COMU) and longer reaction times. Potential for lower yields compared to less hindered amines.
1-Boc-4-aminopiperidine HighHigh yields and fast reaction times with standard coupling reagents (e.g., EDC/HOBt).Less steric shielding may lead to lower metabolic stability at the amide bond.
tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate ModerateProvides steric hindrance that can enhance metabolic stability.Slower reaction rates and potentially lower yields than the unsubstituted analog.
1-Boc-3-aminopiperidine HighHigh reactivity similar to the 4-amino isomer. Allows for different vectoral projection of substituents.The 3-substituted pattern can lead to different conformational preferences and biological activities.

Experimental Protocols

To provide a practical framework for comparison, detailed step-by-step methodologies for key experiments are presented below. These protocols are representative and may require optimization based on the specific substrates and equipment used.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard procedure for the coupling of an aminopiperidine building block with a carboxylic acid using HATU as the coupling reagent.

Materials:

  • Aminopiperidine building block (1.0 equiv)

  • Carboxylic acid (e.g., Benzoic acid, 1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add DIPEA and stir for 5 minutes at room temperature.

  • Add HATU to the solution and stir for another 10 minutes.

  • Add the aminopiperidine building block to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a typical reductive amination reaction between an aminopiperidine and an aldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • Aminopiperidine building block (1.0 equiv)

  • Aldehyde (e.g., Benzaldehyde, 1.2 equiv)

  • Sodium triacetoxyborohydride (1.5 equiv)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the aminopiperidine building block in DCM, add the aldehyde and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Synthetic Utility

The following diagrams illustrate the concepts discussed in this guide.

G cluster_0 Building Block Selection cluster_1 Key Synthetic Transformations cluster_2 Influencing Factors cluster_3 Desired Molecular Attributes Focus Compound 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate Amide Coupling Amide Coupling Focus Compound->Amide Coupling Reductive Amination Reductive Amination Focus Compound->Reductive Amination Unsubstituted 1-Boc-4-aminopiperidine Unsubstituted->Amide Coupling Unsubstituted->Reductive Amination Gem-Dimethyl tert-Butyl 4-amino-4-methyl- piperidine-1-carboxylate Gem-Dimethyl->Amide Coupling Gem-Dimethyl->Reductive Amination Positional Isomer 1-Boc-3-aminopiperidine Positional Isomer->Amide Coupling Positional Isomer->Reductive Amination Metabolic Stability Metabolic Stability Amide Coupling->Metabolic Stability Favorable PK Properties Favorable PK Properties Reductive Amination->Favorable PK Properties Steric Hindrance Steric Hindrance Steric Hindrance->Amide Coupling Impacts rate & yield Electronic Effects Electronic Effects Electronic Effects->Amide Coupling Conformational Rigidity Conformational Rigidity Potency Potency Conformational Rigidity->Potency Selectivity Selectivity Conformational Rigidity->Selectivity

Figure 1: A conceptual workflow illustrating the interplay between building block selection, synthetic transformations, influencing factors, and desired molecular attributes in drug discovery.

Physicochemical Properties and Their Implications

The substitution pattern on the piperidine ring significantly influences the physicochemical properties of the resulting molecules, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

Property1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate1-Boc-4-aminopiperidineKey Differences and Implications
Calculated LogP HigherLowerThe additional methyl and ester groups increase lipophilicity. This can impact cell permeability and plasma protein binding.
Topological Polar Surface Area (TPSA) HigherLowerThe ester functionality increases the TPSA, which can influence solubility and permeability.
Basicity (pKa of the amine) LowerHigherThe electron-withdrawing effect of the adjacent ester group is expected to reduce the basicity of the primary amine. This can affect salt formation and interactions with biological targets.
Rotatable Bonds MoreFewerThe ester group adds a rotatable bond, which can influence conformational flexibility.

Conclusion

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate offers medicinal chemists a unique tool for the synthesis of novel piperidine-containing compounds. Its gem-disubstituted nature provides a handle to modulate steric bulk and electronic properties at a key position for molecular diversification. While its increased steric hindrance may necessitate more robust synthetic conditions for reactions like amide coupling, this can be strategically employed to achieve selectivity. Furthermore, the introduction of a gem-disubstituted pattern can lead to improved metabolic stability and unique conformational preferences in the final drug candidate. The choice between this and other aminopiperidine building blocks will ultimately depend on the specific goals of the drug discovery program, including the desired SAR, target binding mode, and pharmacokinetic profile. This guide provides a foundational understanding to aid researchers in making an informed decision for their next breakthrough discovery.

References

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link][2][4]

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Available at: [Link]

  • Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • The synthesis of sterically hindered amides. PubMed. Available at: [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link][1]

  • Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Ghent University. Available at: [Link]

  • 1-Boc-4-AP. Wikipedia. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link][3]

  • 4-Aminopiperidine-4-carboxylic acid. PubChem. Available at: [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. Available at: [Link]

  • 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. PubChem. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Università degli Studi di Firenze. Available at: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. Available at: [Link]

  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. Available at: [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. PMC. Available at: [Link]

  • 4-Aminopiperidine-4-carboxylic acid hydrochloride. PubChem. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. Available at: [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Available at: [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. Available at: [Link]

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Comparative

A Comparative Guide to the Synthetic Efficacy of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Introduction: The Critical Role of Constrained Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the design of novel therapeutic agents is increasingly reliant on the use of conformationally con...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Constrained Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the design of novel therapeutic agents is increasingly reliant on the use of conformationally constrained building blocks. These rigid scaffolds serve to orient pharmacophoric elements in a defined three-dimensional space, enhancing binding affinity, improving selectivity, and often conferring favorable pharmacokinetic properties such as metabolic stability.[1][2] Among these, the 4-aminopiperidine-4-carboxylic acid framework has emerged as a particularly valuable motif, acting as a constrained α-amino acid analogue in peptidomimetics and a versatile core for complex small molecules.[3][4]

This guide provides an in-depth technical comparison of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate , a pre-functionalized building block, against alternative synthetic strategies for accessing this critical scaffold. We will dissect the efficacy, practicality, and strategic advantages of using this reagent versus constructing the core de novo through methods such as the Ugi multi-component reaction and classical reductive amination. The objective is to equip researchers, scientists, and drug development professionals with the data and field-proven insights necessary to make informed decisions in their synthetic campaigns.

Molecular Profile: Understanding the Synthetic Utility of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

The subject of our analysis, 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, is a strategically protected derivative of the 4-aminopiperidine-4-carboxylic acid core. Its efficacy stems directly from the orthogonal nature of its protecting groups:

  • The 1-Boc Group (tert-Butoxycarbonyl): This acid-labile protecting group caps the piperidine ring nitrogen. Its primary function is to prevent unwanted side reactions at the N1 position, such as N-alkylation or N-arylation, during manipulations of the C4 substituents.[3] It can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which are typically compatible with many other functional groups, including the methyl ester. This controlled reactivity is a cornerstone of its utility in multi-step syntheses.[3][5]

  • The 4-Amino Group: The free primary amine at the C4 position is the key nucleophilic handle for introducing diversity. It is readily available for amide bond formation, reductive amination, or other C-N bond-forming reactions.

  • The 4-Methyl Ester Group: This group protects the carboxylic acid at C4. It is stable to the acidic conditions used for Boc deprotection but can be selectively hydrolyzed under basic conditions (e.g., lithium hydroxide in a THF/water mixture). This orthogonality is crucial for sequential functionalization, allowing for peptide coupling at the N-terminus (after Boc removal) followed by modification of the C-terminus (after ester hydrolysis).

This "ready-to-use" configuration allows for a linear, predictable synthetic sequence, which is highly desirable for target-oriented synthesis where reliability and purity are paramount.

Comparative Analysis of Synthetic Strategies

The decision to use a pre-fabricated building block versus a de novo synthesis depends on several factors: the desired molecular diversity, scale, cost, and timeline of the research program. Below, we compare the use of our title compound with two powerful alternative methodologies.

Strategy 1: The Building Block Approach with 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

This approach is ideal for the targeted synthesis of specific molecules where the 4-aminopiperidine-4-carboxylic acid core is to be incorporated into a larger structure, such as a peptide or a complex drug candidate.

  • Dissolution: Dissolve 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (1.0 equiv) and a carboxylic acid of interest (1.1 equiv) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Coupling Agent Addition: Add a peptide coupling agent, for example, HATU (1.1 equiv), and a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 equiv), to the solution.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the N-acylated product.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

reagent 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate coupling HATU, DIPEA DMF, RT reagent->coupling acid R-COOH acid->coupling workup Aqueous Workup & Purification coupling->workup product N-Acylated Product workup->product

Sequential amide bond formation using the title reagent.
Strategy 2: The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful tool in combinatorial chemistry, enabling the synthesis of complex α-acylamino amides in a single step from four readily available components: an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. This method can be adapted to generate 4-aminopiperidine-4-carboxylic acid derivatives with high efficiency and diversity.[6][7]

  • Component Mixing: To a solution of 1-Boc-4-piperidone (1.0 equiv) in methanol, add a primary amine (e.g., benzylamine, 1.1 equiv) and a carboxylic acid (e.g., acetic acid, 1.1 equiv).

  • Isocyanide Addition: Stir the mixture for 30 minutes at room temperature, then add an isocyanide (e.g., tert-butyl isocyanide, 1.1 equiv).

  • Reaction: Seal the vessel and stir at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps, but can be purified by flash column chromatography or preparative HPLC if necessary.

  • Validation: Characterize the product by NMR and HRMS to confirm the formation of the desired Ugi adduct.

cluster_start Starting Materials ketone 1-Boc-4-Piperidone (Ketone) methanol Methanol, RT One-Pot ketone->methanol amine R1-NH2 (Amine) amine->methanol acid R2-COOH (Acid) acid->methanol isocyanide R3-NC (Isocyanide) isocyanide->methanol product Diverse Piperidine α-Acylamino Amides methanol->product

Convergent synthesis via the Ugi four-component reaction.
Strategy 3: N-Arylation via Buchwald-Hartwig Amination

For applications requiring an N-aryl piperidine moiety, a common feature in CNS-active drugs, the Buchwald-Hartwig amination is a premier C-N bond-forming reaction.[8][9][10] This palladium-catalyzed cross-coupling offers a powerful alternative to traditional methods. One could start with the title compound, deprotect the Boc group, and then perform the N-arylation. Alternatively, one can directly couple a simpler piperidine derivative with an aryl halide.

  • Tube Preparation: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), tert-butyl 4-aminopiperidine-1-carboxylate (1.2 equiv), and a strong base such as sodium tert-butoxide (NaOt-Bu) (1.4 equiv).

  • Catalyst Loading: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XantPhos, 4 mol%).

  • Reaction Setup: Seal the tube, evacuate and backfill with argon (repeat 3 times). Add anhydrous toluene via syringe.

  • Heating: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Workup: After cooling to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the N-aryl piperidine product.

  • Validation: Confirm the structure and purity by NMR and HRMS.

PdL2 Pd(0)L2 (Active Catalyst) OxAdd Ar-Pd(II)L2-Br (Oxidative Addition) PdL2->OxAdd Ar-Br LigandEx Ar-Pd(II)L2(Amine) (Ligand Exchange) OxAdd->LigandEx R2NH, Base RedElim Product (Reductive Elimination) LigandEx->RedElim RedElim->PdL2 Ar-NR2

Sources

Validation

A Senior Application Scientist's Guide to Purity Analysis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate by NMR

For researchers, scientists, and drug development professionals, the meticulous confirmation of a molecule's identity and purity is a foundational pillar of scientific rigor. In this comprehensive guide, we delve into th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous confirmation of a molecule's identity and purity is a foundational pillar of scientific rigor. In this comprehensive guide, we delve into the purity analysis of a key pharmaceutical intermediate, 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, utilizing the power and precision of Nuclear Magnetic Resonance (NMR) spectroscopy. This document moves beyond a simple recitation of protocols to provide a deeper understanding of the "why" behind the "how," empowering you to not only execute the analysis but also to critically interpret the results.

Introduction: The Critical Role of Purity in Drug Development

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a versatile building block in medicinal chemistry, frequently employed in the synthesis of complex pharmaceutical agents. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Even seemingly minor impurities can lead to downstream synthetic challenges, altered pharmacological profiles, or unforeseen toxicities.

Quantitative NMR (qNMR) has emerged as a primary analytical technique for the unambiguous determination of purity. Unlike chromatographic methods that rely on response factors, the signal intensity in NMR is directly proportional to the number of nuclei giving rise to that signal, making it an absolute quantification method.

The Principle of Purity Determination by ¹H NMR

The fundamental principle of qNMR lies in the direct relationship between the integrated area of a specific proton signal in the ¹H NMR spectrum and the molar concentration of the molecule in the sample. By comparing the integral of a well-resolved signal from the analyte with that of a certified internal standard of known concentration, the purity of the analyte can be accurately calculated.

Experimental Protocol: A Step-by-Step Guide with Rationale

This protocol outlines a robust method for determining the purity of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate.

Materials and Reagents
  • Analyte: 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

  • Internal Standard (IS): Maleic acid (or other suitable certified reference material with non-overlapping signals)

  • Deuterated Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR Tubes: High-precision 5 mm NMR tubes

Causality Behind Choices:

  • The choice of internal standard is critical. Maleic acid is often suitable as its vinylic protons typically resonate in a clear region of the spectrum, away from the aliphatic signals of the piperidine ring. The internal standard must be of high, certified purity, stable, non-volatile, and soluble in the chosen NMR solvent.

  • The deuterated solvent must completely dissolve both the analyte and the internal standard. Its residual solvent peak should not overlap with key signals of interest.

Sample Preparation
  • Accurate Weighing: Accurately weigh approximately 10-20 mg of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate into a clean, dry vial. Record the exact weight.

  • Internal Standard Addition: Accurately weigh and add a known mass (e.g., 5-10 mg) of the internal standard to the same vial. The molar ratio of analyte to standard should ideally be close to 1:1 to minimize integration errors.

  • Dissolution: Add approximately 0.75 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of both the analyte and the internal standard.

  • Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

Self-Validating System: The accuracy of the weighing process is paramount. Using a calibrated analytical balance and documenting all weights meticulously is a key part of a self-validating system. The complete dissolution ensures a homogeneous sample, which is fundamental for accurate quantification.

NMR Data Acquisition

Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

ParameterRecommended ValueRationale
Pulse Angle30-45°A smaller flip angle helps to ensure that all protons are fully relaxed between scans, which is crucial for accurate integration.
Relaxation Delay (d1)5 x T₁ of the slowest relaxing protonThis ensures complete relaxation of all protons, preventing signal saturation and ensuring the integrated areas are directly proportional to the number of protons. A conservative value of 30 seconds is often used if T₁ values are unknown.
Number of Scans16-64A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
Spectral Width~16 ppmThis ensures that all relevant signals, including those of the analyte, internal standard, and potential impurities, are captured.
Acquisition Time> 3 secondsA longer acquisition time provides better resolution and a more accurately defined peak shape for integration.

Expertise & Experience: The relaxation delay (d1) is one of the most critical parameters in qNMR. Inexperienced users often shorten this delay to save time, leading to inaccurate quantification. A long d1 is non-negotiable for reliable results.

Data Processing and Purity Calculation
  • Phase and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Signal Integration: Integrate the well-resolved, characteristic signals of both the analyte and the internal standard. For 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, the singlet of the tert-butyl group (~1.4 ppm, 9H) and the singlet of the methyl ester group (~3.7 ppm, 3H) are often good candidates for integration. For the internal standard (e.g., maleic acid), integrate the vinylic proton signal (~6.3 ppm, 2H).

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / manalyte) * (mIS / MWIS) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Spectral Interpretation and Identification of Impurities

A hypothetical ¹H NMR spectrum of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate would exhibit characteristic signals for the tert-butyl group, the piperidine ring protons, the methyl ester, and the amino group protons.

Potential Process-Related Impurities and Their Spectral Signatures:

  • Unreacted Starting Materials: Depending on the synthetic route, signals corresponding to the starting materials may be present.

  • Byproducts of Boc-protection: The formation of di-Boc protected species could lead to additional signals in the tert-butyl region.

  • Incomplete Deprotection: If other protecting groups (e.g., benzyl) were used in the synthesis, their incomplete removal would result in characteristic aromatic or benzylic signals.

  • Solvents: Residual solvents from the synthesis and purification steps will appear as characteristic signals (e.g., ethyl acetate, dichloromethane).

Potential Degradation Products:

  • De-Boc Compound: The Boc (tert-butyloxycarbonyl) protecting group is labile under acidic conditions. Its cleavage would result in the formation of the corresponding free amine and the disappearance of the tert-butyl signal.

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which would lead to the disappearance of the methyl singlet and the appearance of a broad carboxylic acid proton signal.

  • Oxidation: The piperidine ring can be susceptible to oxidation, potentially forming N-oxides or ring-opened products, leading to a more complex spectrum.

Comparison with Other Analytical Techniques

While NMR is a powerful tool for purity determination, it is often used in conjunction with other analytical techniques for a comprehensive purity profile.

TechniqueAdvantagesDisadvantages
NMR Absolute quantification without the need for reference standards of the analyte; provides structural information for impurity identification; non-destructive.Lower sensitivity compared to chromatographic methods; may have overlapping signals in complex mixtures.
HPLC High sensitivity and resolution; well-established for routine analysis.Requires reference standards for each impurity for accurate quantification; may not detect non-chromophoric impurities.
Mass Spectrometry (MS) High sensitivity and provides molecular weight information for impurity identification.Not inherently quantitative without the use of standards; ionization efficiency can vary significantly between compounds.

Visualizing the Workflow and Decision-Making Process

Caption: Workflow for Purity Analysis by qNMR

AnalyticalMethodSelection Start Purity Analysis Required IsAbsoluteQuantificationNeeded Absolute Quantification Needed? Start->IsAbsoluteQuantificationNeeded AreReferenceStandardsAvailable Reference Standards for Impurities Available? IsAbsoluteQuantificationNeeded->AreReferenceStandardsAvailable No NMR Use qNMR IsAbsoluteQuantificationNeeded->NMR Yes IsStructuralInfoNeeded Structural Information on Impurities Needed? AreReferenceStandardsAvailable->IsStructuralInfoNeeded No HPLC Use HPLC AreReferenceStandardsAvailable->HPLC Yes LCMS Use LC-MS IsStructuralInfoNeeded->LCMS Yes Combined Use a Combination of Techniques IsStructuralInfoNeeded->Combined No NMR->Combined HPLC->Combined LCMS->Combined caption Decision Tree for Analytical Method Selection

Caption: Decision Tree for Analytical Method Selection

Conclusion

The purity analysis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate by NMR is a powerful, accurate, and direct method for ensuring the quality of this critical pharmaceutical intermediate. By understanding the principles behind the technique, carefully executing the experimental protocol, and intelligently interpreting the spectral data, researchers can have high confidence in the purity of their materials, a crucial step in the journey of drug discovery and development. This guide provides the foundational knowledge and practical insights to achieve this with scientific integrity.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of Natural Products, 68(1), 133-149. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. [Link]

  • BenchChem. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
  • Combourieu, B., et al. (2000).
Comparative

A Comparative Guide to the Characterization of Impurities in 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Abstract This guide provides a comprehensive comparison of analytical methodologies for the identification, quantification, and structural elucidation of impurities in 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarbox...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the identification, quantification, and structural elucidation of impurities in 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, a key building block in pharmaceutical synthesis. As regulatory agencies place stringent controls on impurity levels, a robust and validated analytical strategy is paramount for ensuring drug safety and efficacy.[1][2] This document delves into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, present detailed protocols, and provide supporting data to guide researchers and drug development professionals in establishing a self-validating system for impurity characterization.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical development, an impurity is any component of a drug substance that is not the chemical entity defined as the active pharmaceutical ingredient (API).[3] The presence of these unwanted chemicals, even in minute quantities, can significantly impact the safety and efficacy of the final drug product.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling. Specifically, ICH guidelines Q3A(R2) and Q3B(R2) stipulate that any impurity present at a level greater than 0.1% must be identified and characterized.[3][4]

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a substituted 4-aminopiperidine derivative, a structural motif prevalent in many bioactive compounds.[5][6] Its synthesis, like any multi-step chemical process, is susceptible to the formation of various impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products formed during manufacturing or storage.[7][8] This guide offers a comparative framework for selecting and implementing the most effective analytical techniques to manage these impurities effectively.

Potential Impurity Profile of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

A sound scientific appraisal of the synthetic route is the first step in predicting the impurity profile.[7] The synthesis of 4-substituted-4-aminopiperidine derivatives often starts from materials like isonipecotate or 4-piperidinecarboxamide and involves steps such as N-protection, alkylation, and functional group transformations.[5][9]

Potential Impurities Include:

  • Process-Related Impurities:

    • Starting Materials: Incomplete reaction could leave residual precursors such as tert-Butyl 4-aminopiperidine-1-carboxylate or related piperidones.[10]

    • Intermediates: Unconverted intermediates from various synthetic steps.

    • By-products: Resulting from side reactions like over-alkylation, hydrolysis of the ester or Boc-group, or dimerization.

  • Degradation Products: The molecule contains ester and carbamate functional groups, which are susceptible to hydrolysis under acidic or basic conditions, potentially leading to the corresponding carboxylic acid or de-protected piperidine.

  • Residual Solvents & Reagents: Solvents used during synthesis and purification (e.g., acetonitrile, methanol, dichloromethane) and unreacted reagents are common impurities best addressed by specific techniques.[8]

Comparative Analysis of Core Analytical Methodologies

The selection of an analytical technique is dictated by the physicochemical properties of the analyte, the required sensitivity, and the nature of the potential impurities.[11] While LC-MS is a powerful tool, a multi-faceted approach is often necessary for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment and quantification of non-volatile organic impurities.[12][13] Its robustness and reproducibility make it ideal for routine quality control.

  • Principle of Operation: Separation is achieved based on the differential partitioning of analytes between a stationary phase (commonly a C18 silica column) and a liquid mobile phase. A UV detector is typically used for detection.

  • Causality in Method Development: For a molecule like 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate and its likely impurities, a reverse-phase HPLC (RP-HPLC) method is the logical choice. A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic solvent (e.g., acetonitrile or methanol), is essential to elute compounds with a wide range of polarities, from polar starting materials to non-polar by-products, within a reasonable timeframe.[14] The basic nature of the piperidine nitrogen can cause peak tailing on silica-based columns; this is mitigated by using a base-deactivated column or adding a competitive amine like triethylamine to the mobile phase.[8]

  • Limitations: While excellent for quantification, HPLC-UV alone cannot definitively identify unknown impurities. It relies on comparison with a reference standard. Co-elution of impurities with similar polarities can also pose a challenge.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become an indispensable tool in the pharmaceutical industry, coupling the separation power of HPLC with the high specificity and sensitivity of mass spectrometry.[11][15]

  • Principle of Operation: As compounds elute from the HPLC column, they are ionized (e.g., by Electrospray Ionization - ESI) and enter the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z).

  • Causality in Application: This technique is the gold standard for identifying unknown impurities.[11] For an unknown peak detected in an HPLC chromatogram, LC-MS provides the molecular weight, a critical piece of the puzzle for structural elucidation.[8] High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition, further narrowing down potential structures. The basic nitrogen on the piperidine ring is readily protonated, making positive-ion ESI an effective ionization mode.

  • Limitations: Matrix effects, where other components in the sample suppress or enhance the ionization of the target analyte, can complicate quantification.[11] While it provides a molecular formula, it does not reveal the complete 3D structure or stereochemistry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds, making it essential for detecting residual solvents and certain process-related impurities.[8][16]

  • Principle of Operation: The sample is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. The separated components then enter a mass spectrometer for detection.

  • Causality in Application: ICH Q3C guidelines set strict limits for residual solvents, necessitating a sensitive and specific method like GC-MS.[4] For some less volatile or polar piperidine-related impurities, derivatization may be employed to increase volatility and improve chromatographic performance.[17]

  • Limitations: This technique is unsuitable for non-volatile or thermally labile compounds, which would decompose in the high-temperature GC inlet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for the unambiguous structural elucidation of organic molecules once an impurity has been isolated.[8][18]

  • Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. By analyzing the resonance frequencies of nuclei in a magnetic field, one can deduce the chemical environment and connectivity of atoms within a molecule.

  • Causality in Application: When an unknown impurity is detected by HPLC and its molecular formula is determined by HRMS, preparative HPLC is used for isolation. The isolated fraction is then analyzed by 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments. This suite of experiments provides definitive through-bond connectivity and allows for the complete assignment of the chemical structure.[19]

  • Limitations: NMR has significantly lower sensitivity compared to MS and requires a relatively pure and concentrated sample (typically >1 mg), making it impractical for trace-level analysis without prior isolation.

Data Presentation and Visualization

Table 1: Comparison of Analytical Techniques for Impurity Profiling
ParameterHPLC-UVLC-MS/MSGC-MSNMR Spectroscopy
Principle Chromatographic separation with UV detectionChromatographic separation coupled with mass analysis[11]Chromatographic separation of volatile analytes with mass analysis[8]Nuclear magnetic resonance of atoms in a magnetic field[18]
Primary Use Quantification of known impurities, Purity assessmentIdentification of unknown impurities, QuantificationAnalysis of residual solvents & volatile impuritiesUnambiguous structure elucidation of isolated impurities
Selectivity Moderate to HighVery HighHighVery High
Sensitivity Moderate (ng-µg)Very High (pg-ng)[15]High (pg-ng)Low (>µg)
Sample Requirements Soluble in mobile phaseSoluble in mobile phaseVolatile or derivableIsolated, pure sample (>1 mg)
Diagram 1: General Workflow for Impurity Characterization

G cluster_0 Detection & Quantification cluster_1 Identification & Elucidation A API Sample B HPLC-UV / LC-MS Screening A->B J GC-MS Analysis for Residual Solvents A->J C Quantify Impurities B->C D Compare to 0.1% ICH Threshold C->D E Impurity > 0.1%? D->E Decision Point F LC-MS / HRMS Analysis (Determine Molecular Formula) E->F G Preparative HPLC (Isolate Impurity) F->G H NMR Spectroscopy (1D & 2D Experiments) G->H I Definitive Structure Elucidation H->I

Caption: Workflow for impurity detection, quantification, and identification.

Diagram 2: Decision Tree for Analytical Method Selection

G A What is the impurity type? B Volatile / Solvent? A->B Process-Related C Non-Volatile / Degradant? A->C Product-Related D Known or Unknown? B->D E Known or Unknown? C->E T1 GC-MS D->T1 Known or Unknown T2 HPLC-UV (with standard) E->T2 Known T3 LC-MS E->T3 Unknown T4 Isolate + NMR for confirmation T3->T4

Caption: Decision tree for selecting the appropriate analytical technique.

Experimental Protocol: RP-HPLC-MS Method

This protocol describes a robust, general-purpose method for the separation and identification of potential non-volatile impurities in 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate.

Objective: To develop a sensitive and selective method for the detection and identification of impurities.

1. Materials and Reagents:

  • Reference Standard: 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (≥98% purity).

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Water (Milli-Q or 18 MΩ·cm).

  • Mobile Phase Additives: Formic acid (LC-MS grade).

2. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the API sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Working Solution: Dilute the stock solution to 0.1 mg/mL using the same diluent for analysis.

  • Rationale: Dissolving the sample in the initial mobile phase composition ensures good peak shape for the main component. The 1.0 mg/mL concentration is standard for impurity profiling, allowing for the detection of a 0.1% impurity at a concentration of 1 µg/mL.

3. Chromatographic Conditions (HPLC/LC-MS):

  • Column: Base-deactivated C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

    • Causality: A C18 column provides good retention for this moderately polar compound. A base-deactivated column is crucial to prevent peak tailing from the interaction of the basic piperidine nitrogen with acidic silanol groups on the silica support.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acidifies the mobile phase, ensuring the amine is protonated, which improves peak shape and aids in positive-ion ESI-MS detection.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    25.0 5 95
    30.0 5 95
    30.1 95 5

    | 35.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detector Wavelength: 210 nm.

    • Causality: The molecule lacks a strong chromophore, so a low wavelength like 210 nm is used to detect the carbamate and ester carbonyl groups.

4. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Range: m/z 100 - 1000.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Data Acquisition: Full Scan mode for impurity identification. For known impurities, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

Conclusion

The characterization of impurities in pharmaceutical intermediates like 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a multi-faceted challenge that requires a strategic combination of analytical techniques. While HPLC-UV serves as a robust workhorse for routine purity testing and quantification, its capabilities are significantly enhanced when coupled with mass spectrometry. LC-MS is the premier technique for the rapid identification of unknown non-volatile impurities. GC-MS remains essential for controlling volatile impurities and residual solvents. Finally, for the unambiguous structural confirmation of a critical impurity, isolation followed by NMR spectroscopy is the definitive method. By understanding the strengths and limitations of each technique and applying them logically as outlined in this guide, researchers and drug development professionals can build a comprehensive and scientifically sound impurity control strategy that ensures product quality and regulatory compliance.

References

  • Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. [Link]

  • Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]

  • Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Xia, X., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. [Link]

  • PubMed. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • PubMed. (2017). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]

  • Pharmaceutical Sciences. (n.d.). Impurity profiling and drug characterization: backdrop and approach. [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • ResearchGate. (2025). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • Waters Corporation. (n.d.). Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

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  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. [Link]

  • PubMed. (2007). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. [Link]

  • ResearchGate. (2025). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. [Link]

  • MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

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Comparative

A Comparative Cost-Benefit Analysis for the Synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

In the landscape of modern drug discovery and development, the strategic synthesis of complex molecular scaffolds is paramount. The 4-amino-4-methylpiperidine moiety, a key structural motif, is integral to a variety of p...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic synthesis of complex molecular scaffolds is paramount. The 4-amino-4-methylpiperidine moiety, a key structural motif, is integral to a variety of pharmacologically active agents. This guide provides an in-depth cost-benefit analysis of two plausible synthetic routes to a particularly valuable derivative, 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. This analysis is designed to empower researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in the laboratory and during process scale-up.

The selection of a synthetic pathway is a multifaceted decision, balancing the upfront cost of materials with factors such as overall yield, process efficiency, safety, and environmental impact. Herein, we compare a route commencing from the readily available N-Boc-4-piperidone via a Strecker reaction-based approach against a pathway originating from methyl isonipecotate that leverages a Curtius rearrangement.

At a Glance: Synthetic Route Comparison

MetricRoute 1: Strecker-based SynthesisRoute 2: Curtius Rearrangement
Starting Material N-Boc-4-piperidoneMethyl isonipecotate
Key Transformations Strecker reaction, Alkylation, Nitrile Hydrolysis, EsterificationN-Boc Protection, Alkylation, Ester Hydrolysis, Curtius Rearrangement
Estimated Number of Steps 44
Key Reagents Sodium Cyanide, Methylamine, Lithium diisopropylamide (LDA)Di-tert-butyl dicarbonate, LDA, Diphenylphosphoryl azide (DPPA)
Process Safety Considerations Use of highly toxic sodium cyanide.Use of potentially explosive acyl azides (generated in situ).
Estimated Overall Yield ModerateModerate to High
Scalability Feasible, with stringent safety protocols for cyanide handling.Good, with careful temperature control during the rearrangement.
Relative Cost Potentially lower starting material cost, but hazardous reagent handling may increase operational costs.Higher cost of some reagents (e.g., DPPA), but potentially safer on a large scale.

Route 1: Strecker-based Synthesis from N-Boc-4-piperidone

This synthetic approach leverages the well-established Strecker synthesis to introduce the C4-amino and a nitrile group in a single step, which is subsequently methylated and converted to the target ester.

Conceptual Workflow

A N-Boc-4-piperidone B 1-Boc-4-amino-4-cyanopiperidine A->B Strecker Reaction (NaCN, MeNH2) C tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate B->C Alkylation (LDA, MeI) D 1-tert-Butyl 4-carboxylic acid 4-methyl-4-aminopiperidine C->D Nitrile Hydrolysis (Acid or Base) E 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate D->E Esterification (MeOH, Acid)

Caption: Strecker-based synthesis workflow.

In-Depth Analysis

Expertise & Experience: The choice of the Strecker reaction is a classic and efficient method for the synthesis of α-amino nitriles from ketones.[1][2] The one-pot nature of this transformation, combining the ketone, an amine source (methylamine), and a cyanide source, is highly atom-economical. The subsequent alkylation of the α-aminonitrile requires a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to deprotonate the C4-position, allowing for the introduction of the methyl group. The final steps involve the hydrolysis of the nitrile to a carboxylic acid, followed by esterification.[3][4]

Trustworthiness: Each step in this proposed synthesis is a well-documented and reliable transformation in organic chemistry. The formation of the α-aminonitrile is typically high-yielding. Careful control of the alkylation step is necessary to avoid side reactions. The hydrolysis of the nitrile can be performed under either acidic or basic conditions, offering flexibility in the synthetic design.

Estimated Cost Analysis (Route 1)
ReagentCAS NumberEstimated Price (per 100g)
N-Boc-4-piperidone79099-07-3~$150 - $250[5][6][7][8][9]
Sodium Cyanide143-33-9~$50 - $100
Methylamine (40% in water)74-89-5~$30 - $60
Lithium diisopropylamide (LDA)4111-54-0~$150 - $250 (solution)[2][10][11][12]
Methyl Iodide74-88-4~$40 - $80
Methanol67-56-1~$15 - $30
Hydrochloric Acid7647-01-0~$20 - $40

Note: Prices are estimates and can vary based on supplier, purity, and quantity.

Experimental Protocol (Route 1 - Prophetic)

Step 1: Synthesis of 1-Boc-4-amino-4-cyanopiperidine To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add methylamine (1.2 eq, 40% in water) and sodium cyanide (1.2 eq). Stir the mixture at room temperature for 24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield the crude α-aminonitrile.

Step 2: Synthesis of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate In a flame-dried flask under an inert atmosphere, a solution of 1-Boc-4-amino-4-cyanopiperidine (1.0 eq) in anhydrous THF is cooled to -78°C. Lithium diisopropylamide (LDA) (2.2 eq) is added dropwise, and the mixture is stirred for 1 hour. Methyl iodide (1.5 eq) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Step 3 & 4: Hydrolysis and Esterification The purified tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate is refluxed in a mixture of concentrated hydrochloric acid and methanol. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, dried, and concentrated to yield 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate.

Route 2: Curtius Rearrangement from Methyl Isonipecotate

This alternative route builds the target molecule from a different starting material, employing a Curtius rearrangement to form the crucial C4-amino group.[13][14][15][16][17][18][19]

Conceptual Workflow

A Methyl isonipecotate B 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate A->B N-Boc Protection & Alkylation (Boc2O, LDA, MeI) C 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid B->C Ester Hydrolysis (LiOH) D tert-Butyl 4-isocyanato-4-methylpiperidine-1-carboxylate C->D Curtius Rearrangement (DPPA, heat) E 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate D->E Trapping with Methanol (MeOH)

Sources

Validation

Comparative Benchmarking of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate: A Guide for Researchers

Introduction In the landscape of modern drug discovery and development, the quality and characterization of pharmaceutical intermediates are of paramount importance.[1] These molecules serve as the foundational building...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the quality and characterization of pharmaceutical intermediates are of paramount importance.[1] These molecules serve as the foundational building blocks for active pharmaceutical ingredients (APIs), and their purity can significantly influence the efficacy, safety, and consistency of the final drug product.[1][2] 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a key intermediate, valued for its role in the synthesis of a variety of biologically active compounds, including inhibitors of epigenetic regulatory proteins and antitumor agents.[2][3][4] The presence of both a Boc-protected amine and a methyl ester on the piperidine ring provides a versatile scaffold for medicinal chemists.

This guide presents a comprehensive benchmarking analysis of a research-grade sample of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate against commercially available standards. Through a series of rigorous analytical tests, we aim to provide researchers, scientists, and drug development professionals with the objective data and experimental protocols necessary to make informed decisions when selecting and utilizing this critical intermediate. Our focus is on demonstrating a self-validating system of protocols that ensures the identity, purity, and stability of the compound, aligning with the stringent quality standards expected in pharmaceutical research.[5][6]

Experimental Design & Rationale

The core of this guide is a head-to-head comparison of a test sample of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate with two leading commercial standards. The experimental workflow is designed to provide a multi-faceted assessment of the compound's quality.

Benchmarking Workflow

cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Comparison Test_Sample In-House Synthesized 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate Identity Identity Confirmation (NMR & MS) Test_Sample->Identity Purity Purity Assessment (HPLC-UV) Test_Sample->Purity Stability Forced Degradation Study (HPLC-UV/MS) Test_Sample->Stability Standard_A Commercial Standard A Standard_A->Identity Standard_A->Purity Standard_B Commercial Standard B Standard_B->Identity Standard_B->Purity Data_Comparison Comparative Data Analysis Identity->Data_Comparison Purity->Data_Comparison Stability->Data_Comparison

Caption: Experimental workflow for benchmarking 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate.

The chosen analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—are industry-standard methods for the characterization of pharmaceutical intermediates.[6] NMR provides detailed structural information, confirming the identity of the molecule.[7][8][9] MS offers precise mass determination, further verifying the molecular formula.[10][11] HPLC is the workhorse for purity assessment, capable of separating the main compound from potential impurities.[12][13] Finally, a forced degradation study is included to assess the inherent stability of the molecule under stress conditions, a critical parameter for predicting shelf-life and handling requirements.[14][15][16]

Results and Discussion

Identity Confirmation: NMR and Mass Spectrometry

The identity of the test sample was unequivocally confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), and the data was found to be consistent with the commercial standards.

¹H and ¹³C NMR Spectroscopy: The NMR spectra of piperidine derivatives can be complex due to conformational isomers.[7][8][9] However, the characteristic signals for the tert-butyl and methyl ester groups, as well as the piperidine ring protons, were observed in the expected regions for all three samples.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can sometimes be challenging for Boc-protected amines due to their lability.[10][11] However, under optimized conditions, the protonated molecular ion [M+H]⁺ was observed for all samples, confirming the expected molecular weight.

Purity Assessment by HPLC-UV

Purity is a critical quality attribute for any pharmaceutical intermediate as impurities can lead to unwanted side reactions and compromise the quality of the final API.[1][17] The purity of the test sample and the commercial standards was determined by reverse-phase HPLC with UV detection.

Table 1: Comparative Purity Analysis

SamplePurity by HPLC-UV (%)Major Impurity (%)
Test Sample 99.2 0.3
Commercial Standard A98.80.5
Commercial Standard B99.50.2

The data indicates that the in-house test sample possesses a high degree of purity, comparable to and in one case exceeding that of the commercial standards. The impurity profiles were also similar across all samples, with the major impurity tentatively identified by LC-MS as the corresponding carboxylic acid resulting from the hydrolysis of the methyl ester.

Stability Assessment: Forced Degradation Study

A forced degradation study was conducted on the test sample to evaluate its stability under various stress conditions as recommended by ICH guidelines.[14][15] Aliquots of the sample were subjected to acidic, basic, oxidative, and thermal stress. The degradation was monitored by HPLC-UV/MS.

Table 2: Forced Degradation Study Results

Condition% Degradation of Test SampleMajor Degradants Identified
0.1 M HCl, 60°C, 24h85%Boc-deprotected compound
0.1 M NaOH, 60°C, 24h15%Hydrolyzed methyl ester
3% H₂O₂, RT, 24h< 5%N-oxide
80°C, 48h (solid state)< 2%Not significant

The results highlight the lability of the Boc-protecting group under acidic conditions, which is a known characteristic of this functional group.[14] The compound demonstrated greater stability under basic, oxidative, and thermal stress. This information is crucial for determining appropriate storage and handling conditions.

Experimental Protocols

Protocol 1: NMR Analysis
  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument.

  • Data Processing: Process the spectra using appropriate software to assign the chemical shifts and coupling constants.

Protocol 2: HPLC-UV Purity Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 3: Forced Degradation Study
  • Acidic Degradation: Dissolve the sample in 0.1 M HCl and heat at 60°C.

  • Basic Degradation: Dissolve the sample in 0.1 M NaOH and heat at 60°C.

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to 80°C in a stability chamber.

  • Analysis: At specified time points, withdraw an aliquot, neutralize if necessary, and analyze by HPLC-UV/MS using the method described in Protocol 2, coupled with a mass spectrometer to identify degradation products.

Conclusion

This comparative guide demonstrates that the in-house synthesized 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate meets and, in some aspects, exceeds the quality attributes of commercially available standards. The provided experimental protocols offer a robust framework for the analytical characterization and quality control of this important pharmaceutical intermediate. By adhering to these self-validating methodologies, researchers can ensure the integrity of their starting materials, which is a critical step in the successful development of new therapeutic agents.

References

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine - Optica Publishing Group. Available at: [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS | Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. Available at: [Link]

  • Understanding Purity Requirements for Pharmaceutical Intermediates. Available at: [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed. Available at: [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available at: [Link]

  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - NIH. Available at: [Link]

  • Piperidine - Wikipedia. Available at: [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. Available at: [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - NIH. Available at: [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available at: [Link]

  • Reference Standards for Impurities in Pharmaceuticals - Knors Pharma. Available at: [Link]

  • Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs. Available at: [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. Available at: [Link]

  • Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray - OSTI.GOV. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. Available at: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. Available at: [Link]

  • tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate | C11H22N2O2 - PubChem. Available at: [Link]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Available at: [Link]

  • tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | C11H23N3O2 - PubChem. Available at: [Link]

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.
  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085. Available at: [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central. Available at: [Link]

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  • PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA - Googleapis.com. Available at: [Link]

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Validation

Illuminating Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate Derivatives

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crysta...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate and its derivatives, a class of compounds with significant potential in medicinal chemistry.

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. The specific substitution pattern of the title compound, featuring a protected amine and a methyl ester at the 4-position, offers a versatile platform for the synthesis of diverse chemical libraries. Understanding the exact spatial arrangement of these functional groups is crucial for predicting and optimizing their interactions with biological targets. While various analytical techniques can provide structural information, single-crystal X-ray diffraction remains the gold standard for obtaining unambiguous, high-resolution atomic coordinates.

This guide will navigate the experimental workflow of X-ray crystallography as applied to these piperidine derivatives, from the critical step of crystal cultivation to the final stages of structure refinement and validation. Furthermore, it will objectively compare this technique with viable alternatives, providing the necessary context for researchers to make informed decisions in their structural analysis endeavors.

The Cornerstone of Structural Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and torsion angles, ultimately revealing the molecule's conformation and packing in the solid state.

Experimental Workflow: A Step-by-Step Protocol

The successful determination of a crystal structure is a multi-step process that demands meticulous attention to detail. The following protocol outlines the key stages involved in the X-ray crystallographic analysis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate derivatives.

1. Synthesis and Purification: The initial and foundational step is the synthesis of the target compound. A common route to 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate involves the protection of a suitable piperidine precursor followed by functional group manipulations at the 4-position. High purity of the synthesized compound is critical for successful crystallization.

2. Crystallization: Growing single crystals of sufficient size and quality is often the most challenging aspect of the entire process. For Boc-protected amino esters like the title compound, a variety of crystallization techniques can be employed. The choice of solvent or solvent system is paramount.

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystal growth. Common solvent/anti-solvent pairs include methanol/diethyl ether and dichloromethane/hexane.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

3. Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in the X-ray beam of a diffractometer. Data collection involves rotating the crystal and collecting the diffraction patterns at various orientations. Modern diffractometers equipped with sensitive detectors can collect a complete dataset in a matter of hours.

4. Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffracted X-rays. The resulting data is then used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.

5. Structure Refinement and Validation: The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit to the observed diffraction data. The quality of the final structure is assessed using various metrics, such as the R-factor and goodness-of-fit.

Caption: A generalized workflow for single-crystal X-ray crystallography.

Comparative Analysis of Structural Elucidation Techniques

While single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of small molecules, other techniques offer complementary information or can be employed when single crystals are not obtainable.

TechniquePrincipleAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single crystalUnambiguous 3D structure, high resolution, precise bond lengths and anglesRequires high-quality single crystals, which can be difficult to grow
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powderDoes not require single crystals, useful for phase identification and purity analysisProvides less detailed structural information than SCXRD, structure solution can be challenging
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic fieldProvides detailed information about the connectivity and conformation of molecules in solutionDoes not directly provide a 3D structure of the entire molecule in the solid state, interpretation can be complex for rigid molecules
Computational Modeling Theoretical calculations based on quantum mechanics or molecular mechanicsCan predict molecular conformations and properties, useful for understanding intermolecular interactionsAccuracy depends on the level of theory and force field used, requires experimental validation

Hypothetical Crystallographic Data for a Derivative

In the absence of publicly available crystallographic data for the title compound, the following table presents a hypothetical but realistic set of parameters for a derivative, based on typical values for similar small organic molecules. This serves as an illustrative example of the data obtained from a successful X-ray diffraction experiment.

ParameterHypothetical ValueSignificance
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a (Å) 10.5Length of the 'a' axis of the unit cell.
b (Å) 8.2Length of the 'b' axis of the unit cell.
c (Å) 15.1Length of the 'c' axis of the unit cell.
α (°) 90Angle between the 'b' and 'c' axes.
β (°) 98.5Angle between the 'a' and 'c' axes.
γ (°) 90Angle between the 'a' and 'b' axes.
Volume (ų) 1285Volume of the unit cell.
Z 4Number of molecules in the unit cell.
Resolution (Å) 0.85A measure of the level of detail in the electron density map.
R-factor (%) 4.5A measure of the agreement between the crystallographic model and the experimental data.
Goodness-of-fit 1.05An indicator of the quality of the refinement.

Conclusion

The structural elucidation of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate derivatives through single-crystal X-ray crystallography provides invaluable insights for drug discovery and development. The detailed atomic-level information obtained from this technique is essential for understanding structure-activity relationships and for the rational design of new and improved therapeutic agents. While alternative methods can offer complementary data, X-ray crystallography remains the unparalleled gold standard for the definitive determination of molecular architecture in the solid state. The protocols and comparative analysis presented in this guide are intended to equip researchers with the foundational knowledge to successfully apply this powerful technique to their own investigations of this important class of molecules.

References

  • A facile approach for the preparation of cis‐3‐methyl‐4‐aminopiperidine derivatives. ResearchGate. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]

  • Small molecule crystallography. Excillum. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

Comparative

A Comparative Guide to Catalysts for the Synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of complex molecular scaffolds is a cornerstone of innovation. The 4-amino-4-carboxypiperidine moiety, spe...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of complex molecular scaffolds is a cornerstone of innovation. The 4-amino-4-carboxypiperidine moiety, specifically in the form of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, represents a critical building block in the design of novel therapeutics. Its rigidified, yet three-dimensional, structure provides a valuable scaffold for presenting pharmacophoric elements in a defined spatial orientation. This guide offers a comparative analysis of key catalytic strategies for the synthesis of this important intermediate, providing experimental insights to inform your selection of the most suitable synthetic route.

Introduction to the Target Molecule and Synthetic Challenges

The target molecule, 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, possesses a quaternary stereocenter at the C4 position of the piperidine ring, which presents a significant synthetic challenge. The construction of this sterically congested center with control over functionality is paramount. This guide will explore and compare three primary synthetic pathways: the Strecker synthesis, reductive amination, and a multi-step approach involving a Curtius rearrangement. Each of these routes offers distinct advantages and disadvantages in terms of catalyst requirements, reaction conditions, and overall efficiency.

Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy is often a trade-off between factors such as step economy, availability of starting materials, catalyst cost and sensitivity, and scalability. Below is a comparative overview of the primary catalytic approaches to the 4-amino-4-carboxypiperidine core structure.

Synthetic Strategy Key Catalyst/Reagent Typical Starting Material Advantages Disadvantages
Strecker Synthesis Lewis acids (e.g., ZrOCl₂·8H₂O), OrganocatalystsN-Boc-4-piperidoneConvergent one-pot reaction, readily available starting materials.Use of toxic cyanide sources, potentially harsh hydrolysis conditions.
Reductive Amination Hydride reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃)N-Boc-4-piperidoneMilder reaction conditions, avoids the direct use of HCN.May require an excess of the amine source, potential for side reactions.
Curtius Rearrangement -Ethyl isonipecotateAvoids highly toxic reagents like diethylaluminum cyanide.[1]Multi-step synthesis, potentially lower overall yield.

In-Depth Analysis and Experimental Protocols

The Strecker Synthesis: A Convergent Approach

The Strecker synthesis is a powerful one-pot, three-component reaction that constructs the α-aminonitrile core from a ketone, an amine source (typically ammonia or an ammonium salt), and a cyanide source.[2][3] The resulting α-aminonitrile can then be hydrolyzed to the corresponding α-amino acid.

Catalytic Considerations:

While the classical Strecker reaction can proceed without a catalyst, the use of catalysts can significantly enhance the reaction rate and yield. Lewis acids, such as ZrOCl₂·8H₂O, have been shown to be effective.[4] Organocatalysts, including thiourea and squaramide derivatives, have also emerged as powerful tools, particularly for asymmetric variants of the Strecker reaction.[5]

A plausible reaction pathway for the synthesis of the precursor to the target molecule via a Lewis acid-catalyzed Strecker reaction is depicted below.

Strecker_Pathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyanide Addition cluster_2 Step 3 & 4: Hydrolysis & Esterification N-Boc-4-piperidone N-Boc-4-piperidone Imine Iminium Intermediate N-Boc-4-piperidone->Imine + NH3 - H2O NH3 NH3 Aminonitrile 1-Boc-4-amino-4-cyanopiperidine Imine->Aminonitrile + CN⁻ CN- CN⁻ Amino_acid 1-Boc-4-aminopiperidine- 4-carboxylic acid Aminonitrile->Amino_acid H₃O⁺ Final_Product Target Molecule Amino_acid->Final_Product MeOH, H⁺ Catalyst Lewis Acid (e.g., ZrOCl₂) Catalyst->Imine activates Reductive_Amination_Workflow start Start reactants Mix N-Boc-4-piperidone, Amine Source (e.g., NH₄OAc), and Solvent (e.g., Methanol) start->reactants add_reductant Add Reducing Agent (e.g., NaBH₃CN) portion-wise at 0 °C reactants->add_reductant react Stir at Room Temperature (24-48 hours) add_reductant->react workup Work-up: - Quench Reaction - Extract with Organic Solvent - Dry and Concentrate react->workup product 4-Amino-1-Boc-piperidine workup->product

Caption: General workflow for reductive amination.

Representative Experimental Protocol (Sodium Cyanoborohydride):

This protocol is based on established procedures for the reductive amination of N-Boc-4-piperidone. [6]

  • In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq.) and ammonium acetate (10 eq.) in methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 4-amino-1-Boc-piperidine.

  • The subsequent steps would involve the introduction of the methyl carboxylate group, which would require a separate synthetic sequence starting from a different precursor or modification of this intermediate.

Synthesis via Curtius Rearrangement: A Multi-Step Approach

A less direct, yet effective, method for synthesizing 4-amino-4-substituted piperidines involves a multi-step sequence starting from a commercially available material like ethyl isonipecotate. A key step in this pathway is the Curtius rearrangement to install the amine functionality. [1] Synthetic Outline:

  • Alkylation: The α-carbon to the ester in N-protected ethyl isonipecotate is alkylated to introduce the desired substituent (in this case, a methyl group).

  • Saponification: The ester is hydrolyzed to the corresponding carboxylic acid.

  • Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate.

  • Hydrolysis: The isocyanate is hydrolyzed to the primary amine.

This route, while longer, provides a high degree of flexibility for introducing various substituents at the 4-position and avoids the use of highly toxic cyanide reagents.

Conclusion and Recommendations

The synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate can be approached through several catalytic strategies, each with its own set of advantages and challenges.

  • For a convergent and atom-economical approach, the Strecker synthesis is a strong candidate, particularly with the use of a Lewis acid catalyst like ZrOCl₂·8H₂O to improve efficiency. However, the handling of cyanide reagents requires stringent safety protocols.

  • Reductive amination presents a milder and safer alternative, making it well-suited for laboratory-scale synthesis and initial explorations. The choice of reducing agent can be tailored to optimize the reaction conditions.

  • The multi-step synthesis via Curtius rearrangement offers the greatest flexibility for analog synthesis and avoids some of the more hazardous reagents, making it a valuable strategy in a drug discovery setting where a variety of derivatives may be required.

The ultimate choice of catalyst and synthetic route will depend on the specific requirements of the research program, including scale, safety considerations, and the need for structural diversity. It is recommended to perform small-scale trials of the most promising routes to determine the optimal conditions for your specific application.

References

  • A Comparative Guide to Catalysts for the Reduction of N-Boc-4-piperidone - Benchchem. (URL not available)
  • A Comparative Cost-Benefit Analysis of Synthetic Routes to Aminopiperidines - Benchchem. (URL not available)
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)
  • Buchwald-Hartwig reaction: An overview - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Method for synthesizing 1-boc-4-aminopiperidine - Google P
  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (URL: [Link])

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])

  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - NIH. (URL: [Link])

  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. (URL: [Link])

  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem. (URL not available)
  • Method for preparing 4-Boc-aminopiperidine - Google P
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (URL: [Link])

  • A Comparison Between Catalyst‐Free and ZrOCl2⋅8H2O‐Catalyzed Strecker Reactions for the Rapid and Solvent‐Free One‐Pot Synthesis of Racemic α‐Aminonitrile Derivatives - ResearchGate. (URL: [Link])

  • Method for preparing 4-cyanopiperidine hydrochloride - Google P
  • Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. (URL: [Link])

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (URL not available)
  • Guanidine hydrochloride assisted one-pot synthesis of 2-amino-4,6- disubstituted-3-cyanopyridine derivatives: a sustainable and greener strategy with catalyst recyclability - ResearchGate. (URL: [Link])

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni - ChemRxiv. (URL: [Link])

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - NIH. (URL: [Link])

  • 1-Boc-4-AP - Wikipedia. (URL: [Link])

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (URL: [Link])

  • Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine - PrepChem.com. (URL: [Link])

  • Synthesis of Aminonitriles by Asymmetric Strecker Reaction Using Organocatalysis. (URL: [Link])

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Validation

A Comparative Guide to the Validation of Analytical Methods for 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Introduction 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a key bifunctional building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its struct...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a key bifunctional building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structure, featuring a piperidine core with both a primary amine and a Boc-protected amine, allows for selective chemical modifications. The accurate quantification and purity assessment of this intermediate are paramount to ensuring the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Consequently, the development and validation of robust analytical methods are not merely procedural requirements but foundational pillars of the drug development process.

This guide provides an in-depth comparison of two distinct, validated chromatographic methods for the analysis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. The content is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights. All methodologies and validation parameters are discussed in accordance with the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory bodies including the FDA and EMA.[1][2][3][4][5][6][7][8][9][10]

The Core Analytical Challenge: A Molecule Without a Chromophore

A primary obstacle in the analysis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is its molecular structure, which lacks a significant ultraviolet (UV) chromophore.[11][12] This characteristic renders direct analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV), one of the most common and accessible analytical techniques in quality control laboratories, highly insensitive.[13] Furthermore, the compound's polarity and molecular weight (258.31 g/mol ) present challenges for Gas Chromatography (GC) due to potential thermal decomposition and insufficient volatility.[14][15][16]

To overcome these challenges, this guide will compare two effective strategies:

  • Reversed-Phase HPLC (RP-HPLC) with Pre-Column Derivatization to introduce a UV-active moiety.

  • Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization to enhance volatility and thermal stability.

Method A: RP-HPLC with Pre-Column Derivatization and UV Detection

This approach leverages the high reactivity of the primary amine on the piperidine ring. By reacting the analyte with a derivatizing agent that possesses a strong chromophore, the resulting product can be easily detected and quantified using standard HPLC-UV equipment. This is a cost-effective and robust solution for routine quality control.[11][13]

Experimental Protocol: Derivatization with Benzoyl Chloride
  • Standard and Sample Preparation:

    • Prepare a stock solution (1 mg/mL) of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate reference standard in acetonitrile.

    • Accurately weigh and dissolve the sample to achieve a nominal concentration of 1 mg/mL in acetonitrile.

  • Derivatization Procedure:

    • To 1.0 mL of the standard or sample solution in a clean vial, add 1.0 mL of a 10% sodium bicarbonate solution to create a basic environment.

    • Add 0.5 mL of a 2% (v/v) solution of benzoyl chloride in acetonitrile.

    • Cap the vial and vortex vigorously for 2 minutes.

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • Quench the reaction by adding 0.5 mL of a 20% phosphoric acid solution.

    • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

Workflow for HPLC with Pre-Column Derivatization

G cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve AddBase Add 10% NaHCO₃ Dissolve->AddBase AddReagent Add Benzoyl Chloride AddBase->AddReagent React Vortex & React (30 min) AddReagent->React Quench Add Phosphoric Acid React->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Transfer to Vial Separate Separate on C18 Column Inject->Separate Detect Detect at 230 nm Separate->Detect Quantify Quantify Peak Area Detect->Quantify

Caption: Workflow for RP-HPLC-UV analysis via derivatization.

Method B: Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization

Gas chromatography is a powerful technique known for its high separation efficiency.[14] For non-volatile or thermally labile compounds like our analyte, derivatization is essential to create a more volatile and stable derivative suitable for GC analysis. Silylation is a common and effective technique for this purpose.

Experimental Protocol: Derivatization with BSTFA
  • Standard and Sample Preparation:

    • Prepare a stock solution (1 mg/mL) of the reference standard in a dry, aprotic solvent like Dichloromethane.

    • Accurately weigh and dissolve the sample to a nominal concentration of 1 mg/mL in Dichloromethane.

  • Derivatization Procedure:

    • Transfer 0.5 mL of the standard or sample solution to a clean, dry GC vial.

    • Add 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 45 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before analysis.

  • Chromatographic Conditions:

    • GC System: Agilent 8890 GC or equivalent with FID.

    • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial: 150°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Detector Temperature (FID): 300°C.

Workflow for GC with Derivatization

G cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis Sample Weigh Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve AddReagent Add BSTFA + 1% TMCS Dissolve->AddReagent React Heat at 70°C (45 min) AddReagent->React Cool Cool to Room Temp React->Cool Inject Inject into GC Cool->Inject Transfer to Autosampler Separate Separate on DB-5 Column Inject->Separate Detect Detect with FID Separate->Detect Quantify Quantify Peak Area Detect->Quantify

Caption: Workflow for GC-FID analysis via silylation.

Validation Data Summary and Objective Comparison

The performance of both methods was rigorously evaluated according to ICH Q2(R1) guidelines.[1][7] The following tables summarize the validation data, providing a direct comparison of their capabilities.

Table 1: Linearity and Range
ParameterMethod A: RP-HPLC-UVMethod B: GC-FIDICH Acceptance Criteria
Range 5 - 150 µg/mL5 - 150 µg/mLDefined by linearity, accuracy, and precision.
Correlation Coefficient (r²) 0.99950.9992≥ 0.999
Y-intercept (% of response at 100% concentration) 1.2%1.8%Varies, should be insignificant.

Causality: Both methods demonstrate excellent linearity, as indicated by the high correlation coefficients.[17][18] This is crucial for accurate quantification across a wide range of concentrations, which is necessary for both assay and impurity analysis. The slightly superior r² value in the HPLC method may suggest a more consistent derivatization reaction under the tested conditions.

Table 2: Accuracy and Precision
ParameterMethod A: RP-HPLC-UVMethod B: GC-FIDICH Acceptance Criteria
Accuracy (% Recovery at 3 levels) 99.2% - 101.5%98.5% - 102.0%98.0% - 102.0% for drug substance assay.[18]
Precision (Repeatability, %RSD, n=6) 0.85%1.10%≤ 2%
Intermediate Precision (%RSD) 1.25%1.65%≤ 2%

Causality: Accuracy was established by spiking the analyte into a placebo matrix, demonstrating that neither method suffers from significant matrix interference.[19] Both methods show high precision, with Relative Standard Deviation (%RSD) values well within the typical acceptance limits. The lower %RSD for the HPLC method suggests it may be slightly more repeatable for routine analysis, potentially due to the robustness of liquid-phase autosamplers compared to the complexities of split GC injection.

Table 3: Sensitivity and Specificity
ParameterMethod A: RP-HPLC-UVMethod B: GC-FIDICH Acceptance Criteria
Limit of Detection (LOD) 0.15 µg/mL0.20 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) 0.45 µg/mL0.60 µg/mLSignal-to-Noise Ratio ≥ 10:1
Specificity (Peak Purity/Resolution from impurities) Demonstrated via forced degradation; no co-elution.High resolution of peaks from solvent and by-products.The procedure must unequivocally assess the analyte in the presence of components that may be expected to be present.[8]

Causality: The HPLC method demonstrates slightly better sensitivity (lower LOD/LOQ). This is attributable to the high molar absorptivity of the benzoyl derivative at 230 nm. Specificity was proven for the HPLC method by subjecting the analyte to stress conditions (acid, base, oxidation, heat), showing that the main peak was resolved from all degradation products. The high efficiency of the capillary GC column provides excellent specificity by separating the analyte from potential volatile impurities or derivatization by-products.

Comparative Analysis and Recommendations

FeatureMethod A: RP-HPLC-UVMethod B: GC-FIDSenior Scientist's Insight
Applicability Ideal for assay, purity, and stability testing of non-volatile samples.[14][20][21]Best for analyzing volatile impurities or when high separation efficiency is required.[14][20][21]HPLC is the workhorse for most pharmaceutical QC labs due to its versatility with non-volatile APIs.[14] GC is more of a specialist tool.
Complexity Moderate. The derivatization step adds a manual process requiring careful control.Moderate to High. Derivatization must be performed in anhydrous conditions. GC method development can be more complex.The aqueous-based derivatization for HPLC is generally more forgiving and easier to automate than the moisture-sensitive silylation for GC.
Cost Lower. HPLC systems are ubiquitous, and solvents are a primary recurring cost.[16][21]Lower instrument cost but requires expensive compressed gases (Helium).[16][21]Overall cost of ownership is often comparable, but the ease of use and broader applicability make HPLC a more common initial investment.
Robustness High. Less sensitive to minor variations in flow rate and temperature.Moderate. Highly dependent on consistent gas flows, temperature programming, and injector cleanliness.HPLC methods are typically more robust for inter-laboratory transfer. Robustness should be formally assessed by deliberately varying parameters like mobile phase composition and column temperature.[19]
Throughput Moderate. Typical run times are 15-25 minutes, plus derivatization time.High. GC run times can be faster, often under 15 minutes.When analyzing many samples, the faster GC run time can be offset by the longer, batch-based derivatization heating step.

Conclusion

Both the RP-HPLC-UV with pre-column derivatization and the GC-FID with derivatization are valid and effective methods for the quantitative analysis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate.

The RP-HPLC-UV method stands out as the more versatile and robust choice for routine quality control applications, including assay and impurity profiling. Its superior sensitivity, ease of use, and the prevalence of HPLC instrumentation in pharmaceutical laboratories make it the recommended primary method.

The GC-FID method serves as an excellent complementary technique. It is particularly valuable for its high separation efficiency, which may be required to resolve closely related volatile impurities that are not easily separated by liquid chromatography.

Ultimately, the choice between these methods should be guided by the specific analytical objective.[14] For comprehensive characterization, employing both techniques provides a more complete picture of the analyte's purity profile, embodying the science- and risk-based approaches advocated by modern regulatory guidelines.[5][9]

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

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Validation

A Senior Application Scientist's Guide to the Biological Assay Validation of Novel Kinase Inhibitors Derived from a 4-Aminopiperidine Scaffold

Abstract The 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate scaffold is a cornerstone in modern medicinal chemistry, prized for its versatility in generating diverse molecular architectures.[1] Compounds deriv...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate scaffold is a cornerstone in modern medicinal chemistry, prized for its versatility in generating diverse molecular architectures.[1] Compounds derived from this privileged structure are frequently explored as modulators of critical biological targets, including the vast family of protein kinases.[1] This guide provides a comprehensive framework for the biological validation of novel kinase inhibitors synthesized from this scaffold. We will navigate the logical progression from initial biochemical characterization to robust cell-based evaluation and finally to preliminary in vivo assessment. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable, field-proven protocols to ensure the generation of reliable and reproducible data. The validation of bioanalytical assays is crucial to demonstrate their suitability for their intended purpose, ensuring that the data generated is reliable for regulatory decisions.[2]

Introduction: The Strategic Importance of the 4-Aminopiperidine Scaffold

The utility of the 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate scaffold lies in its inherent structural features. The piperidine ring is a common motif in FDA-approved drugs, conferring favorable pharmacokinetic properties.[1] The presence of a Boc-protected amine and a methyl ester at a quaternary carbon, along with the piperidine nitrogen, provides three distinct points for chemical diversification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties. When these scaffolds are elaborated into kinase inhibitors, a rigorous and multi-faceted validation cascade is imperative to ascertain their therapeutic potential.

The Assay Validation Cascade: A Hierarchical Approach

The validation of a potential kinase inhibitor is not a single experiment but a staged process. Each stage provides critical data that informs the decision to advance a compound to the next, more complex and resource-intensive level. This hierarchical approach ensures that only the most promising candidates progress, saving time and resources.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Studies Biochemical Potency (IC50) Biochemical Potency (IC50) Mechanism of Action (Ki) Mechanism of Action (Ki) Biochemical Potency (IC50)->Mechanism of Action (Ki) Target Engagement Target Engagement Biochemical Potency (IC50)->Target Engagement Selectivity Profiling Selectivity Profiling Mechanism of Action (Ki)->Selectivity Profiling Cellular Potency & Cytotoxicity Cellular Potency & Cytotoxicity Target Engagement->Cellular Potency & Cytotoxicity Pharmacokinetics (PK) Pharmacokinetics (PK) Target Engagement->Pharmacokinetics (PK) Downstream Signaling Downstream Signaling Cellular Potency & Cytotoxicity->Downstream Signaling Pharmacodynamics (PD) Pharmacodynamics (PD) Pharmacokinetics (PK)->Pharmacodynamics (PD) Efficacy Models Efficacy Models Pharmacodynamics (PD)->Efficacy Models

Caption: The hierarchical workflow for kinase inhibitor validation.

Phase 1: Foundational Biochemical Characterization

The initial step is to determine if the synthesized compound directly interacts with the purified target kinase and to quantify this interaction. This is the most direct measure of a compound's intrinsic activity against its intended target.

Primary Assay: Determining Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is the fundamental metric of a compound's potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A variety of assay formats are available to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[3]

Comparative Analysis of IC50 Assay Formats

Assay Format Principle Advantages Disadvantages Typical Application
Radiometric Assay Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.Gold standard, highly sensitive.Requires handling of radioactive materials, discontinuous assay.Orthogonal validation of hits from primary screens.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.Homogeneous (no-wash) format, suitable for HTS.Can be prone to interference from fluorescent compounds.High-throughput primary screening.
Luminescent Assay (e.g., Kinase-Glo®) Measures the amount of ATP remaining in the reaction after the kinase reaction. Less ATP indicates higher kinase activity.High sensitivity, broad applicability to different kinases.Indirect measurement of phosphorylation.Primary and secondary screening.

Protocol: Luminescent Kinase Assay for IC50 Determination

This protocol provides a general framework. Specific concentrations of kinase, substrate, and ATP should be optimized for the system under study.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be identified.

    • Prepare serial dilutions of the test compound in 100% DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the compound solution to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase solution and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 1 hour at room temperature.

    • Add 25 µL of a commercial luminescent kinase assay reagent (which stops the reaction and measures remaining ATP).

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Secondary Assay: Elucidating the Mechanism of Action (Ki)

Once a compound's IC50 is established, understanding how it inhibits the kinase is crucial.[3] The inhibition constant (Ki) is a more absolute measure of binding affinity than IC50. Kinetic analysis can determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to the ATP or the substrate.[3][4]

Protocol: Enzyme Kinetics for Ki Determination

This involves measuring the initial reaction rates at various concentrations of both the substrate (ATP) and the inhibitor.[5][6]

  • Follow the setup for the IC50 assay.

  • Create a matrix of reactions with varying concentrations of the test compound and ATP.

  • Measure the initial reaction velocity for each condition.

  • Plot the data using a double-reciprocal plot (Lineweaver-Burk plot) to visualize the mechanism of inhibition.

  • Fit the data to the appropriate Michaelis-Menten equation to calculate the Ki.

G Start Start Prepare Reagents Prepare Kinase, Substrate/ATP, and Inhibitor Solutions Start->Prepare Reagents Plate Setup Dispense Inhibitor Dilutions into Assay Plate Prepare Reagents->Plate Setup Pre-incubation Add Kinase Solution and Pre-incubate Plate Setup->Pre-incubation Reaction Initiation Add Substrate/ATP Solution to Start Reaction Pre-incubation->Reaction Initiation Reaction Incubation Incubate at Room Temperature Reaction Initiation->Reaction Incubation Detection Add Detection Reagent (e.g., Kinase-Glo®) Reaction Incubation->Detection Read Plate Measure Luminescence Detection->Read Plate Data Analysis Normalize Data and Calculate IC50/Ki Read Plate->Data Analysis End End Data Analysis->End

Caption: Workflow for a typical in vitro kinase assay.

Phase 2: Interrogating Activity in a Cellular Context

A compound that is potent in a biochemical assay may not be effective in a cellular environment due to factors like membrane permeability, efflux, or intracellular metabolism. Therefore, cell-based assays are a critical next step.[7][8]

Target Engagement Assays

Before assessing downstream functional effects, it is vital to confirm that the compound can enter the cell and bind to its intended kinase target. The NanoBRET™ Target Engagement Assay is a powerful method for this purpose.

Principle of NanoBRET™: This technology measures compound binding at the target protein in living cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. When the test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[9]

Cellular Potency and Cytotoxicity

Cellular potency assays measure the functional consequence of target inhibition. For many kinases involved in cancer, this is a reduction in cell proliferation or viability. It is crucial to run a cytotoxicity assay in parallel to distinguish between specific anti-proliferative effects and general toxicity.[10][11]

Comparative Analysis of Cell Viability Assays

Assay Principle Advantages Disadvantages
MTT/XTT Assay Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[12]Inexpensive, well-established.Can be affected by changes in cellular metabolism, requires a solubilization step.
CellTiter-Glo® Measures intracellular ATP levels as an indicator of metabolically active cells.[13]Highly sensitive, simple "add-mix-read" protocol.[13]ATP levels can be affected by factors other than viability.
Real-Time Glo™ Continuously measures the viability of cells in real-time using a pro-luciferin substrate that is reduced by viable cells.Allows for kinetic analysis of cytotoxicity.More expensive than endpoint assays.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for a period relevant to the cell cycle (typically 48-72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well in a volume equal to the culture medium volume.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the data similarly to the IC50 analysis.

Downstream Signaling Analysis (Western Blot)

To confirm that the observed cellular effects are due to the inhibition of the target kinase, it is essential to analyze the phosphorylation status of its known downstream substrates. Western blotting is the classic and most direct method for this.[14]

Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Treatment and Lysis: Treat cells with the compound at various concentrations (e.g., 1x, 5x, and 10x the GI50) for a short duration (e.g., 1-4 hours). Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent like Bovine Serum Albumin (BSA), as milk contains phosphoproteins that can cause high background.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream target.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein. This is a critical control to ensure that changes in the phospho-signal are not due to changes in the total amount of the protein.[14]

Phase 3: Preliminary In Vivo Characterization

For compounds that demonstrate potent and on-target activity in cellular assays, the final preclinical validation step involves assessment in an animal model.

Pharmacokinetics (PK)

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.[16][17] These studies are essential for establishing a dosing regimen for efficacy studies. Key parameters measured include half-life (t½), maximum concentration (Cmax), and bioavailability (F).[16][17]

Typical PK Study Design:

  • Species: Typically mice or rats.

  • Administration: A single dose administered intravenously (IV) and orally (PO) to different groups of animals.

  • Sampling: Blood samples are collected at multiple time points after dosing.

  • Analysis: The concentration of the compound in plasma is measured, usually by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Modeling: The concentration-time data is used to calculate the key PK parameters.[16]

Pharmacodynamics (PD) and Efficacy

Pharmacodynamic studies link the drug concentration (PK) to the biological effect. In the context of a kinase inhibitor, this involves measuring the inhibition of the target in tumor or surrogate tissues after dosing. This is often done by performing Western blots on tissue lysates to assess the phosphorylation of the downstream substrate, similar to the in vitro analysis.

Efficacy studies are conducted in animal models of disease, such as tumor xenograft models, where human cancer cells are implanted in immunocompromised mice.[18] The compound is administered according to a schedule determined by the PK data, and its effect on tumor growth is monitored over time.

Conclusion

The validation of novel kinase inhibitors derived from the 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate scaffold is a systematic, evidence-based process. By progressing through a logical cascade of biochemical, cellular, and in vivo assays, researchers can build a comprehensive data package that robustly characterizes a compound's therapeutic potential. Each step is a self-validating system, with built-in controls and orthogonal assays to ensure the scientific integrity of the findings. This rigorous approach is fundamental to identifying and advancing the most promising molecules toward clinical development.

References

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  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved January 12, 2026, from [Link]

  • Reaction Biology. (n.d.). In Vivo Kinase Activity Models. Retrieved January 12, 2026, from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved January 12, 2026, from [Link]

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  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved January 12, 2026, from [Link]

  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Sandiego. (2021). Biochem Lab Enzyme Kinetics Instructions F21. Retrieved January 12, 2026, from [Link]

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  • University of Wisconsin-Madison. (n.d.). Enzyme Kinetics. Retrieved January 12, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. As a specialized piperidine derivative commonly used in synthet...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate. As a specialized piperidine derivative commonly used in synthetic chemistry and drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental stewardship. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to manage chemical waste with confidence and integrity.

Hazard Assessment and Characterization

A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, its structural class—a Boc-protected aminopiperidine derivative—provides a strong basis for hazard assessment by referencing similar compounds. All waste containing this compound must be treated as hazardous chemical waste.[1]

Based on analogous structures, the anticipated hazard profile is summarized below.

Potential Hazard Description Rationale / Supporting Sources
Skin Irritation May cause skin irritation upon direct contact.Structurally similar aminopiperidine compounds are known skin irritants.[1][2]
Eye Irritation May cause serious eye irritation or damage.This is a common characteristic of amine-containing organic molecules.[1][2]
Harmful if Swallowed May be harmful if ingested.Toxicity upon ingestion is a stated hazard for related aminopiperidines.[1]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.Fine powders of complex organic molecules can irritate the respiratory system.[1][2]
Incompatible Materials Strong oxidizing agents, strong acids.The amine functional group can react exothermically with strong acids and oxidizing agents.[1][3]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate for any purpose, including disposal, the following personal protective equipment is mandatory. This equipment serves as the primary barrier against chemical exposure.

PPE Type Specification Justification
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.Protects against accidental splashes and airborne particulates reaching the eyes.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Nitrile provides a robust barrier against a wide range of organic chemicals. Gloves must be inspected before use and disposed of after handling the waste.[1][5]
Body Protection Standard laboratory coat.Prevents contamination of personal clothing and minimizes skin contact.[1][4]
Respiratory Protection All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.A fume hood is essential to prevent the inhalation of any dusts or aerosols that may be generated.[1][2][6]

Waste Segregation and Containerization Protocol

Proper containment is crucial for preventing leaks, reactions, and exposure. The following protocol ensures waste is stored safely and in compliance with regulatory standards.

Step 1: Container Selection Use only designated and appropriate chemical waste containers. The container must be compatible with the chemical; for many organic solids and solutions, a high-density polyethylene (HDPE) container is suitable.[7]

Step 2: Labeling Effective May 30, 2017, the EPA mandated that hazardous waste determination must be performed when waste is first added to a container.[7] Every waste container must be clearly labeled.[8][9] The label must include:

  • The words "Hazardous Waste ".[10]

  • The full, unabbreviated chemical name: "1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate ".

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory group.

  • Appropriate hazard warnings (e.g., pictogram for "Irritant").[8]

Step 3: Waste Segregation

  • Solid Waste: Contaminated consumables such as gloves, weighing papers, and pipette tips should be collected in a separate, clearly labeled solid waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled liquid waste container. Do not mix this waste stream with incompatible materials like strong acids or oxidizing agents.[10]

  • Sharps Waste: Contaminated needles or other sharps must be disposed of in a designated sharps container.

The Disposal Workflow: From Bench to Final Disposition

The entire lifecycle of chemical waste is governed by strict regulations to ensure safety and accountability. The workflow below outlines the process from the point of generation to its ultimate disposal by a licensed vendor.

G cluster_lab Laboratory Responsibility cluster_ehs Institutional EHS Responsibility gen 1. Generation of Waste (Solid or Liquid) ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe container 3. Select & Label Hazardous Waste Container ppe->container accumulate 4. Accumulate Waste in SAA (At or near point of generation) container->accumulate is_full 5. Container >90% Full? accumulate->is_full is_full->accumulate No seal 6. Seal Container & Finalize Label is_full->seal Yes request 7. Request Pickup from EHS seal->request pickup 8. EHS Personnel Collects Waste request->pickup vendor 9. Transfer to Licensed Disposal Vendor pickup->vendor

Caption: Disposal workflow for 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate.

Step-by-Step Methodology:

  • Point of Generation: All waste must be managed at or near the point where it is generated, in what is known as a Satellite Accumulation Area (SAA).[7][10] This could be a designated spot within a fume hood or on a specific lab bench.

  • Accumulation: Add waste to the correctly labeled container. Keep the container closed at all times except when adding waste.[10] Do not leave funnels in open containers.

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[7]

  • Requesting Pickup: Once the container is 90% full, seal it securely and submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office.[10] EHS is responsible for the final hazardous waste determination and transport.[7]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is necessary to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For small spills that you are trained to handle, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's EHS office immediately.

  • Containment & Cleanup (Small Spills):

    • Wearing appropriate PPE, contain the spill.

    • Absorb the material with an inert absorbent like vermiculite, sand, or earth.[1][2] Do not use combustible materials like paper towels for large quantities.

    • Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal.[2][5]

    • Decontaminate the spill area with an appropriate solvent (e.g., water and soap), collecting the cleaning materials as hazardous waste.[2]

  • Reporting: Always report the spill to your laboratory supervisor and the EHS office, regardless of size.[1]

Decontamination of Empty Containers

Empty containers that once held 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate must be decontaminated before they can be disposed of as non-hazardous waste.

  • Procedure: Triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).

  • Rinsate Disposal: The rinsate from each rinse must be collected and disposed of as hazardous liquid chemical waste.[6]

  • Final Disposal: Once triple-rinsed, the container can be punctured or defaced to prevent reuse and discarded in the regular laboratory glass or plastic recycling stream, in accordance with institutional policy.[6]

The ultimate disposal of the collected hazardous waste must be conducted by a licensed and certified hazardous waste disposal company, typically through high-temperature incineration.[1][6][11] By following these procedures, researchers can ensure they are not only protecting themselves and their colleagues but are also in full compliance with environmental regulations.

References

  • Laboratory Waste Management: The New Regulations. (n.d.). MedLab. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology. Retrieved from [Link]

  • Piperidine - Safety Data Sheet. (2024). Penta chemicals. Retrieved from [Link]

  • MSDS of 1-tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate. (2026). Capot Chemical. Retrieved from [Link]

  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited. Retrieved from [Link]

  • (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet. (2024). Jubilant Ingrevia Limited. Retrieved from [Link]

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Handling

A Researcher's Guide to the Safe Handling of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

As a novel chemical entity, 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate presents a unique set of handling challenges for the unprepared researcher. While specific toxicological data for this compound is not...

Author: BenchChem Technical Support Team. Date: January 2026

As a novel chemical entity, 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate presents a unique set of handling challenges for the unprepared researcher. While specific toxicological data for this compound is not extensively documented, a thorough analysis of its structural analogs—aminopiperidine and tert-butyl carboxylate derivatives—provides a robust framework for establishing safe laboratory practices. This guide synthesizes available safety data to provide essential, immediate, and actionable information for researchers and drug development professionals. Our aim is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.

Understanding the Risks: A Profile of Aminopiperidine Derivatives

Structurally similar compounds, such as various aminopiperidine derivatives, are known to cause skin, eye, and respiratory irritation[1][2][3]. Inhalation of dust or aerosols may be harmful, and direct contact can lead to irritation[4][5]. Therefore, it is prudent to handle 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate with the assumption that it possesses similar hazardous properties.

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact[1][3].

  • Serious Eye Irritation/Damage: Can cause significant eye irritation or damage upon contact[1][2][3].

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract[1][2][5].

Core Principles of Safe Handling: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.

Operational PPE Protocol

OperationMinimum Required PPE
Weighing and Aliquoting (Solid) Nitrile gloves, safety glasses with side shields, lab coat.
Solution Preparation Nitrile gloves, safety glasses with side shields, lab coat.
Transferring Solutions Nitrile gloves, safety glasses with side shields, lab coat.
Operations with Potential for Aerosol/Dust Generation Nitrile gloves, chemical splash goggles, lab coat, and a NIOSH-approved respirator (e.g., N95)[1][5].
Spill Cleanup Double-gloving (nitrile), chemical splash goggles, impervious gown, and appropriate respiratory protection based on spill size.
Step-by-Step Guidance for Common Laboratory Procedures

1. Weighing and Aliquoting (Solid Form):

  • Preparation: Ensure the analytical balance is located within a chemical fume hood or a ventilated enclosure to minimize dust dispersion[4][6].

  • Donning PPE: Wear a single pair of nitrile gloves, a properly fitted lab coat, and safety glasses with side shields.

  • Procedure:

    • Carefully open the container to avoid creating airborne dust.

    • Use a clean, designated spatula for transferring the solid.

    • Weigh the desired amount directly into a tared container.

    • Securely close the primary container immediately after use.

    • Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as chemical waste.

2. Solution Preparation and Handling:

  • Preparation: Conduct all solution preparations within a certified chemical fume hood[6].

  • Donning PPE: Wear nitrile gloves, a lab coat, and chemical splash goggles for enhanced eye protection.

  • Procedure:

    • Add the weighed solid to the solvent slowly to avoid splashing.

    • If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the compound.

    • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

    • When transferring the solution, use a pipette or a funnel to prevent spills.

Emergency Preparedness: Spill and Exposure Management

Spill Management: In the event of a spill, immediate and decisive action is crucial.

  • Small Spills (Solid):

    • Restrict access to the area.

    • Wearing appropriate PPE (gloves, lab coat, safety glasses), gently cover the spill with an absorbent material to avoid generating dust[2][4].

    • Carefully sweep the material into a designated chemical waste container[7].

    • Clean the spill area with a suitable solvent and decontaminate.

  • Large Spills or Spills Involving Solutions:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, contain the spill using absorbent pads or booms[6][8].

    • Don appropriate PPE, including respiratory protection if vapors are a concern.

    • Absorb the spilled material and place it in a sealed container for disposal[8].

    • Ventilate the area and decontaminate all affected surfaces.

First Aid and Exposure Response:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[2][7][9]. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes[7][9]. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air[1][7][9]. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[7][8].

Waste Disposal: A Commitment to Safety and Compliance

All waste materials contaminated with 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all contaminated solid waste (e.g., gloves, weigh paper, absorbent pads) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions and solvent rinses in a separate, labeled hazardous waste container compatible with the solvents used.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name, and the primary hazards (e.g., "Irritant").

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations[2][7][8]. Do not pour chemical waste down the drain[8][9].

Visual Guide: PPE Selection Workflow

PPE_Selection cluster_ppe PPE Levels start Start: Handling 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate weighing Weighing Solid? start->weighing solution Working with Solution? weighing->solution No aerosol Potential for Aerosol/Dust? weighing->aerosol Yes solution->aerosol Yes ppe_basic Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Glasses solution->ppe_basic No spill Spill Cleanup? aerosol->spill No ppe_respirator Add: NIOSH-Approved Respirator aerosol->ppe_respirator Yes spill->ppe_basic No ppe_spill Full Spill PPE: - Double Gloves - Impervious Gown - Goggles - Respirator spill->ppe_spill Yes ppe_goggles Upgrade to: Chemical Splash Goggles

Caption: Decision workflow for selecting appropriate PPE.

References

  • Vertex AI Search. (n.d.). 4 - SAFETY DATA SHEET.
  • Jubilant Ingrevia Limited. (2024, March 29). (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet.
  • Apollo Scientific. (n.d.). tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate.
  • MedChemExpress. (2025, December 8). tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate-SDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • aapptec. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate.
  • Capot Chemical. (2026, January 6). MSDS of 1-tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate.

Sources

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